ARL67156 trisodium hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H23Br2N5Na3O13P3 |
|---|---|
Molecular Weight |
803.07 g/mol |
IUPAC Name |
trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate |
InChI |
InChI=1S/C15H24Br2N5O12P3.3Na.H2O/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;;1H2/q;3*+1;/p-3/t8-,10-,11-,14-;;;;/m1..../s1 |
InChI Key |
UWMONIJVKGTUGE-OPKBHZIBSA-K |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)([O-])[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)([O-])[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ARL67156 Trisodium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARL67156 trisodium hydrate, a non-hydrolysable analogue of adenosine triphosphate (ATP), is a selective inhibitor of ecto-ATPases.[1] Its primary mechanism of action involves the competitive inhibition of specific ectonucleotidases, leading to a reduction in the hydrolysis of extracellular ATP. This guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and experimental methodologies associated with ARL67156, offering a valuable resource for researchers in purinergic signaling and drug development.
Core Mechanism of Action: Inhibition of Ectonucleotidases
ARL67156 functions as a competitive inhibitor of certain ectonucleotidases, enzymes responsible for the extracellular breakdown of ATP and other nucleotides.[1][2] By binding to the active site of these enzymes, ARL67156 prevents the hydrolysis of ATP to ADP and subsequently to AMP and adenosine. This inhibition leads to an accumulation of extracellular ATP, thereby prolonging its signaling effects on P2 purinoceptors.[1][3]
The molecular structure of ARL67156, specifically the substitution of a phosphodiester bond (P-O-P) found in ATP with a phosphomethyl bond (P-C-P), renders it resistant to hydrolysis by ectonucleotidases.[1] This stability allows it to effectively compete with natural substrates like ATP.
The following diagram illustrates the inhibitory effect of ARL67156 on the ATP degradation pathway.
Quantitative Inhibitory Profile
ARL67156 exhibits a selective but weak competitive inhibitory effect on several ectonucleotidases. Its efficacy varies depending on the specific enzyme and the biological system under investigation. The following tables summarize the key quantitative data available for ARL67156.
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme | Inhibition Type | Ki (μM) |
| NTPDase1 | Competitive | 11 ± 3 |
| NTPDase3 | Competitive | 18 ± 4 |
| NPP1 | Competitive | 12 ± 3 |
Data sourced from studies on recombinant human enzymes.[1][4][5]
Table 2: IC50 and pKI Values of ARL67156 in Various Systems
| System | Parameter | Value |
| Human Blood Cells | pIC50 | 4.62 |
| Rabbit Ear Artery | pKI | 5.2 |
| Bovine Chromaffin Cell ecto-ATPase | Ki | 0.255 ± 0.136 μM |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pKI is the negative logarithm of the inhibitory constant (Ki).[2][6]
It is important to note that ARL67156 is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1]
Experimental Protocols for Assessing ARL67156 Activity
The inhibitory activity of ARL67156 on ectonucleotidases is typically evaluated using enzymatic assays with recombinant enzymes or cell-based systems. The most common methods involve colorimetric or High-Performance Liquid Chromatography (HPLC) analysis.
General Experimental Workflow
The following diagram outlines a typical workflow for determining the inhibitory effect of ARL67156.
Detailed Methodologies
3.2.1. Ectonucleotidase Activity Assay using Recombinant Enzymes
This protocol is adapted from studies evaluating the effect of ARL67156 on various recombinant human and mouse ectonucleotidases.[1]
-
Enzyme Preparation: Use extracts from COS-7 cells transfected with the specific ectonucleotidase (e.g., NTPDase1, NTPDase3, NPP1).
-
Reaction Mixture: Prepare an incubation solution containing:
-
1 mM CaCl₂
-
140 mM NaCl
-
5 mM KCl
-
50 mM Tris, pH 8.5
-
-
Inhibitor Addition: Add varying concentrations of ARL67156 to the reaction mixture. A control with no inhibitor should be included.
-
Pre-incubation: Add the enzyme extract to the incubation mixture and pre-incubate at 37°C for 3 minutes.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., 100 μM ATP, ADP, or pnp-TMP for NPPs).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination and Analysis:
-
Colorimetric Assay (for NTPDases): Stop the reaction by adding a malachite green reagent to measure the released inorganic phosphate.
-
HPLC Analysis (for NPPs and detailed nucleotide analysis): Stop the reaction with an equal volume of ice-cold chloroform and vigorous mixing. Analyze a 20 μl aliquot of the reaction products by HPLC using a C18 column to separate and quantify nucleotides and their hydrolysis products.[1][7]
-
3.2.2. Cell-Based ATP Degradation Assay
This protocol is based on experiments using intact cells to measure ecto-ATPase activity.[1]
-
Cell Culture: Plate cells (e.g., COS-7 transfected with the ectonucleotidase of interest) in 24-well plates.
-
Pre-incubation with Inhibitor: Pre-incubate the cells for 3 minutes with or without 100 μM ARL67156 in the appropriate buffer.
-
Initiation of Reaction: Start the reaction by adding 100 μM ATP.
-
Sampling and Analysis: Collect aliquots at different time points and measure the remaining ATP concentration or the appearance of degradation products (ADP, AMP) using HPLC with fluorescence detection (for etheno-derivatized ATP) or a luciferin-luciferase assay.[7][8]
Implications for Research and Drug Development
The ability of ARL67156 to prolong the half-life of extracellular ATP makes it a valuable tool for studying purinergic neurotransmission and signaling.[1][9] By inhibiting ATP degradation, researchers can potentiate the effects of endogenously released ATP on P2 receptors, allowing for a more detailed investigation of their physiological roles.[3]
In the context of drug development, understanding the specificity and potency of ARL67156 against different ectonucleotidases is crucial. While it is a useful research tool, its relatively weak and non-specific inhibitory profile highlights the need for the development of more potent and selective inhibitors for potential therapeutic applications. For instance, its inhibitory action has been explored in preventing the development of calcific aortic valve disease in animal models.[6]
Conclusion
This compound is a foundational tool in the study of purinergic signaling, acting as a competitive inhibitor of key ectonucleotidases like NTPDase1, NTPDase3, and NPP1. Its mechanism of action, centered on the prevention of extracellular ATP hydrolysis, has been quantitatively characterized, though its inhibitory effects are considered weak. The experimental protocols detailed in this guide provide a framework for the consistent and accurate evaluation of ARL67156 and other potential ectonucleotidase inhibitors. A thorough understanding of its mechanism and limitations is essential for its effective use in research and for guiding the development of next-generation therapeutics targeting the purinergic system.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Expression Level of Ecto-NTP Diphosphohydrolase1/CD39 Modulates Exocytotic and Ischemic Release of Neurotransmitters in a Cellular Model of Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ecto-ATPase inhibitor ARL 67156 enhances parasympathetic neurotransmission in the guinea-pig urinary bladder. | Sigma-Aldrich [sigmaaldrich.com]
what is ARL67156 trisodium hydrate used for in research
An In-Depth Technical Guide to ARL67156 Trisodium Hydrate in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial pharmacological tool for researchers investigating purinergic signaling. As a competitive inhibitor of specific ectonucleotidases, it prevents the rapid hydrolysis of extracellular adenosine triphosphate (ATP), thereby potentiating its effects on P2 purinoceptors. This guide provides a comprehensive overview of ARL67156, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols for its application in research.
Introduction: The Role of ARL67156 in Purinergic Signaling
Extracellular nucleotides, particularly ATP, are fundamental signaling molecules that mediate a vast array of physiological processes through P2 (P2X and P2Y) receptors. The signaling cascade is tightly regulated by a family of cell surface enzymes called ectonucleotidases, which rapidly hydrolyze ATP and other nucleotides, terminating their signal. ARL67156 (also known as FPL 67156) is a non-hydrolyzable ATP analogue that serves as a selective inhibitor of certain ecto-ATPases.[1] By slowing the degradation of extracellular ATP, ARL67156 allows researchers to study the direct and prolonged effects of ATP on its receptors, dissect the complex purinergic signaling pathways, and investigate the pathophysiological roles of extracellular nucleotides in various systems.[1][2]
Mechanism of Action: Competitive Inhibition of Ectonucleotidases
ARL67156 functions as a competitive inhibitor of specific ectonucleotidases, the enzymes responsible for the extracellular breakdown of ATP to ADP, AMP, and eventually adenosine.[1][3] Its primary targets are members of the Ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) and Ecto-nucleotide pyrophosphatase/phosphodiesterase (E-NPP) families.
Specifically, ARL67156 is a weak but effective competitive inhibitor of:
It is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, or ecto-5'-nucleotidase (CD73), the enzyme that converts AMP to adenosine.[1][4] This selectivity is critical, as it allows for the accumulation of ATP and ADP without directly preventing the final conversion of AMP to adenosine. The inhibitory action of ARL67156 prolongs the availability of ATP and ADP in the synaptic cleft or pericellular space, thereby enhancing their signaling through P2X and P2Y receptors.
Quantitative Data Summary
The inhibitory potency of ARL67156 varies depending on the enzyme, species, and tissue type. The following tables summarize key quantitative parameters reported in the literature.
Table 1: Inhibitor Constant (Ki) for Human Ectonucleotidases
| Enzyme Target | Ki (µM) | Reference(s) |
| NTPDase1 (CD39) | 11 ± 3 | [1][2][4] |
| NTPDase3 | 18 ± 4 | [1][2][4] |
| NPP1 | 12 ± 3 | [1][2][4] |
Table 2: Inhibitory Potency in Functional Assays
| Parameter | Tissue/System | Value | Reference(s) |
| pIC50 | Human Blood Cells (ATP degradation) | 4.62 | [5][6] |
| pIC50 | Rat Vas Deferens | 5.1 | [6] |
| pKi | Rabbit Ear Artery (ecto-ATPase) | 5.2 | [5] |
Table 3: Effective Concentrations in Experimental Models
| Application | Concentration Range | Reference(s) |
| Enhancement of Neurogenic Contractions | 5 - 100 µM | [7] |
| Potentiation of Norepinephrine Release | 30 µM | [8] |
| Inhibition of HIV-1 Replication in Macrophages | 100 µM | [8] |
| Prevention of Calcific Aortic Valve Disease (in vivo, rat) | 1.1 µg/kg/day | [8] |
| General in vitro Cell-Based Assays | 50 - 100 µM | [1] |
Experimental Protocols and Methodologies
ARL67156 is employed in a variety of experimental settings. Below are detailed methodologies for key applications.
Protocol: Ectonucleotidase Inhibition Assay (Malachite Green Method)
This assay quantifies the inhibitory effect of ARL67156 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1]
-
Objective: To determine the Ki or IC50 of ARL67156 for a specific NTPDase.
-
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, which can be measured spectrophotometrically. A reduction in Pi production in the presence of ARL67156 indicates enzyme inhibition.
-
Materials:
-
Recombinant ectonucleotidase (e.g., human NTPDase1).
-
Incubation Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM CaCl2, 1 mM MgCl2, 200 mM NaCl, 10 mM KCl.
-
Substrate: ATP solution (e.g., 10-500 µM).
-
Inhibitor: this compound dissolved in water.
-
Stop/Detection Reagent: Malachite green reagent.
-
-
Procedure:
-
Prepare a series of dilutions of ARL67156 in incubation buffer.
-
In a 96-well plate, add the enzyme extract to wells containing either buffer (control) or a specific concentration of ARL67156.
-
Pre-incubate the plate at 37°C for 3-5 minutes.
-
Initiate the reaction by adding the ATP substrate to all wells.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of malachite green reagent.
-
After a brief color development period, measure the absorbance at 630 nm using a plate reader.
-
Calculate the percentage of inhibition for each ARL67156 concentration relative to the control and determine the IC50 or Ki using appropriate kinetic models (e.g., Dixon plots).[1]
-
Protocol: HPLC-Based ATP/ADP Degradation Assay in Tissues
This method directly measures the catabolism of nucleotides in a biological sample, providing a clear picture of an inhibitor's effect.[9][10]
-
Objective: To directly quantify the effect of ARL67156 on the degradation rate of ATP and ADP.
-
Principle: Fluorescently-tagged ATP analogues (e.g., 1,N6-etheno-ATP, eATP) are used as substrates. The decrease in substrate and the appearance of breakdown products (eADP, eAMP) are monitored by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Materials:
-
Tissue preparation (e.g., mouse colonic muscle strips).
-
Superfusion system with physiological salt solution (e.g., Krebs solution).
-
Fluorescent Substrates: eATP and eADP.
-
Inhibitor: ARL67156 (e.g., 10-100 µM).
-
HPLC system with a fluorescence detector.
-
-
Procedure:
-
Mount the tissue in a superfusion chamber and equilibrate with Krebs solution.
-
Establish a baseline by collecting superfusate samples.
-
Switch to a solution containing the fluorescent substrate (e.g., 50 nM eATP) for a short period (e.g., 30 seconds) and collect the superfusate.
-
Wash the tissue with Krebs solution.
-
Pre-incubate the tissue with ARL67156 in Krebs solution for 30 minutes.
-
Repeat the substrate superfusion (Step 3) in the continued presence of ARL67156.
-
Analyze the collected superfusate samples by HPLC to quantify the concentrations of eATP and its metabolites.
-
Compare the degradation rates in the absence and presence of ARL67156.
-
Protocol: Isolated Tissue Assay for Neurotransmission
This functional assay assesses how inhibiting ATP degradation affects physiological responses like muscle contraction.[7]
-
Objective: To determine if ARL67156 potentiates purinergic neurotransmission.
-
Principle: In tissues where ATP is a neurotransmitter (e.g., vas deferens), electrical stimulation evokes muscle contraction. Inhibiting ATP breakdown with ARL67156 should increase the local concentration of ATP at the neuromuscular junction and enhance the contractile response.
-
Materials:
-
Isolated tissue (e.g., guinea-pig vas deferens).
-
Organ bath system with physiological salt solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
Isometric force transducer and data acquisition system.
-
Electrical field stimulation electrodes.
-
-
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Elicit control contractile responses using electrical field stimulation at a set frequency (e.g., 4 Hz).
-
Once stable responses are obtained, add ARL67156 (e.g., 100 µM) to the bath.
-
Allow the inhibitor to incubate for 10-15 minutes.
-
Repeat the electrical stimulation protocol in the presence of ARL67156.
-
Measure the peak magnitude of the contractile response and compare it to the pre-inhibitor control. An increase in contraction amplitude indicates potentiation of purinergic signaling.[7]
-
Important Considerations and Limitations
-
Competitive Inhibition: As a competitive inhibitor, the efficacy of ARL67156 is dependent on the concentration of the substrate (ATP). In environments with very high ATP concentrations, its inhibitory effect may be overcome.[1]
-
Weak Potency: ARL67156 is considered a relatively weak inhibitor. The concentrations required for significant inhibition in vitro (typically 50-100 µM) should be carefully considered, and potential off-target effects should be monitored.[1][2]
-
Differential Effects on ATP vs. ADP Degradation: Some studies have shown that in certain tissues, such as the murine colon, ARL67156 is more effective at inhibiting the degradation of ADP than ATP.[9][10] This is a critical consideration, as researchers might inadvertently be studying the effects of accumulated ADP rather than ATP.
-
P2 Receptor Agonist/Antagonist Activity: While generally considered selective for ecto-ATPases, ARL67156 has been reported to have weak agonist activity at P2Y receptors and weak antagonist activity at other P2 receptors, though typically at concentrations higher than those needed for ATPase inhibition.[5][11]
Conclusion
This compound remains an indispensable tool in the field of purinergic signaling. By selectively inhibiting the enzymatic degradation of extracellular ATP and ADP, it provides a window into the nuanced roles these nucleotides play in neurotransmission, inflammation, and cellular regulation. A thorough understanding of its mechanism, potency, and limitations—as detailed in this guide—is essential for designing rigorous experiments and accurately interpreting the resulting data. When used appropriately, ARL67156 enables researchers to effectively probe the complex and vital functions of the purinergic system.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 7. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
ARL67156: An In-Depth Technical Guide to a Selective Ecto-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine triphosphate (ATP), play a crucial role in cell-to-cell communication through the activation of purinergic P2 receptors. The signaling duration and intensity of ATP are tightly regulated by a family of cell surface enzymes known as ectonucleotidases, which sequentially hydrolyze ATP to ADP, AMP, and finally adenosine. ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, is a key pharmacological tool used to investigate these processes. It acts as a competitive and selective inhibitor of certain ecto-ATPases, thereby prolonging the extracellular lifespan of ATP and potentiating P2 receptor signaling. This guide provides a comprehensive technical overview of ARL67156, including its inhibitory profile, detailed experimental protocols for its use, and its impact on purinergic signaling pathways.
Core Mechanism of Action
ARL67156 functions as a competitive inhibitor of specific ectonucleotidases. Its structure, which incorporates a dibromomethylene group in the β,γ-phosphate position, makes it resistant to hydrolysis while allowing it to bind to the active site of these enzymes. By occupying the active site, ARL67156 prevents the binding and subsequent degradation of extracellular ATP. This leads to an accumulation of ATP in the vicinity of P2 receptors, thereby enhancing their activation.
Quantitative Inhibitory Profile
The selectivity of ARL67156 is a critical aspect of its utility as a research tool. It primarily targets Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1). Its inhibitory activity against other ectonucleotidases, such as NTPDase2 and ecto-5'-nucleotidase (CD73), is significantly lower. The following tables summarize the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of ARL67156 against various human and rodent ectonucleotidases.
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme Target | Substrate | Ki (μM) | Type of Inhibition | Reference |
| NTPDase1 (CD39) | ATP | 11 ± 3 | Competitive | [1][2] |
| NTPDase3 | ATP | 18 ± 4 | Competitive | [1][2] |
| NPP1 | ATP | 12 ± 3 | Competitive | [1][2] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of ARL67156
| Enzyme Target/System | Species | IC50 (μM) | Reference |
| Ecto-ATPase (Parotid Plasma Membranes) | Rat | ~120 | [3] |
| Ecto-ATPase (Bovine Chromaffin Cells) | Bovine | 0.255 ± 0.136 | [4] |
Experimental Protocols
Accurate and reproducible experimental design is paramount when utilizing ARL67156. Below are detailed protocols for common assays used to characterize its inhibitory effects on ecto-ATPase activity.
Malachite Green Colorimetric Assay for Ecto-ATPase Activity
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
ARL67156
-
ATP (substrate)
-
Enzyme source (e.g., cell membrane preparations, purified ectonucleotidase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). Prepare fresh daily.
-
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader (620-650 nm)
Procedure:
-
Prepare Phosphate Standards: Prepare a serial dilution of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of different concentrations of ARL67156 (or vehicle control) to the appropriate wells.
-
Add 20 µL of the enzyme preparation to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
-
Initiate Reaction: Add 10 µL of ATP solution (e.g., to a final concentration of 100 µM) to all wells to start the reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be optimized to ensure linear phosphate release.
-
Stop Reaction and Color Development: Add 50 µL of the Malachite Green Working Reagent to each well to stop the reaction and initiate color development.
-
Incubation: Incubate at room temperature for 15-20 minutes to allow for full color development.
-
Measurement: Read the absorbance at 630 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their concentrations.
-
Determine the concentration of phosphate released in each sample from the standard curve.
-
Calculate the percentage of inhibition for each ARL67156 concentration and determine the IC50 value.
-
HPLC-Based Assay for Ecto-ATPase Activity
This method allows for the simultaneous detection and quantification of ATP and its hydrolysis products (ADP, AMP).
Materials:
-
ARL67156
-
ATP (substrate)
-
Enzyme source
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂)
-
Perchloric acid (HClO₄) for reaction termination
-
Mobile Phase for HPLC (e.g., 100 mM KH₂PO₄, pH 6.5, with a methanol gradient)
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector (254 nm)
-
Standards for ATP, ADP, and AMP
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, the enzyme source, and different concentrations of ARL67156 (or vehicle control).
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
-
Initiate Reaction: Add ATP to each tube to a final concentration of 100 µM to start the reaction.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot from each reaction tube and immediately stop the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 0.8 M).
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube and neutralize with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Separate the nucleotides using a suitable gradient elution profile.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Data Analysis:
-
Generate standard curves for ATP, ADP, and AMP.
-
Quantify the concentration of each nucleotide in the samples based on the peak areas and the standard curves.
-
Calculate the rate of ATP hydrolysis and product formation in the presence and absence of ARL67156.
-
Determine the inhibitory effect of ARL67156 on the enzyme activity.
-
Signaling Pathways and Experimental Workflows
ARL67156 is instrumental in dissecting the role of ecto-ATPases in purinergic signaling. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying ecto-ATPase inhibition.
Conclusion
ARL67156 remains an indispensable tool for the study of purinergic signaling. Its selective inhibition of key ecto-ATPases allows researchers to investigate the physiological and pathological roles of extracellular ATP with greater precision. This guide provides the foundational knowledge and detailed protocols necessary for the effective use of ARL67156 in a research setting. As our understanding of the complexities of purinergic signaling continues to grow, the careful and methodologically sound application of selective inhibitors like ARL67156 will be crucial for advancing the field and developing novel therapeutic strategies targeting this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular function and molecular structure of ecto-nucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ARL67156 in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of ARL67156 in the intricate world of purinergic signaling. ARL67156, a competitive ecto-ATPase inhibitor, has become an invaluable tool for dissecting the nuanced contributions of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), in a vast array of physiological and pathological processes. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory profile, detailed experimental protocols for its application, and visual representations of the key signaling pathways it modulates.
Core Mechanism of Action: Inhibiting Ectonucleotidases
ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, functions primarily by inhibiting the activity of ectonucleotidases, a group of cell surface enzymes responsible for the rapid hydrolysis of extracellular nucleotides.[1] By impeding the breakdown of ATP and ADP, ARL67156 effectively prolongs their half-life in the extracellular space, thereby enhancing their signaling effects through purinergic P2 receptors.[1][2]
ARL67156 exhibits a degree of selectivity, primarily targeting Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][3][4] It is a weak competitive inhibitor of these enzymes.[1] Notably, some studies suggest that ARL67156 can be a more potent inhibitor of ADP degradation compared to ATP degradation, leading to a significant accumulation of ADP in the extracellular milieu.[5][6] This preferential inhibition is a critical consideration when interpreting experimental results using this compound.
Quantitative Data: Inhibitory Profile of ARL67156
The inhibitory potency of ARL67156 varies across different ectonucleotidase subtypes and species. The following table summarizes key quantitative data from the literature.
| Enzyme Target | Species | Inhibition Constant (Ki) | IC50 | Reference(s) |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | ~24 µM (human blood cells) | [1][3] |
| NTPDase1 (CD39) | Rat | 27 µM | - | [1] |
| NTPDase2 | Human | Not an effective inhibitor | > 1 mM | [1] |
| NTPDase2 | Rat | > 1 mM | - | [1] |
| NTPDase3 | Human | 18 ± 4 µM | - | [1] |
| NTPDase3 | Rat | 112 µM | - | [1] |
| NTPDase8 | Human | Poor inhibitor | - | [1] |
| NTPDase8 | Mouse | Weak inhibitor (more effective on ADP hydrolysis) | - | [1] |
| NPP1 | Human | 12 ± 3 µM | - | [1] |
| Ecto-5'-nucleotidase (CD73) | Human | Not an effective inhibitor | - | [1] |
Experimental Protocols
Ectonucleotidase Activity Assay using Malachite Green
This protocol outlines a colorimetric method to determine the inhibitory effect of ARL67156 on ectonucleotidase activity by measuring the release of inorganic phosphate (Pi).
Materials:
-
HEPES buffer (pH 7.4)
-
CaCl₂
-
ATP or ADP (substrate)
-
ARL67156
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizer)
-
Phosphate standard solution
-
Source of ectonucleotidase (e.g., cell lysates, purified enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of HEPES buffer, CaCl₂, ATP/ADP substrate, and ARL67156 at desired concentrations.
-
Enzyme Preparation: Prepare the ectonucleotidase source (e.g., cell lysate) in HEPES buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
HEPES buffer
-
CaCl₂ (final concentration typically 1-5 mM)
-
ARL67156 at various concentrations (and a vehicle control)
-
Enzyme preparation
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow ARL67156 to interact with the enzyme.
-
Initiate Reaction: Add the ATP or ADP substrate to each well to start the reaction. The final substrate concentration is typically in the micromolar range.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Measurement: After a short incubation period for color development (e.g., 15-20 minutes) at room temperature, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the phosphate standard solution. Calculate the amount of Pi produced in each well and determine the percentage of inhibition by ARL67156 at each concentration. Calculate the IC50 value from the dose-response curve.
Measurement of Extracellular ATP and ADP by High-Performance Liquid Chromatography (HPLC)
This protocol describes the use of reverse-phase HPLC to quantify the effect of ARL67156 on the levels of extracellular ATP and ADP in cell culture supernatants.
Materials:
-
Cell culture medium
-
Cultured cells of interest
-
ARL67156
-
Perchloric acid (PCA) or other suitable extraction agent
-
Potassium hydroxide (KOH) for neutralization
-
ATP and ADP standards
-
HPLC system with a C18 reverse-phase column
-
UV detector
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium bromide)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with ARL67156 at the desired concentration for a specific time period. Include a vehicle-treated control group.
-
Sample Collection: Carefully collect the cell culture supernatant at different time points.
-
Nucleotide Extraction: To stop enzymatic degradation and extract the nucleotides, add a cold extraction agent like perchloric acid to the supernatant.
-
Neutralization: Neutralize the samples with potassium hydroxide. The resulting potassium perchlorate precipitate should be removed by centrifugation.
-
Standard Preparation: Prepare a series of ATP and ADP standards of known concentrations in the same buffer as the samples.
-
HPLC Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Separate the nucleotides using a C18 column and an appropriate isocratic or gradient mobile phase.
-
Detect the nucleotides using a UV detector at a wavelength of 254 nm.
-
-
Data Analysis:
-
Identify the ATP and ADP peaks in the chromatograms based on the retention times of the standards.
-
Quantify the concentration of ATP and ADP in the samples by comparing their peak areas to the standard curve.
-
Analyze the effect of ARL67156 on the extracellular ATP and ADP concentrations over time.
-
Signaling Pathways and Experimental Workflows
The inhibition of ectonucleotidases by ARL67156 leads to an accumulation of extracellular ATP and ADP, which in turn activates various P2 receptors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected and a typical experimental workflow for studying the effects of ARL67156.
Caption: ARL67156 inhibits ectonucleotidases, increasing extracellular ATP and ADP, which activate P2X and P2Y receptors, leading to downstream signaling.
Caption: A typical experimental workflow for investigating the effects of ARL67156 on purinergic signaling.
Caption: Downstream signaling pathways of ADP-activated P2Y1 and P2Y12 receptors.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
ARL67156 Trisodium Hydrate: A Technical Guide to a Key Ecto-ATPase Inhibitor
Introduction
ARL67156 trisodium hydrate, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate trisodium salt, is a pivotal research tool in the study of purinergic signaling. First described in 1995, it is a synthetic analogue of adenosine triphosphate (ATP) and is recognized as a selective, albeit weak, competitive inhibitor of ecto-ATPases.[1][2] This technical guide provides a comprehensive overview of the discovery, background, mechanism of action, and experimental data related to ARL67156, tailored for researchers, scientists, and professionals in drug development.
Discovery and Background
ARL67156, originally designated FPL 67156, was developed by Fisons Laboratories (now AstraZeneca) as a tool to investigate the complex role of extracellular ATP and its degradation products in cellular signaling.[1] Extracellular nucleotides like ATP and ADP are key signaling molecules that activate a range of P2 purinoceptors (P2X and P2Y receptors).[1][3] However, their signaling is tightly regulated by a family of cell surface enzymes called ectonucleotidases, which rapidly hydrolyze these nucleotides.[1][4] This rapid degradation complicates the study of purinergic signaling.
ARL67156 was designed as a non-hydrolysable ATP analogue to overcome this challenge.[1] Its structure is characterized by the substitution of the oxygen atom between the β and γ phosphates of ATP with a dibromomethylene group (P-CBr2-P), rendering it resistant to hydrolysis by ectonucleotidases.[1][5] This stability allows ARL67156 to act as a competitive inhibitor, prolonging the extracellular lifespan of ATP and potentiating its effects on P2 receptors.[1][6]
Mechanism of Action
ARL67156 functions as a competitive inhibitor of specific ectonucleotidases, primarily members of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.[1][7] By binding to the active site of these enzymes, it prevents the hydrolysis of extracellular ATP to ADP and subsequently to AMP and adenosine. This inhibition leads to an accumulation of ATP in the extracellular space, thereby enhancing the activation of P2 receptors.[6]
Quantitative Data
The inhibitory activity of ARL67156 has been characterized against various ectonucleotidases from different species. The following tables summarize the key quantitative data reported in the literature.
| Enzyme | Species | Inhibition Constant (Ki) | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | [1] |
| NTPDase3 | Human | 18 ± 4 µM | [1] |
| NPP1 | Human | 12 ± 3 µM | [1] |
| Ecto-ATPase | Bovine Chromaffin Cells | 0.255 ± 0.136 µM | [8] |
| Assay System | Parameter | Value | Reference |
| Human Blood Cells (ATP degradation) | pIC50 | 4.62 | [2] |
| Rabbit Ear Artery (ecto-ATPase inhibition) | pKI | 5.2 | [2] |
| Rat Vas Deferens | pIC50 | 5.1 | [9] |
Experimental Protocols
The characterization of ARL67156's inhibitory activity involves various experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Enzyme Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the inhibitory effect of ARL67156 on recombinant ectonucleotidases.
-
Enzyme Source: Recombinant human or mouse ectonucleotidases (e.g., NTPDase1, NTPDase2, NTPDase3, NTPDase8, NPP1, NPP3) are expressed in a suitable cell line (e.g., COS-7 or HEK 293T).
-
Substrate: A suitable substrate for the specific ectonucleotidase is used. For NTPDases, this is typically ATP or ADP. For NPPs, substrates like p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) can be used.
-
Incubation: The recombinant enzyme is incubated with varying concentrations of the substrate in the presence and absence of different concentrations of ARL67156 in a suitable buffer (e.g., Tris-HCl) at 37°C.
-
Detection of Product Formation: The amount of product generated (e.g., inorganic phosphate, ADP, AMP, or p-nitrophenol) is quantified. This can be done using various methods:
-
Data Analysis: The initial rates of the enzymatic reaction are determined. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are calculated by fitting the data to appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Dixon plots.
Cell-Based ATP Degradation Assay
This protocol measures the effect of ARL67156 on the degradation of extracellular ATP by intact cells.
-
Cell Culture: A cell line of interest (e.g., human blood cells, bovine chromaffin cells) is cultured to an appropriate density.
-
Incubation: The cells are washed and resuspended in a physiological buffer. They are then incubated with a known concentration of ATP in the presence and absence of ARL67156.
-
Sample Collection: Aliquots of the cell suspension are collected at different time points.
-
ATP Measurement: The concentration of ATP remaining in the supernatant is measured. This is often done using a luciferin-luciferase bioluminescence assay, which produces light in proportion to the amount of ATP present.
-
Data Analysis: The rate of ATP degradation is calculated for each condition. The pIC50 value, which is the negative logarithm of the concentration of ARL67156 that causes 50% inhibition of ATP degradation, is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the purinergic signaling pathway affected by ARL67156 and a typical experimental workflow for its characterization.
Caption: Purinergic signaling pathway illustrating the role of ectonucleotidases and the inhibitory action of ARL67156.
Caption: A generalized experimental workflow for characterizing the inhibitory activity of ARL67156.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of ARL67156 Trisodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156 trisodium salt, also known as FPL 67156, is a synthetic analog of adenosine triphosphate (ATP) that has garnered significant attention in the scientific community for its role as a selective inhibitor of ecto-ATPases.[1][2][3] Ecto-ATPases are a group of cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and other nucleotides.[1][4] By inhibiting these enzymes, ARL67156 effectively prolongs the biological effects of extracellular ATP, making it an invaluable tool for studying purinergic neurotransmission and a potential therapeutic agent in various pathological conditions.[2][5][6] This technical guide provides a comprehensive overview of the biological activity of ARL67156, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling pathways.
Core Mechanism of Action: Inhibition of Ectonucleotidases
ARL67156 is a non-hydrolyzable ATP analog, a characteristic attributed to the substitution of a phosphodiester bond (P-O-P) with a phosphomethyl bond (P-C-P).[1] This structural modification renders it resistant to hydrolysis by ectonucleotidases.[1][7] Its primary biological function is the competitive inhibition of specific ectonucleotidases, thereby preventing the degradation of extracellular ATP and ADP.[1][2][8] This leads to an accumulation of these nucleotides in the extracellular space, potentiating their effects on P2 purinoceptors.[2][5]
The inhibitory effects of ARL67156 are not uniform across all ectonucleotidases. It has been shown to be a more potent inhibitor of certain members of the Nucleoside Triphosphate Diphosphohydrolase (NTPDase) and Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) families.
Quantitative Inhibitory Activity
The potency of ARL67156 as an ecto-ATPase inhibitor has been quantified in various experimental systems. The following tables summarize the key inhibitory constants (Ki), pIC50, and pKI values reported in the literature.
| Target Enzyme | Species | Ki (μM) | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 | [1][2] |
| NTPDase3 | Human | 18 ± 4 | [1][2] |
| NPP1 | Human | 12 ± 3 | [1][2] |
| Ecto-ATPase | Bovine Chromaffin Cells | 0.255 ± 0.136 | [9] |
| System | Parameter | Value | Reference |
| Human Blood Cells (ATP degradation) | pIC50 | 4.62 | [3] |
| Rabbit Ear Artery (ecto-ATPase inhibition) | pKI | 5.2 | [3] |
It is important to note that while ARL67156 is a potent inhibitor of NTPDase1, NTPDase3, and NPP1, it is a less effective inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2][8]
Impact on Signaling Pathways
The primary signaling pathway modulated by ARL67156 is the purinergic signaling pathway . By preventing the breakdown of extracellular ATP and ADP, ARL67156 enhances the activation of P2 receptors, which are broadly classified into P2X ionotropic receptors and P2Y metabotropic G protein-coupled receptors.
Figure 1: ARL67156 inhibits ectonucleotidases, increasing extracellular ATP and ADP levels.
Recent studies have also highlighted the role of ARL67156 in modulating immune responses. By inhibiting CD39 (NTPDase1), ARL67156 can enhance the cytotoxicity of natural killer (NK) cells against cancer cells through the vav1-Syk signaling pathway.[10]
Experimental Protocols
The biological activity of ARL67156 is typically assessed using enzyme inhibition assays. The following are generalized protocols based on methodologies cited in the literature.
Ectonucleotidase Activity Assay (Colorimetric Method)
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or other nucleotides.
Materials:
-
Recombinant or cell-expressed ectonucleotidase (e.g., NTPDase1, NTPDase3, NPP1)
-
ARL67156 trisodium salt
-
ATP or other nucleotide substrate (e.g., ADP, UTP)
-
Incubation buffer (e.g., 80 mM Tris, pH 7.4, with 5 mM CaCl2)
-
Malachite green reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the incubation buffer and the ectonucleotidase enzyme extract.
-
Add varying concentrations of ARL67156 to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
-
Initiate the reaction by adding the nucleotide substrate (e.g., ATP at a concentration range of 10-500 μM).
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes), ensuring that less than 10% of the substrate is hydrolyzed.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 630 nm to quantify the amount of released inorganic phosphate.
-
Determine the type of inhibition (e.g., competitive) and the Ki value using appropriate graphical methods (e.g., Dixon or Cornish-Bowden plots) and nonlinear regression analysis.[1]
Figure 2: General workflow for the colorimetric ectonucleotidase activity assay.
Ectonucleotidase Activity Assay (HPLC Method)
This method is used for substrates where a colorimetric assay is not suitable, such as for the hydrolysis of Ap3A by NPPs.
Materials:
-
Recombinant NPP enzyme
-
ARL67156 trisodium salt
-
Substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) or diadenosine triphosphate (Ap3A))
-
Incubation buffer
-
Perchloric acid (ice-cold, 1 M)
-
Potassium hydroxide (1 M)
-
Reverse-phase high-performance liquid chromatography (HPLC) system
Procedure:
-
Set up the enzymatic reaction as described in the colorimetric assay.
-
Stop the reaction by adding an aliquot of the reaction mixture to ice-cold perchloric acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
Neutralize the supernatant with potassium hydroxide and centrifuge again to remove the potassium perchlorate precipitate.
-
Inject an aliquot of the final supernatant into the HPLC system.
-
Separate and quantify the nucleotide content by reverse-phase HPLC.
-
Calculate the enzyme activity and inhibition by ARL67156 based on the substrate and product peak areas.[1]
Applications in Research and Drug Development
The ability of ARL67156 to selectively inhibit ecto-ATPases has made it a valuable tool in several research areas:
-
Neurotransmission: ARL67156 has been used to demonstrate the role of ecto-ATPase activity in modulating purinergic neurotransmission in various tissues, including the vas deferens and superior cervical ganglia.[5]
-
Cardiovascular Disease: Research has shown that inhibiting ectonucleotidases with ARL67156 can prevent the development of calcific aortic valve disease in animal models.[3][6]
-
Cancer Immunotherapy: ARL67156 and its derivatives are being investigated as potential cancer immunotherapeutics. By inhibiting CD39, they can increase immunostimulatory extracellular ATP and decrease the production of immunosuppressive adenosine in the tumor microenvironment.[7][11]
Conclusion
ARL67156 trisodium salt is a well-characterized and selective inhibitor of ecto-ATPases, particularly NTPDase1, NTPDase3, and NPP1. Its ability to prolong the signaling of extracellular ATP and ADP makes it an indispensable research tool for elucidating the complexities of purinergic signaling. Furthermore, its emerging roles in modulating immune responses and preventing pathological mineralization highlight its potential for therapeutic development. This guide provides a foundational understanding of the biological activity of ARL67156, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their studies.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [ARL67156, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ARL67156: An In-depth Technical Guide to its Inhibition of NTPDase1 and NTPDase3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ARL67156, a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). The document focuses on its inhibitory action on two key members of this enzyme family, NTPDase1 (also known as CD39) and NTPDase3. ARL67156 serves as a critical tool in the study of purinergic signaling, where the extracellular conversion of ATP and ADP plays a pivotal role in a myriad of physiological and pathological processes. This guide details the quantitative inhibitory data of ARL67156, provides in-depth experimental protocols for assessing its activity, and illustrates the relevant biological pathways and experimental workflows through detailed diagrams. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize ARL67156 in their scientific endeavors.
Introduction to ARL67156 and NTPDases
Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are crucial signaling molecules that modulate a wide range of biological functions by activating purinergic P2 receptors.[1] The concentration and duration of these nucleotide signals are tightly regulated by a family of cell surface enzymes known as ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).
NTPDase1 (CD39) and NTPDase3 are prominent members of this family, responsible for the sequential hydrolysis of ATP to ADP and subsequently to adenosine monophosphate (AMP).[2] This enzymatic cascade terminates P2 receptor signaling and initiates P1 receptor signaling via the generation of adenosine from AMP by ecto-5'-nucleotidase (CD73). Given their central role in tuning purinergic signaling, NTPDases have emerged as attractive therapeutic targets for a variety of conditions, including thrombosis, inflammation, and cancer.[1][3]
ARL67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is a synthetic analog of ATP and a widely used competitive inhibitor of NTPDase1 and NTPDase3.[4][5] Its ability to block the hydrolysis of extracellular ATP and ADP makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these enzymes and the broader purinergic signaling network.
Quantitative Inhibition Data
The inhibitory potency of ARL67156 against NTPDase1 and NTPDase3 has been characterized in several studies. The data consistently demonstrate that ARL67156 acts as a competitive inhibitor of both enzymes. The key quantitative metric for its inhibitory activity is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Enzyme Target | Species | Inhibition Constant (Kᵢ) (µM) | Inhibition Type | Reference(s) |
| NTPDase1 (CD39) | Human | 11 ± 3 | Competitive | [4] |
| Rat | 27 | Competitive | [6] | |
| NTPDase3 | Human | 18 ± 4 | Competitive | [4] |
| Rat | 112 | Competitive | [6] |
Table 1: Inhibitory Potency of ARL67156 against NTPDase1 and NTPDase3. This table summarizes the reported Kᵢ values for ARL67156 against human and rat NTPDase1 and NTPDase3, highlighting its competitive mode of inhibition.
It is important to note that ARL67156 also exhibits inhibitory activity against other ectonucleotidases, such as NPP1, with a Kᵢ of 12 ± 3 µM for the human enzyme.[4] Its inhibitory effect on NTPDase2 and human NTPDase8 is considerably weaker.[4] This broader selectivity profile should be taken into consideration when interpreting experimental results.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of ARL67156 inhibition of NTPDase1 and NTPDase3.
Expression and Purification of Recombinant NTPDases
To perform in vitro inhibition studies, a source of purified NTPDase1 and NTPDase3 is required. Recombinant expression in systems such as baculovirus-infected insect cells or E. coli is a common approach.
Objective: To produce and purify soluble, active forms of human NTPDase1 and NTPDase3.
Materials:
-
Expression vector containing the cDNA for the extracellular domain of human NTPDase1 or NTPDase3.
-
Baculovirus expression system (e.g., Sf9 insect cells) or E. coli expression system (e.g., BL21(DE3) strain).
-
Appropriate cell culture media and reagents.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole).
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
SDS-PAGE gels and reagents for protein analysis.
Protocol:
-
Gene Cloning: Subclone the cDNA encoding the soluble ectodomain of human NTPDase1 or NTPDase3 into a suitable expression vector, often incorporating an affinity tag (e.g., polyhistidine-tag) for purification.
-
Protein Expression:
-
Baculovirus System: Transfect insect cells (e.g., Sf9) with the recombinant baculovirus and incubate for 48-72 hours to allow for protein expression. The secreted recombinant protein can be harvested from the cell culture supernatant.
-
E. coli System: Transform E. coli cells (e.g., BL21(DE3)) with the expression plasmid. Grow the bacterial culture to an optimal density (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) for a specified time and temperature (e.g., 3-4 hours at 30°C).
-
-
Cell Lysis (for E. coli): Harvest the bacterial cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.
-
Affinity Chromatography:
-
Load the cell culture supernatant (baculovirus) or the clarified cell lysate (E. coli) onto an affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant protein using the elution buffer.
-
-
Dialysis and Concentration: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and to exchange the buffer. Concentrate the purified protein using a centrifugal filter unit if necessary.
-
Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE. A single band at the expected molecular weight indicates a high degree of purity.
-
Protein Quantification: Determine the concentration of the purified protein using a standard protein assay, such as the Bradford or BCA assay.
NTPDase Activity Assay using the Malachite Green Method
The activity of NTPDases is commonly determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The malachite green assay is a sensitive colorimetric method for Pi quantification.
Objective: To measure the enzymatic activity of NTPDase1 or NTPDase3 and to determine the inhibitory effect of ARL67156.
Materials:
-
Purified recombinant NTPDase1 or NTPDase3.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ or MgCl₂).
-
Substrate solution (ATP or ADP) at various concentrations.
-
ARL67156 at various concentrations.
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). This working reagent should be prepared fresh.
-
-
Phosphate standard solution (e.g., KH₂PO₄) for generating a standard curve.
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Standard Curve Preparation: Prepare a series of phosphate standards of known concentrations in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the purified NTPDase enzyme to the wells.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of ARL67156 for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATP or ADP) to the wells. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Working Reagent.
-
-
Color Development and Measurement:
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.
-
Determine the amount of Pi released in each enzyme reaction by interpolating the absorbance values from the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
-
For inhibition studies, plot the enzyme activity as a function of the ARL67156 concentration to determine the IC₅₀ value. The Kᵢ value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Kₘ of the substrate is known.
-
Analysis of Nucleotide Hydrolysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust method to separate and quantify the substrate (ATP, ADP) and the products (ADP, AMP) of the NTPDase reaction simultaneously.
Objective: To monitor the time course of ATP and ADP hydrolysis by NTPDase1 or NTPDase3 and to assess the impact of ARL67156.
Materials:
-
Purified recombinant NTPDase1 or NTPDase3.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ or MgCl₂).
-
Substrates (ATP, ADP) and standards (ATP, ADP, AMP).
-
ARL67156.
-
Quenching solution (e.g., perchloric acid).
-
Neutralization solution (e.g., K₂CO₃).
-
HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile phase (e.g., a gradient of a low concentration phosphate buffer and methanol or acetonitrile).
Protocol:
-
Enzyme Reaction:
-
Set up the enzyme reaction as described in the malachite green assay (Section 3.2), but on a larger scale to allow for sampling at different time points.
-
At various time intervals, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).
-
-
Sample Preparation:
-
Neutralize the quenched samples with a neutralization solution (e.g., K₂CO₃).
-
Centrifuge the samples to pellet the precipitate and collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.
-
Separate the nucleotides using an appropriate mobile phase gradient.
-
Detect the nucleotides by their UV absorbance at 254 nm or 259 nm.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to ATP, ADP, and AMP by comparing their retention times and peak areas to those of known standards.
-
Plot the concentration of each nucleotide as a function of time to determine the rate of substrate hydrolysis and product formation.
-
In the presence of ARL67156, compare the rates of hydrolysis to the control (no inhibitor) to quantify the inhibitory effect.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the inhibition of NTPDase1 and NTPDase3 by ARL67156.
References
- 1. researchgate.net [researchgate.net]
- 2. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
ARL67156: An In-depth Technical Guide on its Effects on Extracellular ATP and ADP Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARL67156, also known as FPL 67156, is a widely utilized ecto-ATPase inhibitor in pharmacological research. Its primary function is to modulate purinergic signaling by preventing the enzymatic degradation of extracellular nucleotides, specifically adenosine triphosphate (ATP) and adenosine diphosphate (ADP). This guide provides a comprehensive technical overview of the effects of ARL67156 on extracellular ATP and ADP levels, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. Understanding the nuanced effects of ARL67156 is critical for the accurate design and interpretation of experiments in the field of purinergic signaling and for the development of therapeutic agents targeting these pathways.
Core Mechanism of Action: Inhibition of Ectonucleotidases
Extracellular ATP and ADP are key signaling molecules that activate a range of P2 purinergic receptors, mediating a wide array of physiological processes.[1] The concentration and duration of action of these nucleotides are tightly regulated by a family of cell surface enzymes called ectonucleotidases. These enzymes sequentially hydrolyze ATP to ADP, then to adenosine monophosphate (AMP), and finally to adenosine.[1][2]
ARL67156 is a structural analog of ATP and functions as a competitive inhibitor of certain ectonucleotidases.[3] Specifically, it has been shown to be a weak competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1.[4][5] It is important to note that ARL67156 is not a universal inhibitor of all ectonucleotidases and exhibits selectivity for certain enzyme subtypes.[5]
A crucial finding is that ARL67156 demonstrates a differential inhibitory effect on the degradation of ATP and ADP.[1][2] Research indicates that in some biological systems, such as murine colonic muscles, ARL67156 is a more potent inhibitor of ADP degradation than ATP degradation.[1][2] This characteristic implies that studies employing ARL67156 with the intention of preserving ATP levels may inadvertently be studying the effects of accumulated ADP.[1][2]
Quantitative Effects of ARL67156 on Extracellular Nucleotide Levels
The following tables summarize the quantitative data on the inhibitory activity of ARL67156 against various ectonucleotidases and its impact on nucleotide degradation.
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme | Substrate | Ki (μM) |
| NTPDase1 (CD39) | ATP | 11 ± 3[5] |
| NTPDase3 | ATP | 18 ± 4[5] |
| NPP1 | pnp-TMP | 12 ± 3[5] |
Data from Levesque et al., 2007.
Table 2: Effect of ARL67156 on the Degradation of Etheno-ATP (eATP) and Etheno-ADP (eADP) in Murine Colonic Muscles
| Treatment | Substrate | Remaining Substrate (%) |
| Control | eATP | 48.0 ± 5.0 |
| ARL67156 (100 μM) | eATP | 53.0 ± 6.0 |
| Control | eADP | 35.0 ± 4.0 |
| ARL67156 (100 μM) | eADP | 78.0 ± 3.0* |
*p < 0.05 compared to control. Data from Kyholes et al., 2016.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effects of ARL67156.
Measurement of Extracellular ATP and ADP by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from studies investigating the degradation of ATP and ADP in tissue preparations.[1][2]
Objective: To quantify the concentrations of ATP, ADP, AMP, and adenosine in extracellular fluid samples.
Materials:
-
Tissue preparation (e.g., murine colonic muscle strips)
-
Krebs solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, 1.2 mM KH2PO4, 25 mM NaHCO3, 11 mM glucose)
-
ARL67156
-
1,N6-etheno-ATP (eATP) and 1,N6-etheno-ADP (eADP) as fluorescent substrates
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile phase: 0.1 M KH2PO4 buffer (pH 6.0) with a methanol gradient
Procedure:
-
Tissue Incubation: Mount tissue strips in an organ bath containing oxygenated Krebs solution at 37°C.
-
Substrate Addition: Add eATP or eADP to the organ bath at a final concentration of 10 μM.
-
Inhibitor Treatment: For inhibitor studies, pre-incubate the tissue with ARL67156 (e.g., 100 μM) for a specified period before adding the substrate.
-
Sample Collection: Collect aliquots of the superfusate at various time points.
-
Sample Preparation: Immediately stop the enzymatic reaction in the collected samples, for example, by adding ice-cold perchloric acid. Neutralize the samples with KOH.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
-
Detection: Monitor the effluent from the column using a fluorescence detector (excitation at 275 nm, emission at 410 nm for etheno-derivatives).
-
Quantification: Calculate the concentrations of eATP, eADP, eAMP, and etheno-adenosine based on the peak areas of known standards.
Bioluminescence Assay for ATP Measurement
This is a common and highly sensitive method for measuring ATP concentrations.
Objective: To determine the concentration of ATP in a liquid sample.
Materials:
-
Luciferin-luciferase reagent
-
Luminometer
-
ATP standards of known concentrations
-
Opaque-walled microplates
Procedure:
-
Sample Preparation: Collect the experimental samples (e.g., cell culture supernatant).
-
Reagent Preparation: Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Standard Curve: Prepare a series of ATP standards of known concentrations in the same buffer as the samples.
-
Assay:
-
Pipette a small volume of the sample or standard into the wells of the microplate.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Calculation: Determine the ATP concentration in the samples by comparing their luminescence readings to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Purinergic signaling pathway and the site of ARL67156 action.
Caption: Experimental workflow for HPLC-based measurement of extracellular nucleotides.
Conclusion and Future Directions
References
- 1. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARL 67156 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Vascular Calcification with ARL67156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of ARL67156 in the study of vascular calcification. ARL67156, an inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (eNTPDases), offers a valuable tool to probe the intricate mechanisms governing ectopic mineralization of the vasculature. This document outlines the core signaling pathways involved, detailed experimental protocols for in vitro assessment, and a summary of quantitative data to facilitate research and development in this critical area of cardiovascular biology.
Core Concepts: The Role of Extracellular Nucleotides in Vascular Calcification
Vascular calcification is an actively regulated process akin to bone formation, where the delicate balance between calcification inhibitors and promoters is disrupted. A key axis in this regulation involves extracellular adenosine triphosphate (ATP) and its metabolic products.
1.1. The Protective Role of Pyrophosphate (PPi)
Extracellular inorganic pyrophosphate (PPi) is a potent endogenous inhibitor of hydroxyapatite crystal formation, the mineral component of vascular calcification.[1] PPi is primarily generated through the enzymatic activity of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which hydrolyzes extracellular ATP to produce PPi and adenosine monophosphate (AMP).[2]
1.2. The Dual Role of ATP
Extracellular ATP itself can act as a direct inhibitor of calcification.[3] However, it is also the substrate for enzymes that can either promote or inhibit calcification. eNTPDases (also known as CD39) hydrolyze ATP and adenosine diphosphate (ADP) to AMP, thereby reducing the available pool of ATP for conversion to the protective PPi by ENPP1.[2]
1.3. The Mechanism of ARL67156
ARL67156 is a competitive inhibitor of eNTPDases, particularly NTPDase1 and NTPDase3.[4] By inhibiting these enzymes, ARL67156 prevents the degradation of extracellular ATP. This leads to two primary anti-calcific effects:
-
Increased PPi Production: A higher concentration of extracellular ATP is available for ENPP1, leading to increased synthesis of the calcification inhibitor, PPi.
-
Enhanced Direct Inhibition: The sustained presence of higher levels of extracellular ATP contributes to the direct inhibition of hydroxyapatite formation.[3]
A combination therapy of ARL67156 with an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), the enzyme that degrades PPi, has been shown to be particularly effective in reducing arterial calcification in a mouse model of Hutchinson-Gilford progeria syndrome.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity of ARL67156 and its effects on the components of the vascular calcification pathway.
Table 1: Inhibitory Activity of ARL67156 on Ectonucleotidases
| Enzyme Target | Species | Inhibition Constant (Ki) | Reference(s) |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | [4] |
| NTPDase3 | Human | 18 ± 4 µM | [4] |
| NPP1 | Human | 12 ± 3 µM | [4] |
Table 2: Effects of ARL67156 on Extracellular Nucleotide Metabolism and Vascular Calcification
| Experimental Model | ARL67156 Concentration | Observed Effect | Quantitative Change | Reference(s) |
| Murine Colon | 100 µM | Inhibition of ADP degradation | Significantly lower eAMP formation from eATP | [6] |
| Warfarin-treated rats | Not specified | Prevention of aortic stenosis and mineralization | Normalization of pAkt levels | [7] |
| In vitro VSMC calcification | ≥10 µM (for ATP) | Inhibition of calcification | Up to 80% reduction | [8] |
Signaling Pathways and Experimental Workflows
3.1. Signaling Pathway of ARL67156 in Preventing Vascular Calcification
ARL67156 primarily acts by modulating the extracellular nucleotide environment, which in turn influences intracellular signaling pathways that regulate vascular smooth muscle cell (VSMC) phenotype and survival. One key pathway implicated is the PI3K/Akt signaling cascade, which is involved in cell survival and can be influenced by purinergic receptor activation.
3.2. Experimental Workflow for In Vitro Vascular Calcification Studies
This workflow outlines the key steps for inducing and assessing vascular calcification in vitro using vascular smooth muscle cells (VSMCs) and the application of ARL67156.
Detailed Experimental Protocols
4.1. In Vitro Model of Vascular Calcification
This protocol describes the induction of calcification in cultured vascular smooth muscle cells (VSMCs).
-
Cell Culture: Culture human or rodent aortic VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[9][10]
-
Induction of Calcification: To induce calcification, switch the culture medium to a calcification medium. This is typically DMEM with 10% FBS containing elevated phosphate levels (e.g., 1.9 mM to 2.5 mM).[9][11] Prepare a high-phosphate stock solution by mixing Na2HPO4 and NaH2PO4 to achieve the desired final concentration and pH.[9]
-
Treatment with ARL67156: Add ARL67156 to the calcification medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM) to assess its dose-dependent effects. Include a vehicle control group.
-
Culture Period: Continue the culture in the calcification medium with or without ARL67156 for a period of 7 to 21 days, changing the medium every 2-3 days.[12]
4.2. Staining for Calcium Deposition
4.2.1. Alizarin Red S Staining
This method detects calcium deposits, which stain a bright orange-red.
-
Fixation: After the culture period, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[7]
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[7]
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization: Visualize the stained calcium deposits using a light microscope.
4.2.2. Von Kossa Staining
This method detects phosphate deposits, which appear black.
-
Fixation: Fix cells as described for Alizarin Red S staining.
-
Silver Nitrate Incubation: Incubate the fixed cells with a 1-5% silver nitrate solution under a bright light (e.g., UV lamp or 60-100W bulb) for 20-60 minutes.[13][14]
-
Washing: Rinse thoroughly with deionized water.
-
Sodium Thiosulfate Treatment: Treat with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.[13]
-
Counterstain (Optional): Counterstain with Nuclear Fast Red for 5 minutes.[13]
-
Visualization: Dehydrate and mount the slides for microscopic examination.
4.3. Quantification of Calcification
4.3.1. Alizarin Red S Staining Quantification
This method involves extracting the Alizarin Red S stain from the cells for colorimetric quantification.
-
Staining: Perform Alizarin Red S staining as described above.
-
Extraction: After washing, add 10% acetic acid to each well and incubate for 30 minutes with shaking to detach the cell layer.[15]
-
Heat Incubation: Transfer the cell slurry to a microcentrifuge tube, vortex, and heat at 85°C for 10 minutes.[15]
-
Centrifugation: Cool on ice and centrifuge at 20,000 x g for 15 minutes.[15]
-
Neutralization and Measurement: Transfer the supernatant to a new tube, neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5, and read the absorbance at 405 nm.[15]
-
Standard Curve: Generate a standard curve using known concentrations of Alizarin Red S to determine the amount of bound stain in the samples.[15]
4.3.2. o-Cresolphthalein Complexone Method
This colorimetric assay directly measures the calcium content in the cell lysate.
-
Cell Lysis: After the culture period, wash the cells with PBS and lyse them by adding 0.6 M HCl. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge to pellet cell debris.
-
Colorimetric Reaction: Take an aliquot of the supernatant and add it to the o-cresolphthalein complexone (OCPC) reagent, which contains a buffer to maintain an alkaline pH.[16]
-
Absorbance Measurement: Incubate for 5-10 minutes at room temperature and measure the absorbance at approximately 570-578 nm.[16][17]
-
Standard Curve: Prepare a standard curve using known concentrations of calcium to determine the calcium content of the samples.[16]
Conclusion
ARL67156 serves as a critical pharmacological tool for elucidating the role of the eNTPDase/ENPP1/TNAP axis in the pathogenesis of vascular calcification. By inhibiting the degradation of extracellular ATP, ARL67156 promotes the generation of the potent calcification inhibitor PPi and enhances the direct inhibitory effects of ATP. This technical guide provides researchers with the foundational knowledge and detailed methodologies to effectively utilize ARL67156 in their investigations, paving the way for a deeper understanding of vascular calcification and the development of novel therapeutic strategies.
References
- 1. Endogenous Calcification Inhibitors in the Prevention of Vascular Calcification: A Consensus Statement From the COST Action EuroSoftCalcNet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of Extracellular ATP by Vascular Smooth Muscle Cells Transdifferentiated into Chondrocytes Generates Pi but Not PPi [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of ectonucleotidase with ARL67156 prevents the development of calcific aortic valve disease in warfarin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring molecular profiles of calcification in aortic vascular smooth muscle cells and aortic valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vitroscient.com [vitroscient.com]
- 14. Regulation of vascular smooth muscle cell calcification by extracellular pyrophosphate homeostasis: synergistic modulation by cyclic AMP and hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reckondiagnostics.com [reckondiagnostics.com]
- 17. arkanscientech.com [arkanscientech.com]
Methodological & Application
Application Note & Protocol: Preparation of ARL67156 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of ARL67156, a selective inhibitor of ecto-nucleotidases.
Introduction
ARL67156 (also known as FPL 67156) is an ATP analogue that acts as a competitive inhibitor of ecto-ATPase activity.[1] It selectively inhibits certain ectonucleotidases, primarily Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39) and NTPDase3.[2][3] By preventing the hydrolysis of extracellular ATP to ADP and subsequently to adenosine, ARL67156 effectively increases the local concentration of ATP, thereby potentiating purinergic signaling.[4][5] This makes it a valuable tool for studying the roles of extracellular nucleotides in various physiological and pathological processes, including neurotransmission, inflammation, and cancer immunology.[4][5][6]
Physicochemical & Quantitative Data
The properties of ARL67156 Trisodium Salt are summarized below. Note that the molecular weight may vary slightly between batches due to hydration.[6][7] Always refer to the batch-specific Certificate of Analysis provided by the supplier.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₁Br₂N₅Na₃O₁₂P₃ | [8] |
| Molecular Weight | 785.06 g/mol (Anhydrous Basis) | [6] |
| Appearance | White to off-white solid powder | [7] |
| Purity (HPLC) | ≥98% | [6] |
| Solubility (Water) | Up to 20 mM or >20 mg/mL. May require sonication for full dissolution. | [8] |
| Solubility (DMSO) | Insoluble or only slightly soluble (<1 mg/mL). | [8] |
| Storage (Solid) | -20°C, desiccated and protected from light. | [7] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. |
Experimental Protocol: Preparation of a 10 mM ARL67156 Stock Solution
This protocol describes the preparation of a 10 mM stock solution in water, which is the recommended solvent.
Materials
-
ARL67156 Trisodium Salt (solid powder)
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of ARL67156 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Calculation: Determine the required mass of ARL67156 and volume of water. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 785.06 ( g/mol ) / 1000
-
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 1 mL x 10 mM x 0.78506 mg/µL = 7.85 mg
-
-
-
Weighing: Carefully weigh the calculated amount of ARL67156 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add the corresponding volume of nuclease-free water to the tube. For the example above, add 1.0 mL.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[8] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the ARL67156 stock solution.
Caption: Workflow for ARL67156 stock solution preparation.
Signaling Pathway: Mechanism of Action
ARL67156 inhibits the enzymatic degradation of extracellular ATP, thereby modulating purinergic signaling pathways.
Caption: ARL67156 inhibits NTPDase, increasing ATP levels.
References
- 1. ARL 67156 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 6. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 7. medkoo.com [medkoo.com]
- 8. ARL 67156 trisodium salt | CAS:1021868-83-6 | ecto-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Optimal ARL67156 Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of ARL67156 in cell culture experiments. ARL67156 is a selective, competitive inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), primarily targeting NTPDase1 (CD39). By inhibiting the hydrolysis of extracellular adenosine triphosphate (ATP), ARL67156 potentiates purinergic signaling, making it a valuable tool for studying a wide range of physiological and pathological processes, including neurotransmission, inflammation, and cancer immunology. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate the effective use of ARL67156 in a research setting.
Introduction to ARL67156
ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, is a widely used ecto-ATPase inhibitor.[1] Its primary mechanism of action is the competitive inhibition of NTPDase1 (CD39), an enzyme responsible for the hydrolysis of extracellular ATP and ADP to AMP.[2][3] By preventing the degradation of these nucleotides, ARL67156 effectively increases their local concentrations, thereby enhancing the activation of P2 purinergic receptors (P2X and P2Y families) on the cell surface.[1] This modulation of purinergic signaling can have profound effects on cellular functions such as proliferation, differentiation, apoptosis, and immune responses.[4]
Data Presentation: Quantitative Analysis of ARL67156 Activity
The optimal concentration of ARL67156 can vary depending on the cell type, the specific ectonucleotidases present, and the experimental endpoint. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of ARL67156 against various ectonucleotidases, as well as recommended working concentrations from published studies.
Table 1: Inhibitory Activity of ARL67156 Against Human Ectonucleotidases
| Enzyme Target | Inhibition Constant (Ki) (µM) |
| NTPDase1 (CD39) | 11 ± 3 |
| NTPDase3 | 18 ± 4 |
| NPP1 | 12 ± 3 |
Data sourced from Lévesque et al., 2007.[5]
Table 2: IC50 Values of ARL67156 in Various Systems
| System | IC50 (µM) |
| Rat Parotid Ecto-ATPase | ~120 |
Data sourced from Dowd et al., 1999.
Table 3: Recommended Working Concentrations of ARL67156 in Cell Culture
| Cell Type/Application | Concentration (µM) | Treatment Duration | Reference |
| Human Peripheral Blood NK Cells | 100 | 24 hours | [Zheng et al., 2023][6] |
| Human EC Model (BON cells) | EC50 of 61 | Not specified | [Bader et al., 2013][7] |
| General Cell Culture | 50 - 100 | Varies | [Lévesque et al., 2007][1] |
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway Modulated by ARL67156
ARL67156, by inhibiting CD39, prevents the breakdown of extracellular ATP. This leads to an accumulation of ATP in the extracellular space, which can then bind to and activate P2X and P2Y purinergic receptors. Activation of these receptors triggers various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, as well as NF-κB activation, ultimately leading to diverse cellular responses such as cytokine release and modulation of cell proliferation.
Caption: ARL67156 inhibits CD39, increasing extracellular ATP and activating P2 receptors.
Experimental Workflow for Assessing ARL67156 Efficacy
A typical workflow to evaluate the effect of ARL67156 involves treating cells with the inhibitor, followed by assays to measure the biological consequences of increased purinergic signaling.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD39 and control of cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. [ARL67156, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purinergic Autocrine Regulation of Mechanosensitivity and Serotonin Release in a Human EC Model: ATP-gated P2X3 Channels in EC are Downregulated in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ARL67156 in ATP Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine triphosphate (ATP) and its metabolite adenosine play crucial roles in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The concentration of extracellular ATP is tightly regulated by a family of cell-surface enzymes known as ectonucleotidases. These enzymes sequentially hydrolyze ATP to ADP, AMP, and finally to adenosine. ARL67156, also known as FPL 67156, is a competitive inhibitor of certain ecto-ATPases, making it a valuable tool for studying the dynamics of purinergic signaling.[1][2] By inhibiting the degradation of ATP, ARL67156 allows researchers to investigate the direct effects of ATP on cellular functions and to dissect the roles of specific ectonucleotidases in various biological systems.[3][4]
This document provides detailed application notes and protocols for the use of ARL67156 in ATP degradation assays. It is intended to guide researchers in accurately measuring the inhibitory activity of ARL67156 and in utilizing this compound to study the regulation of extracellular ATP levels.
Mechanism of Action of ARL67156
ARL67156 is a competitive inhibitor of specific ectonucleotidases, primarily targeting Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][5][6] It functions by competing with ATP and other nucleotide triphosphates for the active site of these enzymes, thereby reducing the rate of their hydrolysis. It is important to note that ARL67156 is a weak inhibitor and its efficacy can be influenced by the concentration of the substrate (ATP).[5][6] Studies have shown that ARL67156 is less effective at inhibiting NTPDase2 and human NTPDase8.[5][6] Furthermore, some research suggests that ARL67156 may have a more potent inhibitory effect on the degradation of ADP compared to ATP in certain tissues.[7][8]
Data Presentation: Inhibitory Activity of ARL67156
The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of ARL67156 against various ectonucleotidases. These values provide a quantitative measure of the inhibitor's potency and selectivity.
| Enzyme Target | Species | Ki (μM) | pIC50 | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 | - | [5][6] |
| NTPDase3 | Human | 18 ± 4 | - | [5][6] |
| NPP1 | Human | 12 ± 3 | - | [5][6] |
| Ecto-ATPase | Human (blood) | - | 4.62 | [2] |
| Ecto-ATPase | Rat (vas deferens) | - | 5.1 | |
| Ecto-ATPase | Bovine (chromaffin cells) | 0.255 ± 0.136 | - | [9] |
Note: The inhibitory potency of ARL67156 can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature.
Experimental Protocols
Protocol 1: Luminescence-Based ATP Degradation Assay
This protocol describes a common and highly sensitive method to measure ATP degradation by ecto-ATPases and the inhibitory effect of ARL67156 using a luciferin-luciferase-based assay. The principle of this assay is that firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.[10][11][12][13]
Materials:
-
ARL67156 trisodium salt (Tocris Bioscience, Cat. No. 1198 or equivalent)
-
ATP Bioluminescence Assay Kit (e.g., Cayman Chemical, Cat. No. 700410; Abcam, ab113849; or equivalent)[10]
-
Source of ecto-ATPase activity (e.g., cultured cells, membrane preparations, or purified enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)
-
ATP (substrate)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ARL67156 (e.g., 10 mM in sterile water). Store at -20°C.
-
Prepare a stock solution of ATP (e.g., 10 mM in sterile water). Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of ARL67156 and ATP in Assay Buffer to the desired final concentrations.
-
Reconstitute the ATP detection reagent from the kit according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
-
Enzyme Reaction:
-
Add 20 µL of your ecto-ATPase source (e.g., cell suspension or membrane preparation) to the wells of a 96-well plate.
-
Add 10 µL of ARL67156 at various concentrations (or vehicle control) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km of the enzyme, if known.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C. The incubation time should be optimized to ensure linear product formation.
-
-
ATP Measurement:
-
Stop the enzymatic reaction by adding 50 µL of the ATP detection reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Construct an ATP standard curve by measuring the luminescence of known ATP concentrations.
-
Determine the concentration of ATP remaining in each experimental well by interpolating from the standard curve.
-
Calculate the percentage of ATP degradation for each condition relative to a control without enzyme.
-
Calculate the percentage of inhibition by ARL67156 at each concentration relative to the vehicle-treated control.
-
Determine the IC50 value of ARL67156 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Malachite Green-Based Phosphate Detection Assay
This colorimetric assay measures the inorganic phosphate (Pi) released from ATP hydrolysis.[14][15][16][17] The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is proportional to the amount of Pi produced.[17]
Materials:
-
ARL67156 trisodium salt
-
Malachite Green Phosphate Assay Kit (e.g., Anaspec, SensoLyte® MG Phosphate Assay Kit or equivalent)[14]
-
Source of ecto-ATPase activity
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)
-
ATP (substrate)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of ARL67156 and ATP as described in Protocol 1.
-
Prepare the Malachite Green reagent according to the kit manufacturer's instructions.
-
-
Enzyme Reaction:
-
Perform the enzymatic reaction in a 96-well plate as described in Protocol 1, steps 2a-2e.
-
-
Phosphate Measurement:
-
Data Analysis:
-
Construct a phosphate standard curve using the provided phosphate standard in the kit.
-
Determine the amount of phosphate produced in each well by interpolating from the standard curve.
-
Calculate the rate of ATP hydrolysis (e.g., in nmol Pi/min/mg protein).
-
Calculate the percentage of inhibition by ARL67156 and determine the IC50 value as described in Protocol 1.
-
Mandatory Visualizations
Caption: Signaling pathway of extracellular ATP degradation and the inhibitory action of ARL67156.
Caption: Experimental workflow for an ATP degradation assay using ARL67156.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of ATP metabolism to adenosine by ecto-nucleotidases carried by tumor-derived small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. ATP Luminescence Assay System 96-well, 300 Points [revvity.com]
- 12. ATP Measurement ATP Assay Kit-Luminescence Dojindo [dojindo.com]
- 13. assaygenie.com [assaygenie.com]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins. | Semantic Scholar [semanticscholar.org]
- 17. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
ARL67156 Trisodium Hydrate: In Vitro Applications for Purinergic Signaling Research
Introduction
ARL67156 trisodium hydrate is a valuable pharmacological tool for researchers investigating purinergic signaling pathways. It functions as a selective, competitive inhibitor of ecto-ATPases, enzymes that hydrolyze extracellular adenosine triphosphate (ATP) and other nucleotides. By preventing the degradation of ATP, ARL67156 allows for the potentiation and prolonged action of ATP on its P2 receptors, enabling detailed study of its physiological and pathological roles. This document provides comprehensive application notes and detailed protocols for the in vitro use of ARL67156, targeted at researchers, scientists, and professionals in drug development.
Application Notes
ARL67156 has been employed in a variety of in vitro models to elucidate the function of purinergic signaling in diverse biological processes. Its primary application is to enhance the effects of endogenously released or exogenously applied ATP by preventing its rapid breakdown.
Key In Vitro Applications:
-
Neurotransmission: Investigating the role of ATP as a neurotransmitter or co-transmitter in the nervous system. ARL67156 has been shown to enhance purinergic neurotransmission in sympathetic nerves[1].
-
Muscle Contractility: Studying the contribution of ATP to smooth muscle contraction and relaxation. For instance, it potentiates neurogenic contractions in tissues like the guinea-pig vas deferens[1].
-
Cellular Secretion: Elucidating the autocrine and paracrine regulation of cellular secretion by ATP, such as serotonin release from human enterochromaffin cells[2].
-
Enzyme Kinetics and Inhibitor Screening: Characterizing the activity of various ectonucleotidases and screening for novel inhibitors. ARL67156 serves as a reference compound in these assays[3].
-
HIV Replication: ARL67156 has been observed to significantly decrease HIV-1 replication in macrophages in vitro[4].
Mechanism of Action:
ARL67156 is a competitive inhibitor of several ectonucleotidases, primarily targeting Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1)[3][4]. It is important to note that its inhibitory potency can vary between different ectonucleotidases and species[3]. Some studies have also indicated that in certain tissues, such as the murine colon, ARL67156 is more effective at blocking the degradation of adenosine diphosphate (ADP) than ATP[5][6]. This highlights the importance of validating its specific effects within the experimental system being used.
Quantitative Data Summary
The following tables summarize the inhibitory constants (Ki) and effective concentrations of ARL67156 from various in vitro studies.
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme | Substrate | Ki (μM) | Type of Inhibition |
| NTPDase1 | ATP | 11 ± 3 | Competitive |
| NTPDase3 | ATP | 18 ± 4 | Competitive |
| NPP1 | pnp-TMP | 12 ± 3 | Competitive |
Data sourced from Levesque et al., 2007.[3]
Table 2: Effective Concentrations of ARL67156 in Various In Vitro Models
| Application | Model System | Effective Concentration (μM) | Observed Effect |
| Enhancement of Neurogenic Contractions | Guinea-Pig Isolated Vas Deferens | 5-100 | Concentration-dependent increase in the purinergic peak of the response |
| Potentiation of ATP-induced Contractions | Guinea-Pig Isolated Vas Deferens | 100 | Increased magnitude and duration of contractions in response to exogenous ATP |
| Inhibition of ATP Degradation | Human Blood Cells | pIC50 = 4.62 | Inhibition of ATP degradation |
| Inhibition of ecto-ATPase | Rabbit Ear Artery | 30 - 1000 | Inhibition of ecto-ATPase with a pKi of 5.2 |
| Augmentation of Touch-Evoked Ca2+ Responses | Human Enterochromaffin (BON) Cells | EC50 = 61 | Concentration-dependent augmentation of mechanically evoked calcium responses |
| Decrease in HIV-1 Replication | Macrophages | 100 | Significant decrease in HIV-1 replication |
Experimental Protocols
Protocol 1: Evaluation of ARL67156 on Neurogenic Contractions in Isolated Vas Deferens
This protocol is adapted from studies on the guinea-pig isolated vas deferens[1].
1. Tissue Preparation: a. Euthanize a guinea pig according to approved animal welfare protocols. b. Dissect the vasa deferentia and place them in a petri dish containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1) gassed with 95% O2 / 5% CO2. c. Carefully remove connective tissue and mount the tissues in organ baths containing Krebs solution maintained at 37°C and continuously gassed. d. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. e. Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
2. Experimental Procedure: a. Induce neurogenic contractions using field stimulation with platinum electrodes. A typical stimulation parameter is trains of pulses for 20 seconds at 1-8 Hz. b. Record baseline contractile responses to nerve stimulation. c. Add ARL67156 to the organ bath at desired concentrations (e.g., 5, 10, 50, 100 µM). d. Allow the tissue to incubate with ARL67156 for 10-15 minutes. e. Repeat the field stimulation and record the contractile responses in the presence of ARL67156. f. To confirm the purinergic component, experiments can be repeated in the presence of a P2-purinoceptor antagonist like PPADS (100 µM).
3. Data Analysis: a. Measure the peak magnitude of the contractile responses before and after the addition of ARL67156. b. Express the potentiation as a percentage increase over the baseline response. c. Construct a concentration-response curve for ARL67156.
Protocol 2: Measurement of ATP and ADP Degradation by HPLC
This protocol is a general guideline based on methodologies described for studying ectonucleotidase activity[3][6].
1. Sample Preparation (e.g., tissue homogenates or cell lysates): a. Prepare protein extracts from tissues or cells of interest in a suitable buffer (e.g., Tris-saline buffer)[3]. b. Determine the protein concentration of the extracts using a standard method like the Bradford assay.
2. Enzyme Reaction: a. Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), CaCl2, and the substrate (ATP or ADP, typically in the µM range). b. Pre-incubate the reaction mixture at 37°C. c. Add ARL67156 at various concentrations to the experimental tubes. Include a control group without the inhibitor. d. Initiate the reaction by adding the protein extract to the reaction mixture. e. Incubate for a specific time period (e.g., 15-60 minutes) at 37°C. f. Stop the reaction by adding a stopping solution, such as perchloric acid, or by heat inactivation.
3. HPLC Analysis: a. Centrifuge the samples to pellet precipitated protein. b. Filter the supernatant through a 0.22 µm filter. c. Analyze the samples using a reverse-phase HPLC system equipped with a UV detector. d. Separate ATP, ADP, AMP, and adenosine using a suitable column (e.g., C18) and a mobile phase gradient (e.g., a phosphate buffer with an increasing concentration of methanol). e. Quantify the nucleotides by comparing their peak areas to those of known standards.
4. Data Analysis: a. Calculate the rate of ATP or ADP hydrolysis in the presence and absence of ARL67156. b. Determine the IC50 or Ki value for ARL67156 by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Purinergic signaling pathway and the inhibitory action of ARL67156.
Caption: General experimental workflow for in vitro studies using ARL67156.
References
- 1. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic Autocrine Regulation of Mechanosensitivity and Serotonin Release in a Human EC Model: ATP-gated P2X3 Channels in EC are Downregulated in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARL67156 in the Study of Parasympathetic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, is a valuable pharmacological tool for investigating purinergic signaling. It functions as an inhibitor of ectonucleotidases, the enzymes responsible for the extracellular breakdown of ATP and ADP. In the context of parasympathetic neurotransmission, where ATP is often co-released with acetylcholine, ARL67156 can be utilized to prolong the actions of these purinergic transmitters on their respective P2 receptors. This allows for a more detailed study of the purinergic contribution to parasympathetic nerve-mediated physiological responses.
These application notes provide detailed protocols for the use of ARL67156 in functional tissue studies and biochemical assays, with a focus on the guinea-pig urinary bladder as a model system for parasympathetic neurotransmission.
Mechanism of Action
ARL67156 is classified as a competitive inhibitor of certain ecto-ATPases (ectonucleotidases). It is important to note that its inhibitory profile is not uniform across all ectonucleotidase subtypes. It is a weak competitive inhibitor of human NTPDase1, NTPDase3, and NPP1.[1] Studies have shown that ARL67156 can be more effective at inhibiting the degradation of ADP compared to ATP.[2] By slowing the hydrolysis of extracellular ATP and ADP, ARL67156 potentiates the effects of these nucleotides on post-junctional P2X and P2Y receptors.
Quantitative Data: Inhibitory Activity of ARL67156
The following table summarizes the inhibitory constants (Ki) and pIC50 values of ARL67156 against various ectonucleotidases. This data is crucial for determining appropriate experimental concentrations and for the interpretation of results.
| Enzyme Target | Species | Inhibition Constant (Ki) | pIC50 | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | - | [1] |
| NTPDase3 | Human | 18 ± 4 µM | - | [1] |
| NPP1 | Human | 12 ± 3 µM | - | [1] |
| NTPDase (general) | Rat (vas deferens) | - | 5.1 | [3] |
| NTPDase (general) | Human (blood) | - | 4.62 | [3] |
| CD39 | - | ~1 µM | - | [2] |
Experimental Protocols
Protocol 1: Isometric Tension Measurement of Parasympathetic Nerve-Mediated Contractions in Guinea-Pig Urinary Bladder
This protocol details the methodology for assessing the effect of ARL67156 on parasympathetic nerve-mediated contractions of isolated guinea-pig urinary bladder strips.
1. Materials and Reagents:
-
Guinea-pig urinary bladder
-
Krebs-Henseleit solution (see composition below)
-
ARL67156
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Electrical field stimulation (EFS) electrode and stimulator
-
Data acquisition system
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
2. Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Carefully dissect the bladder, removing excess connective and adipose tissue.
-
Place the bladder in a petri dish containing ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Cut the bladder into longitudinal strips approximately 2 mm wide and 8-10 mm long.[4]
-
Tie silk ligatures to both ends of each strip.
3. Experimental Setup:
-
Mount the bladder strips in isolated organ baths (10-20 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial tension of 1.0 g to each strip and allow for an equilibration period of 60 minutes. During this time, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
4. Electrical Field Stimulation (EFS):
-
Position platinum electrodes parallel to the tissue strip.
-
Elicit neurogenic contractions using EFS with the following parameters:
-
Record baseline contractile responses to EFS.
5. Application of ARL67156:
-
Prepare stock solutions of ARL67156 in distilled water.
-
Add ARL67156 to the organ bath to achieve the desired final concentration (typically in the range of 10-100 µM).
-
Allow the tissue to incubate with ARL67156 for a predetermined period (e.g., 20-30 minutes).
-
Repeat the EFS protocol in the presence of ARL67156 and record the contractile responses.
-
Compare the amplitude and duration of contractions before and after the application of ARL67156 to determine its potentiating effect on parasympathetic neurotransmission. ARL67156 has been shown to enhance neurogenic contractile responses.[3]
6. Data Analysis:
-
Measure the peak tension (in grams or millinewtons) of the EFS-induced contractions.
-
Calculate the percentage increase in the contractile response in the presence of ARL67156 compared to the baseline response.
-
Construct concentration-response curves if multiple concentrations of ARL67156 are tested.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Contractile responses to electrical field stimulation and ATP in guinea-pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of electrical field stimulation of the guinea-pig, ferret and marmoset urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ARL67156 in Guinea-Pig Urinary Bladder Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, a potent and selective ecto-ATPase inhibitor, has emerged as a valuable pharmacological tool for investigating purinergic neurotransmission in various tissues, including the guinea-pig urinary bladder. In this model, parasympathetic nerves release both acetylcholine (ACh) and adenosine 5'-triphosphate (ATP) as co-transmitters, which act on muscarinic and P2X receptors, respectively, to induce bladder contraction. Ecto-ATPases rapidly hydrolyze released ATP, thus modulating the magnitude and duration of the purinergic component of the contractile response. By inhibiting these enzymes, ARL67156 effectively enhances the effects of endogenously released and exogenously applied ATP, providing a means to dissect the role of purinergic signaling in bladder function and pathophysiology.
These application notes provide a comprehensive overview of the use of ARL67156 in guinea-pig urinary bladder studies, including detailed experimental protocols, quantitative data from relevant studies, and graphical representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Effect of ARL67156 on Neurogenic Contractions in Guinea-Pig Vas Deferens (as a proxy for Urinary Bladder)
| Concentration of ARL67156 (µM) | Enhancement of Neurogenic Contraction | Onset of Action | Duration of Action | Reversibility |
| 5 - 100 | Concentration-dependent increase | Maximal after 10 min | Well-maintained for at least 30 min | Rapidly reversed after 10 min washout |
| 100 | Approximately doubled the response at 4 Hz stimulation |
Data extrapolated from studies on the guinea-pig vas deferens, which may serve as a guidance for urinary bladder experiments.
Table 2: Effect of ARL67156 on Contractions Induced by Exogenous Agonists in Guinea-Pig Vas Deferens (as a proxy for Urinary Bladder)
| Agonist | Concentration of ARL67156 (µM) | Effect on Contraction |
| ATP | 100 | Increased magnitude and duration |
| α,β-methylene ATP (stable ATP analog) | 100 | No significant effect |
| Noradrenaline (10 µM) | 100 | Significantly enhanced (effect abolished by PPADS) |
| KCl (40 mM) | 100 | Significantly enhanced (effect abolished by PPADS) |
Data extrapolated from studies on the guinea-pig vas deferens. The enhancement of noradrenaline and KCl responses is likely due to the accumulation of endogenous ATP.
Experimental Protocols
Isolated Guinea-Pig Urinary Bladder Strip Preparation
This protocol describes the dissection and preparation of guinea-pig urinary bladder strips for in vitro contractility studies.
Materials:
-
Male Dunkin-Hartley guinea-pigs (300-400 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, NaHCO₃ 25, KH₂PO₄ 1.2, glucose 11.1)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Humanely euthanize the guinea-pig by cervical dislocation.
-
Immediately excise the urinary bladder and place it in a Petri dish containing cold, carbogen-gassed Krebs solution.
-
Carefully remove any adhering fat and connective tissue from the outer surface of the bladder.
-
Open the bladder with a longitudinal incision and gently remove the urothelium by blunt dissection to prepare detrusor muscle strips.
-
Cut longitudinal muscle strips of approximately 10 mm in length and 2-3 mm in width.
-
Tie silk ligatures to both ends of the muscle strip for mounting in an organ bath.
In Vitro Contractility Assay
This protocol outlines the procedure for measuring the contractile responses of isolated bladder strips to electrical field stimulation (EFS) and exogenous agonists in the presence and absence of ARL67156.
Materials:
-
Prepared guinea-pig bladder strips
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Electrical field stimulation (EFS) electrodes
-
Krebs solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
ARL67156 stock solution
-
Agonist stock solutions (e.g., ATP, carbachol)
Procedure:
-
Mount the bladder strips in organ baths containing Krebs solution maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial tension of 1 g to each strip and allow for an equilibration period of at least 60 minutes, with washes every 15 minutes.
-
Electrical Field Stimulation (EFS):
-
Position parallel platinum electrodes on either side of the tissue strip.
-
Deliver trains of stimuli (e.g., 5-second trains at a frequency of 2-16 Hz, 0.5 ms pulse duration, supramaximal voltage) every 2 minutes to elicit neurogenic contractions.
-
Once stable and reproducible contractions are obtained, introduce ARL67156 into the organ bath at the desired concentrations (e.g., 10, 30, 100 µM).
-
Record the changes in the amplitude of the EFS-induced contractions.
-
-
Exogenous Agonist Stimulation:
-
After a washout period following EFS, construct cumulative concentration-response curves to agonists such as ATP or carbachol.
-
Following a further washout and re-equilibration period, incubate the tissues with ARL67156 for a predetermined time (e.g., 20 minutes).
-
Repeat the cumulative concentration-response curves to the agonists in the presence of ARL67156.
-
-
Data Analysis:
-
Measure the amplitude of contractions and express them as a percentage of a reference contraction (e.g., response to a high concentration of KCl or a maximal agonist concentration).
-
Compare the responses before and after the addition of ARL67156 using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Purinergic Neurotransmission in Guinea-Pig Bladder
Caption: ARL67156 enhances purinergic signaling by inhibiting ecto-ATPase.
Experimental Workflow for Investigating ARL67156 Effects
Caption: Workflow for assessing ARL67156's impact on bladder contractility.
Application Notes and Protocols for ARL67156 in Preventing ATP Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine triphosphate (ATP) is a critical signaling molecule involved in a myriad of physiological processes. However, its rapid degradation by cell-surface enzymes, known as ectonucleotidases, poses a significant challenge for in vitro and in vivo studies. The instability of ATP in biological samples can lead to the underestimation of its concentration and the misinterpretation of experimental results. ARL67156 (6-N,N-Diethyl-β,γ-dibromomethylene-D-adenosine triphosphate) is a widely used ecto-ATPase inhibitor that helps to preserve ATP levels in experimental samples, allowing for a more accurate assessment of purinergic signaling. These application notes provide detailed protocols for the use of ARL67156 in various experimental settings.
Mechanism of Action
ARL67156 is a competitive inhibitor of several ectonucleotidases, primarily targeting the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) family of enzymes. Specifically, it has been shown to be a weak competitive inhibitor of human NTPDase1 (CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1).[1] The inhibitory constants (Ki) for human NTPDase1 and NTPDase3 are approximately 11 µM and 18 µM, respectively.[1]
It is crucial to note that several studies have indicated that ARL67156 is a more potent inhibitor of adenosine diphosphate (ADP) degradation compared to ATP degradation in some biological systems.[2][3] This can lead to an accumulation of ADP, which is also a biologically active molecule. Researchers should consider this aspect when interpreting their results.
The following diagram illustrates the enzymatic degradation of ATP and the inhibitory action of ARL67156.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing ARL67156 Effects on Neurogenic Contractions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for assessing the effects of ARL67156, an ecto-ATPase inhibitor, on neurogenic contractions. The protocols outlined below are designed to facilitate reproducible and robust experimental outcomes for researchers investigating purinergic signaling in various physiological and pathological contexts.
ARL67156 potentiates the effects of ATP by inhibiting its breakdown by ectonucleotidases.[1] This makes it a valuable tool for studying the role of endogenous ATP in neurotransmission. The following protocols focus on the widely used guinea-pig isolated vas deferens model, a classic preparation for studying sympathetic purinergic neurotransmission.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies assessing the effects of ARL67156 on neurogenic contractions.
Table 1: Concentration-Dependent Enhancement of Neurogenic Contractions by ARL67156
| ARL67156 Concentration (µM) | Enhancement of Neurogenic Contraction (approx. % increase) |
| 5 | Significant increase |
| 100 | ~100% (doubling of response at 4 Hz stimulation) |
Data compiled from studies on the guinea-pig isolated vas deferens.[1]
Table 2: Effects of ARL67156 on Responses to Exogenous Agonists
| Agonist | Effect of ARL67156 (100 µM) | Note |
| ATP | Increased magnitude and duration of contraction | Potentiation of the purinergic component. |
| α,β-methylene ATP (stable ATP analog) | No significant effect | Demonstrates specificity for inhibiting ATP degradation.[1] |
| Noradrenaline (10 µM) | Significantly enhanced contraction | This effect was abolished by the P2-purinoceptor antagonist PPADS, suggesting it's due to a buildup of endogenous ATP.[1] |
| KCl (40 mM) | Significantly enhanced contraction | Also abolished by PPADS, indicating a role for endogenous ATP in sensitizing the tissue.[1] |
Table 3: Pharmacological Tools for Dissecting Neurogenic Contractions
| Compound | Concentration | Mechanism of Action | Use in Conjunction with ARL67156 |
| Prazosin | 0.1 µM | α1-adrenoceptor antagonist | To isolate the purinergic component of the neurogenic contraction.[1] |
| PPADS | 100 µM | P2-purinoceptor antagonist | To confirm that the enhanced response in the presence of ARL67156 is mediated by P2 receptors.[1] |
II. Experimental Protocols
Protocol 1: Isometric Tension Recording in Guinea-Pig Isolated Vas Deferens
This protocol details the preparation and experimental setup for measuring neurogenic contractions in response to electrical field stimulation and the subsequent application of ARL67156.
Materials:
-
Male guinea-pigs (250-350 g)
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
ARL67156
-
Prazosin
-
PPADS
-
Organ bath system with isometric force transducers
-
Electrical field stimulator
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Dissection and Preparation:
-
Humanely euthanize the guinea-pig.
-
Dissect the vasa deferentia and clean them of adhering connective tissue.
-
Mount the tissues vertically in organ baths containing Krebs solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Induction of Neurogenic Contractions:
-
Induce neurogenic contractions using electrical field stimulation (EFS). Typical parameters are trains of pulses for 20 seconds at frequencies of 1-8 Hz.
-
Establish a stable baseline of contractions before the addition of any drugs.
-
-
Application of ARL67156:
-
Prepare stock solutions of ARL67156 in distilled water.
-
Add ARL67156 to the organ bath in a cumulative concentration-dependent manner (e.g., 5 µM to 100 µM).
-
Allow the tissue to incubate with each concentration for at least 10 minutes to reach a maximal effect before the next EFS.[1]
-
-
Pharmacological Characterization (Optional):
-
Data Analysis:
-
Measure the peak magnitude of the initial, predominantly purinergic, phase of the contraction.
-
Express the potentiation by ARL67156 as a percentage increase over the baseline contraction amplitude.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of ATP and ADP Degradation
This protocol is for directly measuring the effect of ARL67156 on the enzymatic degradation of ATP and ADP.
Materials:
-
Tissue homogenates or cell cultures
-
ARL67156
-
1,N6-etheno-ATP (eATP) and 1,N6-etheno-ADP (eADP) as fluorescent substrates
-
Krebs solution
-
HPLC system with fluorescence detection
Procedure:
-
Tissue/Cell Preparation:
-
Prepare tissue homogenates or cultured cells expressing ectonucleotidases.
-
-
Incubation with Substrates and Inhibitor:
-
Superfuse the tissues or cells with Krebs solution containing known concentrations of eATP or eADP (e.g., 50 nM).[2]
-
Collect the superfusate at baseline to determine the basal degradation rate.
-
Pre-incubate the tissues/cells with ARL67156 (e.g., 10-100 µM) for 30 minutes.[2]
-
Superfuse again with the eATP or eADP solution in the presence of ARL67156 and collect the superfusate.
-
-
HPLC Analysis:
-
Analyze the collected superfusate using HPLC with fluorescence detection to measure the concentrations of the substrate (eATP or eADP) and its degradation products (e.g., eADP, eAMP, e-adenosine).[3]
-
-
Data Analysis:
III. Visualizations
Signaling Pathway of Neurogenic Contraction and ARL67156 Action
Caption: ARL67156 inhibits ecto-ATPases, increasing ATP availability for P2X receptors.
Experimental Workflow for Assessing ARL67156 Effects
Caption: Workflow for isometric tension recording of neurogenic contractions.
Logical Relationship of Pharmacological Agents
Caption: Pharmacological dissection of neurogenic contraction components.
References
- 1. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 [pubmed.ncbi.nlm.nih.gov]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
ARL67156 Trisodium Hydrate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156 trisodium hydrate, also known as FPL 67156, is a selective and competitive inhibitor of ectonucleotidases, particularly Ecto-NTPDase1 (CD39), NTPDase3, and NPP1. By blocking the hydrolysis of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP), ARL67156 serves as a critical tool for studying purinergic signaling pathways. Its application allows for the potentiation and prolongation of ATP- and ADP-mediated cellular responses, making it invaluable in research areas such as neurotransmission, inflammation, vascular biology, and oncology. These application notes provide detailed protocols for the use of this compound in key experimental settings, along with a summary of its inhibitory activity and a list of reputable suppliers.
Purchasing Information
This compound is available from several reputable suppliers of research biochemicals. When purchasing, it is crucial to obtain a certificate of analysis to confirm the purity and identity of the compound.
Table 1: this compound Suppliers
| Supplier | Product Name | Purity |
| Tocris Bioscience | ARL 67156 trisodium salt | ≥98% (HPLC)[1] |
| Sigma-Aldrich | ARL 67156 trisodium salt hydrate | ≥98% (HPLC)[2] |
| MedChemExpress | This compound | >98% |
| R&D Systems | ARL 67156 trisodium salt | >98%[3] |
| BioCrick | ARL 67156 trisodium salt | >98%[4] |
| MedKoo Biosciences | ARL-67156 trisodium salt hydrate | >98% |
| APExBIO | ARL 67156 trisodium salt | >98% |
| Gentaur | ARL67156 (trisodium hydrate) | 99.0%[5] |
Mechanism of Action and Specificity
ARL67156 is an ATP analog that competitively inhibits the activity of specific ectonucleotidases responsible for the breakdown of extracellular nucleotides. This inhibition leads to an accumulation of ATP and ADP in the extracellular space, thereby enhancing the activation of P2 purinergic receptors.
The inhibitory activity of ARL67156 is not uniform across all ectonucleotidases. It is a potent inhibitor of NTPDase1 (CD39) and NTPDase3, as well as NPP1. However, it is a weak inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[6] This selectivity is a key consideration in experimental design.
Table 2: Inhibitory Activity of this compound
| Target Enzyme | Species | Inhibition Constant (Ki) | pIC50 |
| NTPDase1 (CD39) | Human | 11 ± 3 µM[6] | - |
| NTPDase3 | Human | 18 ± 4 µM[6] | - |
| NPP1 | Human | 12 ± 3 µM[6] | - |
| Ecto-ATPase | Human Blood | - | 4.62[1][5] |
| Ecto-ATPase | Rat Vas Deferens | - | 5.1[1][5] |
Note: Ki and pIC50 values can vary depending on the experimental conditions.
Signaling Pathway
The primary effect of ARL67156 is the potentiation of purinergic signaling by preventing the degradation of ATP and ADP. This leads to enhanced activation of P2X and P2Y receptors, which are involved in a wide array of physiological processes.
Figure 1. Inhibition of ATP/ADP hydrolysis by ARL67156.
Experimental Protocols
In Vitro Ectonucleotidase Activity Assay (Malachite Green Assay)
This protocol describes a method to measure the inhibitory effect of ARL67156 on ectonucleotidase activity by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.
Materials:
-
This compound
-
Source of ectonucleotidase (e.g., cell lysate, purified enzyme)
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dissolve ARL67156 in the assay buffer to create a stock solution (e.g., 10 mM). Prepare serial dilutions to obtain the desired final concentrations.
-
Prepare an ATP stock solution (e.g., 10 mM) in the assay buffer.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
ARL67156 solution at various concentrations (or vehicle control)
-
Enzyme source (e.g., 10-50 µg of cell lysate protein)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear phosphate release.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the Malachite Green reagent as per the manufacturer's protocol. This reagent is typically acidic and will denature the enzyme.
-
Allow color to develop for 15-30 minutes at room temperature.
-
-
Measure Absorbance:
-
Read the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Determine the percent inhibition of ectonucleotidase activity for each concentration of ARL67156 and calculate the IC50 value.
-
Figure 2. Workflow for Malachite Green Assay.
Extracellular ATP Release Assay (Luciferase-Based)
This protocol measures the accumulation of extracellular ATP from cultured cells in the presence of ARL67156, using a luciferase-based ATP detection reagent.
Materials:
-
This compound
-
Cultured cells of interest
-
Cell culture medium
-
Luciferase-based ATP detection kit (e.g., Promega RealTime-Glo™ Extracellular ATP Assay)
-
White, opaque 96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in a white, opaque 96-well plate at a density appropriate for your cell type and allow them to adhere and grow overnight.
-
-
Prepare Reagents:
-
Dissolve ARL67156 in cell culture medium to the desired final concentration (e.g., 100 µM).
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
-
Treatment and Assay:
-
Remove the old medium from the cells and replace it with fresh medium containing either ARL67156 or a vehicle control.
-
Add the ATP detection reagent to the wells.
-
Induce ATP release using a stimulus relevant to your experimental system (e.g., mechanical stress, agonist stimulation, hypotonic solution). A control group without stimulus should be included.
-
-
Measure Luminescence:
-
Immediately measure the luminescence at various time points using a luminometer. The kinetic measurement will show the real-time accumulation of extracellular ATP.
-
-
Data Analysis:
-
Plot the luminescence signal over time for each condition.
-
Compare the ATP accumulation in the presence and absence of ARL67156 to determine the effect of ectonucleotidase inhibition on extracellular ATP levels.
-
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ARL67156 trisodium hydrate solution stability and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of ARL67156 trisodium hydrate. Browse our frequently asked questions, troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ARL67156 and what is its primary mechanism of action?
ARL67156 is a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), also known as ecto-ATPases.[1][2] It functions as a weak competitive inhibitor of NTPDase1 (CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1).[2][3][4] Its primary role in research is to prevent the degradation of extracellular ATP and ADP, thereby prolonging their signaling effects.[3] Notably, studies have shown that ARL67156 is more effective at inhibiting the degradation of ADP than ATP.[5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the integrity of ARL67156. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | -20°C | Long-term (months to years) | Keep tightly sealed and protected from moisture.[6] Can be stored at 0-4°C for short periods (days to weeks). |
| Stock Solution | -20°C | Up to 1 month (unvalidated) | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months (unvalidated) | Aliquot to avoid repeated freeze-thaw cycles. |
Note: The stability of ARL67156 in solution has not been definitively validated by most suppliers. It is highly recommended to prepare solutions fresh for each experiment.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in water up to 20 mM and is also soluble in DMSO.[6] For cell-based assays, it is advisable to use a solvent that is compatible with your experimental system at the final working concentration.
Q4: What is the known stability of ARL67156 in solution?
While there is a lack of comprehensive quantitative data on the half-life of ARL67156 in solution under various conditions, it is known to be susceptible to degradation. A key consideration is its instability in acidic conditions. Exposure to acidic solutions, such as during perchloric acid (HClO4) precipitation, can lead to its degradation. It is also reported to be metabolically unstable in human and mouse liver microsomes. For optimal results, always prepare solutions fresh and avoid acidic environments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced inhibitory effect observed | Degraded ARL67156 solution: Solutions may not be stable for long periods. Repeated freeze-thaw cycles can also degrade the compound. | Prepare fresh stock solutions for each experiment. Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles. |
| Incorrect concentration: The effective concentration can vary between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific assay (a common starting concentration is 100 µM). | |
| Presence of high substrate concentrations: ARL67156 is a competitive inhibitor and may not be effective in the presence of very high concentrations of ATP or ADP.[3][7] | Consider the expected concentration of nucleotides in your assay. If very high, a higher concentration of ARL67156 may be required. | |
| Precipitate forms in cell culture media | Solubility issues: The compound may precipitate at high concentrations in certain media compositions. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell culture. Gently warm the media and vortex the solution to aid dissolution. If precipitation persists, consider preparing a fresh, more dilute stock solution. |
| Unexpected cellular effects | Off-target effects: At high concentrations, ARL67156 may have effects on other cellular components, including P2Y receptors.[3] | Use the lowest effective concentration determined from a dose-response experiment. Include appropriate vehicle controls to distinguish the effects of the compound from the solvent. |
| Inconsistent results between experiments | Variability in solution preparation: Inconsistent weighing or dissolution can lead to variable concentrations. | Be meticulous in preparing stock solutions. Use a calibrated balance and ensure the compound is fully dissolved before use. |
| Cell passage number and health: The expression of ectonucleotidases can vary with cell passage number and overall cell health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. |
Experimental Protocols
Preparation of ARL67156 Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex gently until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months (note: this extended storage is not validated). For best results, prepare fresh.
Extracellular ATP Release Assay Protocol
This protocol provides a general framework for measuring stimulated ATP release from cultured cells using a luciferase-based assay in a 96-well format.
Materials:
-
Cultured cells (adherent or suspension)
-
This compound
-
Appropriate cell culture medium
-
Reagent to stimulate ATP release (e.g., agonist, toxin)
-
Luciferase-based ATP assay kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density appropriate for your cell type to achieve a confluent monolayer (for adherent cells) or a suitable concentration (for suspension cells) at the time of the assay.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
Inhibitor Pre-incubation:
-
Prepare a working solution of ARL67156 in cell culture medium at the desired final concentration (e.g., 100 µM).
-
Carefully remove the old medium from the wells (for adherent cells).
-
Add the ARL67156-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C to allow for the inhibition of ectonucleotidases.
-
-
Stimulation of ATP Release:
-
Add the stimulating agent to the wells at the desired final concentration.
-
Include appropriate controls:
-
Vehicle control (no stimulating agent).
-
Positive control (a known ATP-releasing agent).
-
Control without ARL67156 to assess the effect of the inhibitor.
-
-
-
ATP Measurement:
-
Immediately following stimulation, or at desired time points, measure the extracellular ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's instructions. This typically involves adding a reagent that lyses the cells (if measuring total ATP) or a reagent that measures ATP in the supernatant. For extracellular ATP, it is crucial to use a non-lytic detection reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Express the results as relative light units (RLU) or calculate the ATP concentration based on a standard curve.
-
Compare the ATP levels in the different treatment groups.
-
Visualizations
Ectonucleotidase Signaling Pathway and ARL67156 Inhibition
Caption: ARL67156 inhibits the ecto-ATPase CD39, preventing ATP/ADP degradation.
Experimental Workflow for ATP Release Assay
Caption: Workflow for measuring extracellular ATP release with ARL67156.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
troubleshooting ARL67156 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARL67156. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is ARL67156 and what is its primary mechanism of action?
ARL67156, also known as FPL 67156, is a selective inhibitor of ecto-ATPases.[1] Its full chemical name is 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate. It functions as a weak competitive inhibitor of certain ectonucleotidases, primarily Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1] By inhibiting these enzymes, ARL67156 prevents the degradation of extracellular ATP and ADP, thereby prolonging their signaling effects through P2 purinoceptors.
Q2: I'm having trouble dissolving ARL67156. What are the recommended solvents?
The trisodium salt of ARL67156 is the most commonly available form and is recommended for use due to its enhanced solubility in aqueous solutions. It is soluble in water up to 20 mM. It is also reported to be soluble in DMSO.[2] For most biological experiments, preparing a concentrated stock solution in sterile, nuclease-free water is the preferred method.
Q3: My ARL67156 solution appears cloudy or has precipitated after dilution in my experimental buffer. What could be the cause?
Precipitation upon dilution can be due to several factors:
-
Buffer Composition: While ARL67156 is soluble in water, certain buffers with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) might lead to the formation of insoluble salts.
-
pH: The solubility of ARL67156 may be pH-dependent. Ensure the pH of your final experimental buffer is within a physiological range (typically pH 7.2-7.4).
-
Concentration: You may be exceeding the solubility limit of ARL67156 in your specific buffer system.
-
Temperature: A decrease in temperature upon dilution can sometimes lead to precipitation.
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare working dilutions from your stock solution immediately before use.
-
Test buffer compatibility: Before your main experiment, perform a small-scale test by diluting your ARL67156 stock into your experimental buffer to check for precipitation.
-
Adjust pH: If you suspect pH is an issue, measure the pH of your final solution and adjust if necessary.
-
Consider a different buffer: If precipitation persists, consider using an alternative buffer with a lower concentration of divalent cations.
Q4: How should I prepare and store ARL67156 stock solutions?
For optimal stability, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile, nuclease-free water. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[2] While some sources suggest that stock solutions may be stable for up to one month at -20°C and six months at -80°C, this has not been definitively validated. It is best practice to use freshly prepared stock solutions whenever possible.
Q5: What is the recommended working concentration for ARL67156 in cell-based assays?
The effective working concentration of ARL67156 can vary depending on the cell type, the expression level of ectonucleotidases, and the specific experimental conditions. However, a common concentration range used in the literature is 50-100 μM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Data Presentation
Table 1: Solubility of ARL67156 Trisodium Salt
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 20 | 15.78 | |
| DMSO | Soluble (exact limit not specified) | Soluble (exact limit not specified) | [2] |
Table 2: Inhibition Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme | Ki (μM) | Reference |
| NTPDase1 (CD39) | 11 | [1] |
| NTPDase3 | 18 | [1] |
| NPP1 | 12 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ARL67156 Stock Solution in Water
Materials:
-
ARL67156 trisodium salt (powder)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: Determine the mass of ARL67156 trisodium salt needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of ARL67156 trisodium salt is approximately 785.06 g/mol .
-
Weigh the compound: Carefully weigh the calculated amount of ARL67156 trisodium salt powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Dissolve: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may assist in dissolution, but avoid excessive heat.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Use of ARL67156 in a Cell-Based Assay
Materials:
-
Cultured cells
-
Appropriate cell culture medium
-
10 mM ARL67156 stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM ARL67156 stock solution. Prepare a working solution by diluting the stock in the appropriate cell culture medium to the desired final concentration (e.g., 50-100 μM).
-
Pre-incubation (Optional): Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentration of ARL67156 and pre-incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
Stimulation: After pre-incubation, add your stimulus (e.g., ATP, ADP) to the wells.
-
Incubation: Incubate for the desired experimental time.
-
Assay: Proceed with your downstream analysis (e.g., measuring signaling pathway activation, cell viability, etc.).
Mandatory Visualization
Caption: Ectonucleotidase signaling pathway and the inhibitory action of ARL67156.
Caption: Troubleshooting workflow for ARL67156 solubility issues.
References
optimizing ARL67156 concentration for maximal ecto-ATPase inhibition
Welcome to the technical support center for ARL67156. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of ARL67156 for maximal ecto-ATPase inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ARL67156 and what is its primary mechanism of action?
A1: ARL67156, also known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is a selective inhibitor of certain ecto-ATPases (ectonucleotidases).[1][2] It functions as a competitive inhibitor, meaning it binds to the active site of the enzyme and competes with the natural substrates, primarily ATP and ADP.[1][3] Its primary role in research is to prolong the signaling effects of extracellular ATP and ADP by preventing their degradation.
Q2: Which specific ectonucleotidases does ARL67156 inhibit?
A2: ARL67156 is not a universal ecto-ATPase inhibitor. It is a weak competitive inhibitor of Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][2] It is less effective against NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][4]
Q3: What is the optimal concentration range for ARL67156 in my experiments?
A3: The effective concentration of ARL67156 typically ranges from 50 µM to 100 µM.[1][2][5] However, the optimal concentration is highly dependent on the experimental system, including the specific cell type or tissue, the expression levels of the target ectonucleotidases, and the concentration of extracellular ATP and ADP. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific setup.
Q4: Is ARL67156 more effective at inhibiting ATP or ADP degradation?
A4: Research has shown that in some systems, such as the murine colon, ARL67156 is more effective at inhibiting the degradation of ADP than ATP.[6][7] This is a critical consideration for data interpretation, as experiments aimed at studying ATP signaling might inadvertently be evaluating responses to accumulated ADP.[7]
Q5: What are the stability and solubility properties of ARL67156?
A5: ARL67156 is soluble in water.[8] It is important to note that ARL67156 can degrade under acidic conditions.[1] Therefore, it is crucial to maintain appropriate pH in your experimental buffers. Stock solutions should be stored at -20°C.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of ecto-ATPase activity observed. | 1. Sub-optimal ARL67156 concentration: The concentration may be too low for the specific experimental conditions. 2. High substrate (ATP/ADP) concentration: As a competitive inhibitor, the effectiveness of ARL67156 decreases at high substrate concentrations. 3. Dominant ectonucleotidase is not a target of ARL67156: The cells or tissue under investigation may primarily express ectonucleotidases that are not effectively inhibited by ARL67156 (e.g., NTPDase2, NPP3). 4. Degradation of ARL67156: Improper storage or acidic experimental conditions may have led to the degradation of the inhibitor. | 1. Perform a dose-response curve: Test a range of ARL67156 concentrations (e.g., 10 µM to 200 µM) to determine the optimal concentration for your system. 2. Optimize substrate concentration: If possible, use lower, more physiologically relevant concentrations of ATP or ADP in your assay. 3. Characterize ectonucleotidase expression: Use techniques like RT-PCR or western blotting to identify the dominant ectonucleotidases in your system. Consider using a different inhibitor if ARL67156 targets are not prevalent. For instance, POM-1 is an alternative that may be more selective for ATP degradation in certain tissues.[6][7] 4. Ensure proper handling and storage: Prepare fresh solutions of ARL67156 and ensure the pH of your experimental buffer is maintained within a neutral range. Store stock solutions at -20°C. |
| Inconsistent or variable results between experiments. | 1. Inconsistent ARL67156 concentration: Errors in preparing or diluting the stock solution. 2. Variability in cell culture or tissue preparation: Differences in cell density, passage number, or tissue handling can alter ectonucleotidase expression. 3. Fluctuations in experimental conditions: Variations in incubation time, temperature, or buffer composition. | 1. Prepare fresh stock solutions regularly: Aliquot and store at -20°C to minimize freeze-thaw cycles. Use calibrated pipettes for accurate dilutions. 2. Standardize biological materials: Maintain consistent cell culture practices and tissue preparation protocols. 3. Maintain consistent experimental parameters: Carefully control all experimental variables to ensure reproducibility. |
| Observed effects are not consistent with ecto-ATPase inhibition. | Off-target effects: At high concentrations, ARL67156 may have weak agonist or antagonist effects on P2 purinoceptors.[2] | Include appropriate controls: Use control experiments without ARL67156 and, if possible, with other, structurally different ecto-ATPase inhibitors to confirm that the observed effects are due to the inhibition of ATP/ADP degradation. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (pIC50) of ARL67156 against various ectonucleotidases.
| Enzyme | Species | Ki (µM) | pIC50 | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 | - | [1] |
| NTPDase3 | Human | 18 ± 4 | - | [1] |
| NPP1 | Human | 12 ± 3 | - | [1] |
| Ecto-ATPase | Human (Blood Cells) | - | 4.62 | [1][8] |
| Ecto-ATPase | Rat (Vas Deferens) | - | 5.1 | [1][8] |
| Ecto-ATPase | Bovine (Chromaffin Cells) | 0.255 ± 0.136 | - | [3] |
Note: A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme. pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Protocol 1: Determination of Optimal ARL67156 Concentration using a Malachite Green Phosphate Assay
This protocol outlines a method to determine the optimal concentration of ARL67156 for inhibiting ecto-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Cells or tissue expressing ecto-ATPase activity
-
ARL67156 stock solution (e.g., 10 mM in water)
-
ATP stock solution (e.g., 10 mM in water)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell/Tissue Preparation: Prepare your cells or tissue homogenate and adjust the concentration to a level that produces a measurable rate of ATP hydrolysis.
-
ARL67156 Dilutions: Prepare a serial dilution of ARL67156 in the assay buffer to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Pre-incubation: Add the cell/tissue preparation to the wells of a 96-well plate. Add the different concentrations of ARL67156 to the respective wells. Include a control group with no ARL67156. Pre-incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to each well to a final concentration that is relevant to your experimental system (e.g., 100 µM).
-
Incubation: Incubate the plate at the desired temperature for a fixed period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Construct a phosphate standard curve to determine the concentration of Pi in each well. Plot the percentage of inhibition of ATP hydrolysis against the concentration of ARL67156 to determine the IC50 value and the optimal inhibitory concentration.
Visualizations
Signaling Pathway of Extracellular ATP Degradation
Caption: ARL67156 inhibits NTPDase1/3, blocking ATP and ADP hydrolysis.
Experimental Workflow for Optimizing ARL67156 Concentration
Caption: Workflow for determining the optimal ARL67156 concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting ARL67156 experiments.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
potential off-target effects of ARL67156 trisodium hydrate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ARL67156 trisodium hydrate. Below you will find frequently asked questions and troubleshooting guides to assist in the design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ARL67156?
ARL67156 is an analog of ATP and is primarily known as a competitive inhibitor of ecto-ATPases.[1][2] It is widely used in research to prevent the hydrolysis of extracellular ATP, thereby prolonging its effects on P2 receptors.[3][4] The molecule is designed to be more resistant to hydrolysis by ectonucleotidases compared to ATP because the β,γ-oxygen atom is replaced by a dibromomethylene moiety.[5][6]
Q2: What are the main off-target effects of ARL67156?
ARL67156 is not entirely specific for a single ecto-ATPase. Its most significant off-target effects include the inhibition of multiple members of the ectonucleotidase family. It is a weak competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[3][4][5][6][7][8] Additionally, some studies have shown that it can also act on P2Y receptors.[1] More recent research has also identified it as a dual inhibitor of CD39 and CD73.[5][6]
Q3: Is ARL67156 a selective inhibitor of ATP degradation?
While often used with the intention of inhibiting ATP hydrolysis, studies have shown that in some systems, such as the murine colon, ARL67156 inhibits the degradation of ADP more effectively than the degradation of ATP.[9][10] This can lead to an accumulation of ADP, which may be responsible for the observed physiological effects.[9][10]
Q4: At what concentrations are the off-target effects of ARL67156 observed?
The off-target effects of ARL67156 are observed at concentrations commonly used in published literature (50-100 µM).[3][4][8][11] At these concentrations, it can partially but significantly inhibit the human and mouse forms of NTPDase1, NTPDase3, and NPP1.[3][4][8][11]
Q5: Does ARL67156 have any effect on P2 receptors?
Yes, in bovine chromaffin cells, ARL67156 has been shown to act on P2Y receptors, leading to an increase in inositol phosphate formation with an EC50 of 4.9 x 10⁻⁵ M.[1] However, it exhibits a 300-fold selectivity for the ecto-ATPase over the P2Y receptor in this specific cell type.[1] Another source suggests that due to the di-substitution of the exocyclic amino group, ARL67156 has no significant effect on P2 receptors.[5][6]
Troubleshooting Guides
Problem: I am using ARL67156 to prolong the effect of ATP in my cell culture, but I am getting unexpected or inconsistent results.
-
Possible Cause 1: Off-target enzyme inhibition. Your cell type may express multiple ectonucleotidases that are inhibited by ARL67156, such as NTPDase1, NTPDase3, or NPP1.[3][4][5][6][7][8] This could lead to a more complex modulation of extracellular nucleotide concentrations than anticipated.
-
Troubleshooting Steps:
-
Characterize the expression profile of ectonucleotidases in your experimental system.
-
Consider using a lower concentration of ARL67156 if possible, although this may reduce its intended inhibitory effect.
-
If available, use more selective inhibitors for the specific ecto-ATPase you are targeting.
-
Problem: My results suggest that the effects I am observing are due to ADP, even though I am applying ATP in the presence of ARL67156.
-
Possible Cause: Preferential inhibition of ADP degradation. In some tissues, ARL67156 is a more potent inhibitor of ADP hydrolysis than ATP hydrolysis.[9][10] This can lead to the accumulation of ADP, which then acts on P2Y receptors.
-
Troubleshooting Steps:
-
Directly measure the concentrations of ATP and ADP in your experimental system over time using methods like HPLC.
-
Use a P2Y1 receptor antagonist in conjunction with ARL67156 and ATP to see if the observed effects are blocked.
-
Consider using an alternative ecto-ATPase inhibitor, such as POM-1, which has been shown to be a more selective inhibitor of ATP degradation in some systems.[9][10]
-
Quantitative Data on Off-Target Effects
The following table summarizes the inhibitory constants (Ki) of ARL67156 against various human ectonucleotidases.
| Target Enzyme | Ki (µM) | Species | Reference |
| NTPDase1 (CD39) | 11 ± 3 | Human | [3][4][8] |
| NTPDase3 | 18 ± 4 | Human | [3][4][8] |
| NPP1 | 12 ± 3 | Human | [3][4][8] |
The following table summarizes the potency of ARL67156 on other targets.
| Target | Effect | Potency | Species | Reference |
| ecto-ATPase | Competitive Inhibition | Ki = 2.55 x 10⁻⁷ M | Bovine | [1] |
| P2Y Receptors | Agonist | EC50 = 4.9 x 10⁻⁵ M | Bovine | [1] |
Experimental Protocols
1. Measurement of Ectonucleotidase Inhibition (Colorimetric Assay)
This protocol is a generalized method based on the approaches described for characterizing the effect of ARL67156 on NTPDase and NPP activity.[3][4][8]
-
Objective: To determine the inhibitory effect of ARL67156 on the activity of recombinant ectonucleotidases.
-
Materials:
-
Recombinant human NTPDase1, NTPDase3, or NPP1.
-
This compound.
-
Substrates: ATP, ADP for NTPDases; p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) for NPPs.
-
Reaction buffer (e.g., Tris-HCl with CaCl₂ and MgCl₂).
-
Malachite green reagent for phosphate detection.
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare a solution of the recombinant enzyme in the reaction buffer.
-
Prepare serial dilutions of ARL67156.
-
In a 96-well plate, add the enzyme solution, followed by the different concentrations of ARL67156 or vehicle control.
-
Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (ATP, ADP, or pnp-TMP).
-
Incubate for a specific time (e.g., 20-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each concentration of ARL67156 and determine the Ki value using appropriate kinetic models.
-
2. Analysis of ATP and ADP Degradation by HPLC
This protocol is based on the methodology used to demonstrate the differential inhibition of ATP and ADP degradation by ARL67156.[9][10]
-
Objective: To quantify the degradation of ATP and ADP in the presence and absence of ARL67156.
-
Materials:
-
Tissue preparation or cell culture.
-
This compound.
-
Substrates: 1,N⁶-etheno-ATP (eATP) and 1,N⁶-etheno-ADP (eADP).
-
Superfusion apparatus.
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Perchloric acid for sample deproteinization.
-
-
Procedure:
-
Set up a superfusion system for the tissue or cell preparation.
-
Superfuse the preparation with a buffer containing eATP or eADP as the substrate.
-
Collect the superfusate at different time points.
-
Repeat the superfusion in the presence of ARL67156.
-
Stop the enzymatic activity in the collected samples by adding perchloric acid.
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant using HPLC with fluorescence detection to separate and quantify eATP, eADP, eAMP, and e-adenosine.
-
Compare the degradation rates of eATP and eADP in the presence and absence of ARL67156.
-
Visualizations
Caption: Off-target inhibition of ectonucleotidases by ARL67156.
Caption: Workflow for assessing ectonucleotidase inhibition.
References
- 1. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARL 67156 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 6. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
why is ARL67156 not inhibiting ATP degradation in my assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with ARL67156, specifically when it fails to inhibit ATP degradation in an experimental assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is ARL67156 not showing any inhibitory effect on ATP degradation in my assay?
A1: There are several potential reasons for the apparent lack of inhibition. Please consider the following factors, categorized for systematic troubleshooting:
-
Inhibitor-Related Issues:
-
Concentration: ARL67156 is a weak, competitive inhibitor. Concentrations used in the literature are typically in the 50-100 μM range to achieve partial but significant inhibition.[1][2] Lower concentrations may be insufficient.
-
Solubility and Stability: Ensure the ARL67156 trisodium salt is fully dissolved in your aqueous buffer. While soluble in water, stock solutions should be prepared fresh or stored in aliquots at -20°C for no longer than a month, or at -80°C for up to six months, to prevent degradation.[3] One study noted that ARL67156 may degrade under acidic conditions.[2]
-
-
Enzyme-Related Issues:
-
Enzyme Specificity: ARL67156 is not a pan-inhibitor of all ectonucleotidases. It is most effective against NTPDase1, NTPDase3, and NPP1.[1][4] It is a poor inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][2] Verify the specific ectonucleotidase expressed in your system (e.g., cell line, tissue preparation).
-
Species Differences: The potency of ARL67156 can vary between species. For instance, it inhibits mouse NTPDase8 but is a poor inhibitor of the human ortholog.[2]
-
-
Assay Condition-Related Issues:
-
High Substrate (ATP) Concentration: As a competitive inhibitor, the efficacy of ARL67156 is highly dependent on the ATP concentration.[5][] If the ATP concentration in your assay is too high, it will outcompete ARL67156 for binding to the enzyme's active site, masking the inhibitory effect.[1][2] Consider running a matrix of varying ATP and inhibitor concentrations.
-
Incorrect Buffer Composition: The assay buffer should be optimized for ectonucleotidase activity, typically containing components like Tris-HCl and divalent cations (e.g., 5 mM CaCl₂ or MgCl₂).[1]
-
Assay Controls: Ensure you have included proper controls:
-
No Enzyme Control: ATP in assay buffer to measure non-enzymatic ATP degradation.
-
No Inhibitor Control: Enzyme and ATP to measure maximum degradation rate.
-
Vehicle Control: Enzyme, ATP, and the same solvent used for ARL67156 to rule out solvent effects.
-
-
Q2: Could ARL67156 be inhibiting the degradation of a different nucleotide?
A2: Yes. Research conducted on murine colonic muscle has shown that ARL67156 can be more effective at inhibiting the degradation of ADP to AMP than ATP to ADP.[7][8] In such cases, the apparent lack of inhibition on ATP degradation might be because you are measuring the disappearance of ATP, while the inhibitor is acting on a subsequent step. This can lead to an accumulation of ADP rather than ATP.[7]
Q3: My ATP levels are low across all samples, including my controls. What could be the issue?
A3: This suggests a problem with ATP stability or the assay method itself, rather than the inhibitor's activity.
-
Non-Enzymatic ATP Degradation: ATP is inherently unstable and can degrade non-enzymatically.[9] Ensure your assay buffer is free of contaminants and that samples are processed quickly and kept on ice. Some sample preparation methods, like deproteinization with strong acids, can degrade ATP if not properly neutralized.[10]
-
Assay Sensitivity: If you are measuring intracellular ATP, ensure your cell lysis protocol is efficient.[10] For any assay, verify that the ATP concentration falls within the linear range of your detection method (e.g., luciferase-based kit, HPLC).[11][12]
Q4: How can I confirm if my ARL67156 is active?
A4: To validate your inhibitor, use a positive control system known to be sensitive to ARL67156, such as a cell line or recombinant enzyme preparation expressing human NTPDase1 or NTPDase3.[13] Perform an IC₅₀ curve determination to assess its potency, which should be in the micromolar range.
Quantitative Data Summary
The inhibitory constant (Kᵢ) is a measure of an inhibitor's potency; a lower Kᵢ value indicates higher potency. The table below summarizes the reported Kᵢ values for ARL67156 against various human ectonucleotidases.
| Enzyme Target | Kᵢ Value (μM) | Inhibition Type |
| Human NTPDase1 (CD39) | 11 ± 3 | Competitive |
| Human NTPDase3 | 18 ± 4 | Competitive |
| Human NPP1 | 12 ± 3 | Competitive |
| Human NTPDase2 | Weakly affected | Not specified |
| Human NTPDase8 | Weakly affected | Not specified |
| Human Ecto-5'-nucleotidase | Weakly affected | Not specified |
| (Data sourced from Lévesque et al., 2007)[1] |
Experimental Protocols
Protocol: Measuring Ecto-ATPase Inhibition using Malachite Green Assay
This protocol describes a colorimetric method to determine the amount of inorganic phosphate (Pᵢ) released from ATP hydrolysis, which is a direct measure of ecto-ATPase activity.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂.
-
Substrate Stock: 10 mM ATP in deionized water.
-
Inhibitor Stock: 10 mM ARL67156 in deionized water. Store aliquots at -20°C.
-
Enzyme Source: Cell suspension or membrane preparation expressing the ecto-ATPase of interest.
-
Malachite Green Reagent: Prepare as per manufacturer's instructions (kits are commercially available). This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent.
-
Phosphate Standard: A solution of known KH₂PO₄ concentration for generating a standard curve.
2. Assay Procedure:
-
Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 50 μM) in the assay buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 50 μL):
-
Total Activity: 5 μL Enzyme Source + 5 μL Assay Buffer + 35 μL Assay Buffer.
-
Inhibitor Test: 5 μL Enzyme Source + 5 μL ARL67156 (at various final concentrations, e.g., 1, 10, 50, 100 μM) + Assay Buffer to 45 μL.
-
Blank Control: 5 μL Assay Buffer + 40 μL Assay Buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 μL of ATP to all wells to initiate the reaction (final concentration of 1 mM or as optimized).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of the reaction.
-
Stop Reaction & Color Development: Stop the reaction by adding 150 μL of the Malachite Green Reagent to each well. This reagent is acidic and will stop the enzymatic reaction while initiating color development. Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the absorbance at ~620-650 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Use the phosphate standard curve to convert absorbance values to the concentration of Pᵢ released (μM).
-
Calculate the percentage of inhibition for each ARL67156 concentration relative to the "Total Activity" control.
-
Plot the % inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: Ectonucleotidase cascade showing ATP degradation and the inhibitory action of ARL67156.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting the lack of ARL67156 activity in an assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knyamed.com [knyamed.com]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. food-safety.com [food-safety.com]
- 13. apexbt.com [apexbt.com]
ARL67156 degradation of ADP versus ATP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARL67156 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ARL67156 and what is its primary mechanism of action?
ARL67156, also known as FPL 67156, is a selective inhibitor of certain ecto-ATPases, which are enzymes that break down extracellular ATP.[1] It is an analog of ATP and functions as a competitive inhibitor for several ectonucleotidases, thereby preventing the degradation of extracellular nucleotides like ATP and ADP.[2][3][4]
Q2: Does ARL67156 inhibit the degradation of both ATP and ADP?
The effect of ARL67156 on ATP and ADP degradation can be context-dependent and tissue-specific. While it is often referred to as an ecto-ATPase inhibitor, some studies indicate that ARL67156 can be more effective at inhibiting the degradation of ADP compared to ATP in certain experimental models, such as in murine colonic muscles.[5][6] This is a critical consideration for data interpretation, as the observed physiological effects may be due to the accumulation of ADP rather than ATP.[5][6]
Q3: Which specific enzymes are inhibited by ARL67156?
ARL67156 is a weak competitive inhibitor of several ectonucleotidases, including human NTPDase1 (CD39), NTPDase3, and NPP1.[2][3][4] It is not considered an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5′-nucleotidase (CD73).[2][4]
Q4: What is the purinergic signaling pathway and how does ARL67156 affect it?
The purinergic signaling pathway involves extracellular nucleotides like ATP and ADP acting as signaling molecules by binding to purinergic P2 receptors (P2X and P2Y).[7][8] Ectonucleotidases terminate this signaling by degrading these nucleotides. By inhibiting these enzymes, ARL67156 prolongs the presence of ATP and ADP in the extracellular space, thereby enhancing and extending the activation of P2 receptors.[2][9] This can influence a wide range of physiological processes, including neurotransmission, inflammation, and vascular function.[7][8][9]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in functional assays.
-
Possible Cause 1: Differential inhibition of ATP vs. ADP degradation.
-
Troubleshooting Tip: Your experimental results might be influenced by the accumulation of ADP rather than, or in addition to, ATP.[5][6] It is crucial to dissect the specific roles of P2Y receptors that are preferentially activated by ADP. Consider using specific P2 receptor agonists and antagonists to identify the nucleotide responsible for the observed effect.
-
-
Possible Cause 2: ARL67156 concentration is not optimal.
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Tip: While generally selective, high concentrations of ARL67156 may have off-target effects. Ensure you are using the lowest effective concentration and include appropriate controls, such as a vehicle control.
-
Problem 2: Difficulty in measuring the degradation of ATP and ADP.
-
Possible Cause 1: Insensitive detection method.
-
Troubleshooting Tip: High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for quantifying the degradation of ATP and its metabolites (ADP, AMP, and adenosine).[5] If HPLC is not available, consider using commercially available luciferin-luciferase-based ATP assay kits, but be aware of their limitations in distinguishing between different nucleotides.
-
-
Possible Cause 2: Rapid degradation of nucleotides.
-
Troubleshooting Tip: Extracellular nucleotides are degraded very quickly. When collecting samples for analysis, ensure that the enzymatic activity is stopped immediately. This can be achieved by adding a stopping solution (e.g., perchloric acid) or by rapid heating.[2]
-
Quantitative Data
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme | Substrate | Ki (µM) | Inhibition Type |
| NTPDase1 (CD39) | ATP | 11 ± 3[2][3] | Competitive |
| NTPDase3 | ATP | 18 ± 4[2][3] | Competitive |
| NPP1 | pNph-5'-TMP | 12 ± 3[2][3] | Competitive |
Table 2: Effect of ARL67156 (100 µM) on Nucleotide Degradation in Murine Colon
| Substrate | % Degradation (Control) | % Degradation (with ARL67156) |
| ATP | Not significantly inhibited | Not significantly inhibited |
| ADP | Significantly inhibited | Significantly inhibited |
(Data adapted from functional studies in murine colonic muscles, indicating a more pronounced effect on ADP degradation)[5][6]
Experimental Protocols
Protocol 1: Measurement of ATP and ADP Degradation by HPLC
This protocol is adapted from methodologies used to study nucleotide metabolism.[5]
-
Tissue/Cell Preparation: Prepare your cells or tissue of interest and maintain them in a suitable buffer (e.g., Krebs-Ringer solution).
-
Incubation: Add a known concentration of ATP or ADP (e.g., 10 µM) to the cell/tissue suspension in the presence or absence of ARL67156 (e.g., 100 µM).
-
Sample Collection: At various time points (e.g., 0, 5, 15, 30 minutes), collect aliquots of the supernatant.
-
Enzyme Inactivation: Immediately stop the enzymatic reaction by adding a stopping solution (e.g., 0.4 M perchloric acid) and placing the samples on ice.
-
Neutralization: Neutralize the samples with a suitable base (e.g., 2 M K2CO3).
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system equipped with a suitable column (e.g., C18) and a UV detector to separate and quantify ATP, ADP, AMP, and adenosine.
Visualizations
Caption: Purinergic signaling pathway and the inhibitory action of ARL67156.
Caption: Experimental workflow for studying the effect of ARL67156.
References
- 1. apexbt.com [apexbt.com]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting results from experiments using ARL67156
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ARL67156 in their experiments. The information is tailored for scientists and drug development professionals to help interpret results and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARL67156?
ARL67156 is a competitive inhibitor of certain ectonucleotidases, which are enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[1][2][3] By inhibiting these enzymes, ARL67156 prevents the degradation of extracellular ATP and ADP, thereby prolonging their signaling effects on purinergic receptors.[1][4] It is an analog of ATP where the terminal phosphodiester bond is replaced by a phosphomethyl bond, making it resistant to hydrolysis by nucleotidases.[1]
Q2: I'm not seeing the expected potentiation of ATP signaling in my cell-based assay. What could be the reason?
There are several potential reasons for this observation:
-
Dominant Ectonucleotidase Profile: ARL67156 is not a universal ectonucleotidase inhibitor. It is most effective against NTPDase1, NTPDase3, and NPP1.[1][2][3] If your experimental system primarily expresses other ectonucleotidases like NTPDase2, NTPDase8, or NPP3, ARL67156 will have little to no effect.[1][2]
-
High ATP Concentration: ARL67156 is a competitive inhibitor.[1][3] If you are using high concentrations of ATP in your experiment, it may outcompete ARL67156 for binding to the enzyme, reducing the inhibitory effect.[1]
-
Compound Degradation: ARL67156 has been observed to degrade under acidic conditions.[1] Ensure that your experimental buffers are not acidic.
-
Incorrect Concentration: The effective concentration of ARL67156 is typically in the range of 50-100 μM for cell-based assays.[1][5] Ensure you are using an appropriate concentration for your specific system.
Q3: My results suggest ARL67156 is inhibiting ADP degradation more effectively than ATP degradation. Is this expected?
Yes, this observation has been reported in some experimental systems, such as in studies on murine colonic muscles.[4][6] This can lead to an accumulation of ADP, and the observed physiological response may be due to ADP receptor activation rather than a direct potentiation of ATP signaling.[4][6] It is crucial to consider the relative contribution of ATP and its breakdown products in your experimental model.
Q4: Are there any known off-target effects of ARL67156?
ARL67156 is considered relatively selective for ecto-ATPases. It has been reported to be a weak agonist of P2U-purinoceptors and a weak antagonist of P2T- and P2X-purinoceptors.[5] However, at the commonly used concentrations for ecto-ATPase inhibition, these effects are generally minimal. It's always good practice to include appropriate controls to rule out potential off-target effects in your specific experimental setup.
Q5: What is the stability of ARL67156 in solution?
Data Presentation
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme | Ki (μM) | Type of Inhibition |
| NTPDase1 (CD39) | 11 ± 3 | Competitive |
| NTPDase3 | 18 ± 4 | Competitive |
| NPP1 | 12 ± 3 | Competitive |
| NTPDase2 | Not an effective inhibitor | - |
| NTPDase8 | Not an effective inhibitor | - |
| NPP3 | Not an effective inhibitor | - |
| ecto-5'-nucleotidase (CD73) | Not an effective inhibitor | - |
Data compiled from Lévesque et al., 2007.[1][3]
Experimental Protocols
Protocol 1: Ecto-ATPase Activity Assay using Malachite Green
This protocol provides a general framework for measuring ecto-ATPase activity in intact cells or membrane preparations and assessing the inhibitory effect of ARL67156.
Materials:
-
Cells or membrane preparation expressing ecto-ATPase activity
-
Incubation buffer (e.g., 145 mM NaCl in 24-well plates)
-
ATP solution (substrate)
-
ARL67156 solution (inhibitor)
-
Malachite green reagent
-
Phosphate standard solution
-
Microplate reader (630 nm)
Procedure:
-
Cell/Membrane Preparation: Seed cells in 24-well plates and allow them to adhere or prepare membrane fractions according to standard protocols.
-
Pre-incubation with Inhibitor: Wash the cells/membranes with the incubation buffer. Pre-incubate the samples with varying concentrations of ARL67156 (e.g., 0-100 μM) for a defined period (e.g., 15 minutes) at 37°C. Include a control group without the inhibitor.
-
Initiate Reaction: Start the reaction by adding the ATP substrate to each well at a final concentration within the linear range of the enzyme (e.g., 10-500 μM).
-
Incubation: Incubate the reaction for a specific time (e.g., 15 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Stop Reaction and Measure Phosphate: Stop the reaction by adding 50 μl of malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Read Absorbance: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the phosphate standard solution. Calculate the amount of Pi released in each sample. Determine the percentage of inhibition by ARL67156 compared to the control. The type of inhibition and Ki can be determined using Dixon and Cornish-Bowden plots.[1]
Visualizations
Caption: ARL67156 inhibits ectonucleotidases like NTPDase1, preventing ATP/ADP hydrolysis.
Caption: Workflow for an ecto-ATPase activity assay using ARL67156.
Caption: Troubleshooting guide for unexpected results with ARL67156.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ARL67156 and its Interaction with NTPDase2 and NTPDase8
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of ARL67156, particularly focusing on its weak inhibitory effects on Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) and NTPDase8.
Data Presentation: ARL67156 Inhibition Profile
ARL67156, a derivative of ATP, is widely used as an inhibitor of ecto-nucleotidases. However, its inhibitory potency varies significantly across the different NTPDase isoforms. The following table summarizes the quantitative data on the inhibitory activity of ARL67156 against various human and mouse NTPDases, highlighting its weak effect on NTPDase2 and NTPDase8.
| Enzyme Target | Species | Inhibition Constant (Ki) | Potency | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | Weak Competitive Inhibitor | [1][2] |
| NTPDase2 | Human | Not effectively inhibited | Very Weak Inhibitor | [1][2][3] |
| Rat | > 1 mM | Very Weak Inhibitor | [2] | |
| NTPDase3 | Human | 18 ± 4 µM | Weak Competitive Inhibitor | [1][2] |
| NTPDase8 | Human | Not effectively inhibited | Very Weak Inhibitor | [1][2] |
| Mouse | Weakly inhibited (more effective on ADP hydrolysis) | Weak Inhibitor | [2] | |
| NPP1 | Human | 12 ± 3 µM | Weak Competitive Inhibitor | [1][2] |
Note: The high Ki value for rat NTPDase2 and the qualitative assessment for human NTPDase2 and NTPDase8 indicate that ARL67156 is not a suitable inhibitor for these enzymes in most experimental settings.[1][2][3]
Experimental Protocols
A reliable method for assessing the inhibitory effect of compounds on NTPDase activity is crucial. The following is a detailed protocol for a malachite green-based colorimetric assay, a common method for measuring the inorganic phosphate (Pi) released from ATP hydrolysis.
Malachite Green Assay for NTPDase Activity
This protocol is adapted from methodologies described in the literature for measuring NTPDase activity.[2]
Materials:
-
Recombinant human or mouse NTPDase2 or NTPDase8
-
ARL67156
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water.
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B and 0.2% (v/v) Triton X-100. Prepare fresh daily.
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant NTPDase enzyme to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure linear phosphate release over the incubation time.
-
Inhibitor Preparation: Prepare a stock solution of ARL67156 in water or a suitable buffer. Make serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup:
-
Add 10 µL of ARL67156 dilutions or vehicle control (for uninhibited reaction) to the wells of a 96-well plate.
-
Add 70 µL of assay buffer.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of ATP substrate solution to each well. The final ATP concentration should be close to the Km of the enzyme for ATP, if known, or determined empirically.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Malachite Green Working Solution to each well. This solution will also initiate the color development.
-
Absorbance Measurement: Incubate the plate at room temperature for 15-20 minutes to allow for full color development. Measure the absorbance at 620-640 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate (Pi) to convert absorbance values to the amount of Pi produced.
-
Calculate the percentage of inhibition for each ARL67156 concentration compared to the vehicle control.
-
If applicable, determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Troubleshooting Guide
Issue: No or Weak Inhibition of NTPDase2/8 Observed
-
Possible Cause 1: Inherent Weakness of Inhibition. ARL67156 is a documented weak inhibitor of NTPDase2 and human NTPDase8.[1][2][3] Expect to see little to no inhibition at concentrations that are effective against other NTPDases like NTPDase1 and NTPDase3.
-
Solution: Acknowledge the known pharmacology of ARL67156. If strong inhibition of NTPDase2 or NTPDase8 is required, a different, more potent inhibitor should be used.
-
-
Possible Cause 2: High Substrate Concentration. The inhibitory effect of competitive inhibitors like ARL67156 can be overcome by high concentrations of the substrate (ATP).
-
Solution: Use an ATP concentration at or below the Michaelis-Menten constant (Km) for the specific NTPDase being studied. This will increase the apparent potency of a competitive inhibitor.
-
-
Possible Cause 3: Incorrect ARL67156 Concentration. The concentration of ARL67156 may be too low to elicit an inhibitory effect on these weakly sensitive enzymes.
-
Solution: Perform a wide dose-response curve, including very high concentrations (e.g., up to 1 mM), to confirm the weak inhibition. Be aware of potential off-target effects and solubility issues at high concentrations.
-
Issue: High Background Signal in Malachite Green Assay
-
Possible Cause 1: ATP Hydrolysis in Stock Solutions. ATP solutions can undergo spontaneous hydrolysis, leading to free phosphate and a high background reading.
-
Solution: Prepare fresh ATP solutions from a high-quality powder stock. Store ATP solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Phosphate Contamination. Glassware, pipette tips, or buffer components may be contaminated with phosphate.
-
Solution: Use phosphate-free detergents for washing glassware and rinse thoroughly with deionized water. Use high-quality, sterile, disposable plasticware.
-
Issue: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting of small volumes of enzyme, inhibitor, or substrate can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize well-to-well variability.
-
-
Possible Cause 2: Temperature Fluctuations. Enzyme activity is highly sensitive to temperature.
-
Solution: Ensure all reaction components are properly pre-warmed to the assay temperature (e.g., 37°C). Maintain a consistent temperature throughout the incubation period.
-
-
Possible Cause 3: Enzyme Instability. The NTPDase enzyme may lose activity over time, especially if not stored correctly.
-
Solution: Store enzymes at the recommended temperature (typically -80°C) in appropriate storage buffers containing stabilizing agents like glycerol. Avoid repeated freeze-thaw cycles by aliquoting the enzyme stock.
-
Frequently Asked Questions (FAQs)
Q1: Why is ARL67156 considered a weak inhibitor of NTPDase2 and NTPDase8?
A1: Experimental data, including enzyme kinetic studies, have shown that very high concentrations of ARL67156 are required to achieve even partial inhibition of NTPDase2 and human NTPDase8 activity.[1][2] The reported inhibitory constant (Ki) for rat NTPDase2 is greater than 1 mM, which is several orders of magnitude higher than its Ki for more sensitive enzymes like NTPDase1 (11 µM).[2]
Q2: Can I still use ARL67156 in my experiments if my system expresses NTPDase2 or NTPDase8?
A2: If your experimental goal is to specifically inhibit NTPDase2 or NTPDase8, ARL67156 is not a suitable choice. However, if your system expresses a mix of NTPDases and you are targeting the more sensitive isoforms (NTPDase1, NTPDase3), you can use ARL67156. It is crucial to be aware that at the concentrations used to inhibit NTPDase1/3, the activity of NTPDase2 and NTPDase8 will be largely unaffected.
Q3: Are there any alternative inhibitors for NTPDase2?
A3: The development of selective NTPDase inhibitors is an active area of research. While no universally accepted, highly potent, and selective NTPDase2 inhibitors are commercially available and widely used in the same manner as ARL67156 for NTPDase1, some research compounds have been described in the literature. It is recommended to perform a thorough literature search for the latest developments in this area.
Q4: What is the mechanism of inhibition of ARL67156?
A4: For the NTPDases it does inhibit effectively, such as NTPDase1 and NTPDase3, ARL67156 acts as a competitive inhibitor.[1][2] This means it binds to the active site of the enzyme and competes with the natural substrate, ATP.
Q5: How should I prepare and store ARL67156?
A5: ARL67156 is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in water or an appropriate buffer. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.
Visualizing Experimental Concepts
To aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Signaling pathway of extracellular ATP metabolism by NTPDases.
Caption: Workflow for the Malachite Green NTPDase activity assay.
Caption: Troubleshooting logic for weak ARL67156 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
ARL67156 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficacy of ARL67156 in experimental setups. The information is tailored for researchers, scientists, and drug development professionals working with this ecto-ATPase inhibitor.
I. Frequently Asked Questions (FAQs)
1. What is ARL67156 and what is its primary mechanism of action?
ARL67156, also known as FPL 67156, is a selective inhibitor of certain ecto-ATPases. It is an ATP analog that competitively inhibits the hydrolysis of extracellular ATP and ADP. Specifically, ARL67156 is a weak competitive inhibitor of Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][2] By inhibiting these enzymes, ARL67156 prolongs the signaling effects of extracellular nucleotides like ATP and ADP on P2 receptors.[1]
2. What are the typical working concentrations for ARL67156 in in-vitro experiments?
The most commonly used concentrations of ARL67156 in in-vitro settings range from 50 µM to 100 µM.[1] At these concentrations, it has been shown to partially but significantly inhibit its target ectonucleotidases.[1] However, the optimal concentration can vary depending on the cell type, the expression level of ectonucleotidases, and the substrate (ATP or ADP) concentration in the experimental system.
3. How should I prepare and store ARL67156 stock solutions?
ARL67156 trisodium salt is soluble in water. For a 20 mM stock solution, you can dissolve the compound in water. It is recommended to prepare fresh solutions for use. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
4. Is ARL67156 specific for certain ectonucleotidases?
ARL67156 exhibits selectivity for certain ectonucleotidases. It is a more potent inhibitor of NTPDase1, NTPDase3, and NPP1, while being a less effective inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2] It is important to characterize the ectonucleotidase expression profile of your experimental system to predict the effectiveness of ARL67156.
5. Does ARL67156 have any off-target effects?
While ARL67156 is primarily known as an ecto-ATPase inhibitor, some studies have investigated its potential off-target effects on P2 receptors. However, it is generally considered to have minimal direct agonist or antagonist activity on most P2 receptors at its effective inhibitory concentrations.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of ATP hydrolysis observed. | 1. High Substrate Concentration: ARL67156 is a competitive inhibitor, and its efficacy is reduced at high ATP concentrations.[1] 2. Low Expression of Target Ectonucleotidases: The experimental system may not express sufficient levels of NTPDase1, NTPDase3, or NPP1. 3. Presence of Insensitive Ectonucleotidases: The dominant ecto-ATPase in the system may be one of the less sensitive enzymes like NTPDase2 or NTPDase8.[1] 4. Degradation of ARL67156: Improper storage or handling of the compound. | 1. Optimize Substrate Concentration: If possible, perform experiments at lower, more physiological ATP concentrations. 2. Characterize Ectonucleotidase Expression: Use techniques like qPCR, Western blot, or flow cytometry to determine the expression levels of different ectonucleotidases in your cells or tissue. 3. Use Alternative or Combination of Inhibitors: Consider using other ectonucleotidase inhibitors with different selectivity profiles, such as POM-1 (a broad-spectrum ectonucleotidase inhibitor) or specific antibodies against the target enzymes.[3][4] 4. Ensure Proper Handling: Prepare fresh stock solutions and store them appropriately. |
| Unexpected or paradoxical effects on ADP-mediated signaling. | Differential Inhibition: ARL67156 can be more potent at inhibiting the degradation of ADP compared to ATP in some experimental systems.[3][5] This can lead to an accumulation of ADP, which may have its own signaling effects. | 1. Monitor both ATP and ADP levels: Use techniques like HPLC to measure the concentrations of both ATP and its breakdown products (ADP, AMP, adenosine) in your experimental supernatant. 2. Use P2 Receptor Antagonists: To dissect the specific effects of ATP versus ADP, use selective antagonists for different P2Y and P2X receptors. 3. Consider the Experimental Context: Be aware that in systems where ADP is a key signaling molecule, ARL67156 may potentiate its effects more than those of ATP. |
| High background in ectonucleotidase activity assays (e.g., Malachite Green). | 1. Phosphate Contamination: The presence of free phosphate in buffers, reagents, or the ARL67156 solution itself can lead to high background signals.[6] 2. Non-enzymatic ATP Hydrolysis: ATP can be unstable in certain buffer conditions, leading to spontaneous hydrolysis. | 1. Use Phosphate-Free Buffers: Prepare all solutions with high-purity, phosphate-free water and reagents. Test all components of the assay for phosphate contamination. 2. Include Proper Controls: Run control reactions without the enzyme to measure the rate of non-enzymatic ATP hydrolysis. 3. Optimize Assay Conditions: Ensure the pH and temperature of the assay are optimal for enzyme activity and ATP stability. |
| Difficulty in interpreting results in complex biological systems. | Multiple Ectonucleotidases and P2 Receptors: The interplay between different ectonucleotidases and the variety of P2 receptors on different cell types can make it challenging to attribute an observed effect solely to the inhibition of a specific ecto-ATPase. | 1. Use a Combination of Pharmacological Tools: In addition to ARL67156, use other inhibitors with different specificities (e.g., POM-1, suramin, APCP for CD73) and selective P2 receptor agonists/antagonists.[2] 2. Genetic Approaches: If possible, use siRNA or CRISPR/Cas9 to knockdown the expression of specific ectonucleotidases to validate the pharmacological findings. 3. Stepwise Experimental Design: Start with simpler, more defined systems (e.g., recombinant enzymes, single cell types) before moving to more complex co-cultures or in vivo models. |
III. Data Presentation
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme | Substrate | Ki (µM) | Inhibition Type | Reference |
| NTPDase1 (CD39) | ATP | 11 ± 3 | Competitive | [1] |
| NTPDase3 | ATP | 18 ± 4 | Competitive | [1] |
| NPP1 | pnp-TMP | 12 ± 3 | Competitive | [1] |
| NTPDase2 | ATP | Not an effective inhibitor | - | [1] |
| NTPDase8 | ATP | Not an effective inhibitor | - | [1] |
| NPP3 | pnp-TMP | Not an effective inhibitor | - | [1] |
| Ecto-5'-nucleotidase (CD73) | AMP | Weak inhibition | - | [1] |
pnp-TMP: para-nitrophenyl thymidine 5'-monophosphate
IV. Experimental Protocols & Visualizations
A. Ectonucleotidase Activity Assay (Malachite Green Method)
This protocol describes a colorimetric method to measure the activity of ectonucleotidases by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.
Materials:
-
Malachite Green Reagent
-
Phosphate Standard solution
-
ATP solution
-
ARL67156
-
Assay Buffer (phosphate-free, e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Standards: Prepare a standard curve of inorganic phosphate using the provided standard solution.
-
Prepare Reactions: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
ARL67156 at various concentrations (or vehicle control)
-
Cell suspension or membrane fraction containing the ectonucleotidase
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Color Development: Add the Malachite Green Reagent to each well to stop the reaction and initiate color development.
-
Read Absorbance: After a short incubation at room temperature, measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released by comparing the absorbance values to the phosphate standard curve. Determine the inhibitory effect of ARL67156.
B. Signaling Pathway of Extracellular ATP Metabolism and ARL67156 Inhibition
This diagram illustrates the enzymatic cascade of extracellular ATP degradation and the points of inhibition by ARL67156.
C. Troubleshooting Logic for Weak ARL67156 Efficacy
This diagram outlines a logical workflow for troubleshooting experiments where ARL67156 shows weak or no effect.
References
- 1. HPLC quantification of AMP and ATP [bio-protocol.org]
- 2. The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ‘Targeting ectonucleotidases to treat inflammation and halt cancer development in the gut’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
ARL67156 trisodium hydrate purity and quality control
This technical support center provides essential information for researchers, scientists, and drug development professionals using ARL67156 trisodium hydrate. It includes details on purity, quality control, troubleshooting, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The standard purity for this compound is typically ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2]
Q2: How should I store this compound?
A2: For long-term storage, the solid compound should be kept in a dry, dark environment at -20°C.[3] Short-term storage at 0-4°C for days to weeks is also acceptable.[3]
Q3: What is the stability of ARL67156 in solution?
A3: The stability of ARL67156 in solution has not been definitively established by all suppliers. However, some sources suggest that stock solutions can be stored in aliquots at -20°C for up to one month or at -80°C for up to six months. It is important to note that this information may not have been validated by the supplier.
Q4: What solvents can I use to dissolve this compound?
A4: this compound is soluble in water up to 20 mM.[1] It is also reported to be soluble in DMSO.[3]
Q5: What are the common applications of this compound?
A5: It is primarily used as a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), also known as ecto-ATPases.[1][4] It is frequently used in research to prevent the degradation of extracellular ATP.
Purity and Quality Control Specifications
The following table summarizes the key quality control parameters for this compound based on information from various suppliers.
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC[1][2] |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₅H₂₁Br₂N₅Na₃O₁₂P₃ · xH₂O | --- |
| Molecular Weight | ~785.05 g/mol (anhydrous basis) | Mass Spectrometry[2] |
| Solubility | Soluble to 20 mM in water | Solubilization Test |
| Storage Temperature | -20°C | --- |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general methodology for determining the purity of this compound. Specific parameters may need to be optimized based on the available instrumentation and columns.
Objective: To determine the purity of an ARL67156 sample by separating it from any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Methodology:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. A common approach for nucleotide analogs is a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Standard Preparation: Accurately weigh a small amount of a reference standard of ARL67156 and dissolve it in the mobile phase or water to a known concentration.
-
Sample Preparation: Prepare the ARL67156 sample to be tested in the same manner as the standard.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram under the same conditions.
-
The UV detector is typically set at a wavelength where the compound has maximum absorbance (e.g., ~254 nm).[5]
-
-
Data Analysis: The purity is calculated by dividing the area of the main peak corresponding to ARL67156 by the total area of all peaks in the chromatogram, expressed as a percentage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound Degradation: ARL67156 may have degraded due to improper storage or handling. | Ensure the compound is stored at -20°C and protected from light and moisture. For solutions, use freshly prepared stocks or follow recommended short-term storage guidelines. |
| Incorrect Concentration: The actual concentration of the prepared solution may be inaccurate due to hydration variability. | The molecular weight can vary between batches due to hydration.[1] Refer to the batch-specific Certificate of Analysis for the precise molecular weight to ensure accurate concentration calculations. | |
| Lower than expected inhibitory activity | High Substrate Concentration: ARL67156 is a competitive inhibitor, and its effectiveness can be reduced in the presence of high concentrations of ATP.[6] | Consider the ATP concentration in your assay. The inhibitory effect is more pronounced at lower ATP concentrations. |
| Target Enzyme Specificity: ARL67156 is a more potent inhibitor of NTPDase1 and NTPDase3 than other ectonucleotidases like NTPDase2 and NTPDase8.[6][7] | Verify the specific ectonucleotidase isoforms present in your experimental system. The observed effect will depend on the enzyme profile. | |
| Substrate Specificity: Some studies suggest ARL67156 is more effective at inhibiting ADP degradation than ATP degradation in certain tissues.[8][9] | Be aware that the observed biological effect might be due to the accumulation of ADP rather than ATP. Consider using alternative inhibitors like POM-1 for more selective ATP degradation inhibition.[8] | |
| Solubility Issues | Incorrect Solvent or Concentration: The compound may not be fully dissolved. | Ensure you are using an appropriate solvent (e.g., water, DMSO) and are within the recommended solubility limits (e.g., up to 20 mM in water). Gentle warming or vortexing may aid dissolution. |
Visualizations
Quality Control Workflow for this compound
Caption: Quality control process for this compound.
Inhibition of Extracellular ATP Metabolism by ARL67156
Caption: ARL67156 inhibits NTPDases, increasing extracellular ATP levels.
References
- 1. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 8. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: ARL67156 versus POM-1 for Inhibiting ATP Degradation
For Researchers, Scientists, and Drug Development Professionals
Extracellular adenosine 5'-triphosphate (ATP) is a critical signaling molecule involved in a myriad of physiological processes. Its rapid degradation by ectonucleotidases terminates its signaling and produces other active metabolites like adenosine 5'-diphosphate (ADP) and adenosine. The use of inhibitors to prevent this degradation is a common strategy to study the effects of ATP. This guide provides a detailed comparison of two frequently used ectonucleotidase inhibitors, ARL67156 and POM-1 (sodium polyoxotungstate), to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action and Target Specificity
Extracellular ATP is primarily hydrolyzed by a family of enzymes known as ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) and ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs). ARL67156 and POM-1 are both inhibitors of these enzymes but exhibit different specificities and potencies.
ARL67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is an ATP analog that acts as a competitive inhibitor of some ecto-ATPases.[1][2] However, studies have revealed that it is a relatively weak inhibitor of several key E-NTPDases, including NTPDase1, NTPDase2, and NTPDase3.[1][3] Notably, in some tissues like the murine colon, ARL67156 has been shown to be more effective at inhibiting the degradation of ADP rather than ATP.[3][4] This suggests that in certain experimental contexts, the observed effects of ARL67156 may be due to the accumulation of ADP rather than ATP.[3][4]
POM-1 (sodium polyoxotungstate) is a more potent, non-selective inhibitor of E-NTPDases, showing activity against NTPDase1, NTPDase2, and NTPDase3.[3][5][6] In direct comparative studies, POM-1 has been demonstrated to be more effective than ARL67156 at inhibiting the degradation of ATP.[3][5][6] However, its utility can be limited by off-target effects, including the inhibition of central synaptic transmission independent of its action on NTPDases.[5][6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data comparing the inhibitory performance of ARL67156 and POM-1.
| Parameter | ARL67156 | POM-1 | Reference |
| Primary Substrate Inhibition | More effective on ADP degradation in murine colon | More effective on ATP degradation in murine colon | [3][4] |
| Ki for human NTPDase1 | 11 ± 3 µM | 2.58 µM | [1][3] |
| Ki for human NTPDase2 | Ineffective | 28.8 µM | [3] |
| Ki for human NTPDase3 | 18 ± 4 µM | 3.26 µM | [1][3] |
| Effect on ATP-induced relaxation in murine colon | Enhances relaxation | Reduces relaxation | [3] |
| Effect on ADP-induced relaxation in murine colon | Enhances relaxation | No effect | [3] |
Signaling Pathway of Extracellular ATP Degradation
The degradation of extracellular ATP is a critical step in purinergic signaling, influencing the activation of various P2 receptors by ATP and ADP, and ultimately leading to the generation of adenosine, which acts on P1 receptors.
Experimental Protocols
Evaluation of ATP and ADP Degradation in Murine Colonic Muscles
This protocol is based on the methodology described by Kyrylchuk et al. (2016).[3]
-
Tissue Preparation: Whole tunica muscularis is isolated from the mouse colon.
-
Superfusion: Tissues are superfused with 1,N⁶-etheno-ATP (eATP) and 1,N⁶-etheno-ADP (eADP) as fluorescent substrates.
-
Inhibitor Application: Tissues are pre-incubated with either ARL67156 (e.g., 100 µM) or POM-1 (e.g., 100 µM) before the addition of eATP or eADP.
-
Sample Collection and Analysis: The superfusate is collected, and the concentrations of eATP, eADP, eAMP, and e-adenosine are measured using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: The amount of substrate degradation is calculated by measuring the decrease in the substrate and the increase in its metabolites.
Experimental Workflow for Degradation Assay
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POM 1 | CAS:12141-67-2 | Inhibitor of E-NTPDases | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. The novel NTPDase inhibitor sodium polyoxotungstate (POM-1) inhibits ATP breakdown but also blocks central synaptic transmission, an action independent of NTPDase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
ARL67156: A Comparative Guide to its Selectivity for NTPDases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of ARL67156, a widely used inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases). By presenting key experimental data, detailed protocols, and visual representations of the underlying biochemical pathways, this document serves as a critical resource for researchers investigating purinergic signaling and developing novel therapeutics.
ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, is a competitive inhibitor of certain NTPDase isoforms.[1][2] Its ability to block the hydrolysis of extracellular nucleotides like ATP and ADP makes it a valuable tool for studying the physiological roles of these signaling molecules.[3] However, a thorough understanding of its selectivity profile is crucial for the accurate interpretation of experimental results.
Comparative Analysis of ARL67156 Inhibition
ARL67156 exhibits preferential inhibition towards specific members of the ectonucleotidase family. The following table summarizes the inhibitory constants (Ki) of ARL67156 against various human and mouse ectonucleotidases, providing a clear comparison of its selectivity.
| Enzyme Target (Human) | Inhibition Constant (Ki) in µM | Enzyme Target (Mouse) | Inhibition Constant (Ki) in µM |
| NTPDase1 (CD39) | 11 ± 3[1] | NTPDase1 (CD39) | Weak Inhibition[1] |
| NTPDase2 (CD39L1) | Ineffective[1] | NTPDase2 (CD39L1) | Weak Inhibition[1] |
| NTPDase3 (CD39L3) | 18 ± 4[1] | NTPDase3 (CD39L3) | Weak Inhibition[1] |
| NTPDase8 | Ineffective[1] | NTPDase8 | Weak Inhibition[1] |
| NPP1 | 12 ± 3[1] | NPP1 | Not Reported |
| NPP3 | Ineffective[1] | NPP3 | Not Reported |
| Ecto-5'-nucleotidase (CD73) | Ineffective[1] | Ecto-5'-nucleotidase (CD73) | Not Reported |
Data sourced from Lévesque et al., 2007.[1]
A separate study using a fluorescence-based capillary electrophoresis assay reported a Ki value of 0.973 µM for ARL67156 against human NTPDase1 (CD39), while a malachite green assay in the same study yielded a Ki of 3.45 µM.[2] This highlights that the observed potency can vary depending on the experimental methodology.
Experimental Methodologies
The determination of the inhibitory activity of ARL67156 against NTPDases is primarily achieved through enzymatic assays that measure the rate of ATP or ADP hydrolysis. A commonly employed method is the malachite green assay, which quantifies the inorganic phosphate released during the enzymatic reaction.
Detailed Protocol: Malachite Green Assay for NTPDase Inhibition
This protocol is adapted from the methodology described by Lévesque et al. (2007).[1]
1. Reagents and Buffers:
- Reaction Buffer: 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂.
- Substrate Stock Solution: 10 mM ATP or ADP in deionized water.
- Inhibitor Stock Solution: 10 mM ARL67156 in deionized water.
- Malachite Green Reagent: Solution A (0.045% malachite green in water), Solution B (4.2% ammonium molybdate in 4 M HCl), and a surfactant (e.g., Tween 20). The final reagent is prepared by mixing 3 volumes of Solution A with 1 volume of Solution B, followed by the addition of the surfactant to a final concentration of 0.01%.
- Enzyme Preparation: Recombinant human or mouse NTPDase isoforms expressed in a suitable cell line (e.g., HEK293T or COS-7 cells).
2. Assay Procedure:
- Prepare serial dilutions of ARL67156 in the reaction buffer to achieve the desired final concentrations.
- In a 96-well microplate, add the following components in order:
- Reaction buffer.
- ARL67156 solution (or vehicle control).
- Enzyme preparation.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration typically in the low micromolar range (e.g., 10-50 µM). The total reaction volume is usually 50-100 µL.
- Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring that less than 20% of the substrate is consumed.
- Stop the reaction by adding 50 µL of the malachite green reagent.
- Allow color to develop for 15-20 minutes at room temperature.
- Measure the absorbance at 620-640 nm using a microplate reader.
3. Data Analysis:
- Generate a standard curve using known concentrations of inorganic phosphate.
- Convert the absorbance readings to the amount of phosphate released.
- Calculate the percentage of inhibition for each concentration of ARL67156 relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
- The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
Visualizing the Mechanism of Action
To better understand the role of NTPDases and the inhibitory effect of ARL67156, the following diagrams illustrate the purinergic signaling pathway and the experimental workflow.
Caption: Purinergic signaling pathway and the inhibitory action of ARL67156 on NTPDase1/3.
Caption: Workflow for determining NTPDase inhibition using the malachite green assay.
Conclusion
ARL67156 is a valuable pharmacological tool for studying the roles of NTPDase1 and NTPDase3 in purinergic signaling. However, its limited potency and lack of effect on other key ectonucleotidases, such as NTPDase2 and ecto-5'-nucleotidase, must be considered when designing experiments and interpreting data.[1] The provided experimental protocol offers a robust framework for researchers to validate the selectivity of ARL67156 and other potential inhibitors in their specific experimental systems. The continued development of more potent and isoform-selective NTPDase inhibitors remains a critical goal for advancing our understanding of purinergic signaling in health and disease.
References
A Comparative Guide to Alternative Ecto-ATPase Inhibitors for ARL67156
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative ecto-ATPase inhibitors to the commonly used ARL67156. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and mechanism of action. This document summarizes key quantitative data, provides detailed experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to Ecto-ATPases and Their Inhibition
Ecto-ATPases, also known as ectonucleotidases, are a group of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular adenosine triphosphate (ATP) and other nucleotides. The sequential degradation of ATP to adenosine diphosphate (ADP), adenosine monophosphate (AMP), and finally to adenosine, modulates the activation of various P1 and P2 purinergic receptors, thereby influencing a wide range of physiological and pathological processes, including neurotransmission, inflammation, immunity, and cancer.
ARL67156 (FPL 67156) is a well-known, competitive ecto-ATPase inhibitor. However, it is characterized as a relatively weak inhibitor of certain ecto-ATPase family members, such as NTPDase1 (CD39), and exhibits limited selectivity.[1] This has prompted the search for alternative inhibitors with improved potency, selectivity, and pharmacokinetic properties. This guide explores several key alternatives to ARL67156.
Quantitative Comparison of Ecto-ATPase Inhibitors
The following table summarizes the inhibitory potency (Ki or IC50 values) of ARL67156 and its alternatives against various ecto-ATPase isoforms. Lower values indicate higher potency.
| Inhibitor | Target(s) | Ki (μM) | IC50 (μM) | Organism/System | Mechanism of Action | Reference(s) |
| ARL67156 | NTPDase1 (CD39), NTPDase3, NPP1 | 11 (NTPDase1), 18 (NTPDase3), 12 (NPP1) | ~24 (human blood cells) | Human, Mouse | Competitive | [1][2] |
| Suramin | Broad-spectrum NTPDase inhibitor | - | 4.4 - >4 (cell lines) | Various | Non-competitive | [3][4] |
| POM-1 | NTPDase1, NTPDase2, NTPDase3 | 2.58 (NTPDase1), 28.8 (NTPDase2), 3.26 (NTPDase3) | - | Recombinant | - | [5] |
| PPADS | Ecto-ATPase | - | 4 - 4.8 (cell lines) | Bovine, Rat, Mouse | - | [3][4] |
| Reactive Blue 2 | Ecto-ATPase | - | 4.5 - 4.7 (cell lines) | Bovine, Rat, Mouse | - | [3][4] |
| PSB-069 | NTPDase1, NTPDase2, NTPDase3 | - | - | Rat | Non-selective | [6] |
Note: The inhibitory activities can vary depending on the experimental conditions, such as the enzyme source (recombinant vs. native), substrate concentration, and assay method.
Detailed Experimental Protocols
Accurate assessment of inhibitor potency and selectivity is crucial. Below are detailed protocols for two common methods used to measure ecto-ATPase activity.
Malachite Green Assay for Inorganic Phosphate Detection
This colorimetric assay is a widely used endpoint method to measure the inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-650 nm
-
Purified ecto-ATPase enzyme or cell membranes expressing the enzyme
-
ATP solution (substrate)
-
Test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM MgCl2)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 N HCl.
-
Solution C: 34% (v/v) Tween 20.
-
Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B and 2 volumes of Solution C. This working solution should be prepared fresh.
-
-
Phosphate Standard (e.g., KH2PO4) for standard curve generation.
Procedure:
-
Standard Curve Preparation: Prepare a series of phosphate standards (e.g., 0 to 40 µM) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control).
-
Enzyme preparation.
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Initiate Reaction: Add ATP to each well to a final concentration appropriate for the enzyme being studied (typically in the low micromolar range).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Color Development: Add the Malachite Green Working Reagent to each well to stop the reaction and initiate color development.
-
Read Absorbance: After a 15-30 minute incubation at room temperature for color stabilization, measure the absorbance at 620-650 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their concentrations.
-
Determine the amount of Pi released in each sample from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method directly measures the consumption of ATP and the formation of ADP and AMP, providing a more detailed kinetic analysis.
Materials:
-
HPLC system with a UV detector and a reverse-phase C18 column.
-
Enzyme, substrate, inhibitors, and assay buffer as described for the Malachite Green assay.
-
Mobile Phase (example): 100 mM KH2PO4, 4 mM tetrabutylammonium hydrogen sulfate, pH 6.0, with 10% methanol.
-
Perchloric acid (HClO4) or other quenching solution.
-
ATP, ADP, and AMP standards for calibration.
Procedure:
-
Reaction Setup: Perform the enzymatic reaction in a similar manner to the Malachite Green assay in microcentrifuge tubes.
-
Stop Reaction: At various time points, stop the reaction by adding a quenching solution like ice-cold perchloric acid.
-
Neutralization and Centrifugation: Neutralize the samples with a base (e.g., K2CO3) and centrifuge to pellet the precipitate.
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the C18 column.
-
Elute the nucleotides isocratically or with a gradient using the mobile phase.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Data Analysis:
-
Identify and quantify the ATP, ADP, and AMP peaks by comparing their retention times and peak areas to those of the standards.
-
Calculate the rate of ATP hydrolysis and product formation.
-
Determine the inhibitory effect of the test compounds on the reaction rates and calculate Ki or IC50 values.
-
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway
The following diagram illustrates the central role of ecto-ATPases (NTPDase1/CD39 and others) and ecto-5'-nucleotidase (CD73) in the conversion of extracellular ATP to adenosine, which then signals through P1 receptors.
Caption: The purinergic signaling cascade and points of inhibition.
Experimental Workflow for Ecto-ATPase Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel ecto-ATPase inhibitors.
Caption: A typical workflow for ecto-ATPase inhibitor screening.
Conclusion
The selection of an appropriate ecto-ATPase inhibitor is critical for the accurate interpretation of experimental results in the field of purinergic signaling. While ARL67156 has been a valuable tool, several alternatives offer distinct advantages in terms of potency and selectivity. Suramin and POM-1, for instance, are more potent but may have broader spectrums of activity. The choice of inhibitor should be guided by the specific ecto-ATPase isoforms expressed in the experimental system and the desired degree of selectivity. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other novel ecto-ATPase inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. lornajane.net [lornajane.net]
- 4. Inhibition of ecto-ATPase by PPADS, suramin and reactive blue in endothelial cells, C6 glioma cells and RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
A Comparative Guide to the Efficacy of ARL67156 and Other Nucleotide Analogs as Ectonucleotidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ARL67156, a well-known ATP analog and ectonucleotidase inhibitor, against other nucleotide analogs and non-nucleotide inhibitors. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the appropriate tools for their investigations into purinergic signaling and its role in various pathological conditions, including cancer.
Overview of ARL67156
ARL67156 (N6-diethyl-β,γ-dibromomethylene-ATP) is a competitive inhibitor of several ectonucleotidases, enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[1][2] By inhibiting these enzymes, particularly CD39 (NTPDase1), ARL67156 can increase the extracellular concentration of immunostimulatory ATP and prevent its degradation to the immunosuppressive molecule adenosine.[3][4] This mechanism of action has generated significant interest in its potential for cancer immunotherapy.[3][4] ARL67156 is characterized by the replacement of the β,γ-oxygen atom in the triphosphate chain of ATP with a dibromomethylene group, which confers stability against hydrolysis by ectonucleotidases.[1][2]
Comparative Efficacy of ARL67156 and its Analogs
Recent studies have focused on synthesizing and characterizing analogs of ARL67156 to improve its potency and selectivity. The following table summarizes the inhibitory constants (Ki) of ARL67156 and its more potent derivatives against a panel of human ectonucleotidases.
| Compound | hCD39 (NTPDase1) Ki (µM) | hNTPDase2 Ki (µM) | hNTPDase3 Ki (µM) | hNTPDase8 Ki (µM) | hNPP1 Ki (µM) | hNPP3 Ki (µM) | hCD73 Ki (µM) |
| ARL67156 | 1.0[4] | >100[4] | 18[1][2] | >100[4] | 12[1][2] | >100[4] | 0.45[4] |
| Compound 31 | 1.0[4] | >100[4] | 2.6[4] | >100[4] | 0.82[4] | >100[4] | 0.23[4] |
| Compound 33 | 1.1[4] | >100[4] | 3.5[4] | >100[4] | 1.1[4] | >100[4] | 0.35[4] |
hCD39, hNTPDase, hNPP, and hCD73 refer to the human forms of these enzymes.
As the data indicates, while ARL67156 is a moderately potent inhibitor of CD39, it also exhibits significant inhibition of CD73, making it a dual-target inhibitor.[4] Its analogs, compounds 31 and 33, demonstrate similar potency for CD39 but show variations in their activity against other ectonucleotidases, highlighting the potential for developing more selective inhibitors through structural modifications.[4]
Comparison with Non-Nucleotide Analogs
Several non-nucleotide compounds also inhibit ectonucleotidases. The table below presents IC50 values for some of these inhibitors against ecto-ATPase activity, though direct comparative studies with ARL67156 under identical conditions are limited.
| Inhibitor | Target Enzyme | Cell Line | IC50 (µM) |
| Suramin | ecto-ATPase | CPAE cells | ~10,000 |
| Reactive Blue 2 | ecto-ATPase | CPAE cells | ~31.6 |
| PPADS | ecto-ATPase | CPAE cells | ~10,000 |
CPAE: Bovine pulmonary artery endothelium. Data is indicative of general potency and may not be directly comparable to Ki values.
It is important to note that these non-nucleotide inhibitors often exhibit different mechanisms of action and selectivity profiles compared to nucleotide analogs like ARL67156.
Signaling Pathway and Experimental Workflow
The inhibition of ectonucleotidases by compounds like ARL67156 has a direct impact on the purinergic signaling pathway, particularly in the tumor microenvironment.
Caption: Inhibition of CD39 and CD73 by ARL67156 blocks ATP and ADP hydrolysis, boosting anti-tumor immunity.
The general workflow for evaluating the efficacy of these inhibitors often involves enzymatic assays to determine their inhibitory constants.
Caption: A typical experimental workflow for assessing the potency of ectonucleotidase inhibitors.
Experimental Protocols
The determination of inhibitory constants for ARL67156 and its analogs often employs two primary methods: the Malachite Green Assay and Capillary Electrophoresis.
Malachite Green Assay
Principle: This colorimetric assay quantifies the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP. The phosphate reacts with a malachite green-molybdate complex to produce a colored product, the absorbance of which is proportional to the phosphate concentration.
Detailed Protocol:
-
Reagents:
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4).
-
Substrate: ATP at a concentration relevant to the Km of the enzyme.
-
Enzyme: Purified recombinant ectonucleotidase (e.g., CD39).
-
Inhibitor: ARL67156 or other analogs at various concentrations.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and the inhibitor at the desired concentration.
-
Initiate the enzymatic reaction by adding the ectonucleotidase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop for a set period (e.g., 15-20 minutes) at room temperature.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
A standard curve using known concentrations of phosphate is used to quantify the amount of phosphate released in the enzymatic reaction.
-
Inhibitory constants (IC50 or Ki) are calculated by fitting the data to appropriate enzyme inhibition models.
-
Capillary Electrophoresis (CE) Assay
Principle: This method separates the substrate (e.g., ATP) from the products of the enzymatic reaction (e.g., ADP, AMP) based on their charge-to-mass ratio in an electric field. The quantification of the substrate and product peaks allows for the determination of enzyme activity and inhibition.
Detailed Protocol:
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector.
-
Capillary: A fused-silica capillary, often coated to minimize analyte adsorption.
-
Running Buffer: A buffer that allows for the separation of nucleotides, such as a sodium borate or phosphate buffer.
-
Procedure:
-
The enzymatic reaction is typically performed in a microvial containing the enzyme, substrate, and inhibitor.
-
The reaction is incubated for a specific time and then stopped, often by adding a quenching solution (e.g., EDTA) or by immediate injection.
-
A small plug of the reaction mixture is injected into the capillary.
-
A high voltage is applied across the capillary, causing the migration and separation of the charged nucleotides.
-
The separated nucleotides are detected as they pass a detector window, typically by UV absorbance at a specific wavelength (e.g., 260 nm).
-
The peak areas of the substrate and products are integrated to determine their concentrations.
-
Enzyme inhibition is calculated by comparing the product formation in the presence and absence of the inhibitor.
-
This guide provides a foundational comparison of ARL67156 and other nucleotide analogs. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions relevant to their research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis-based nanoscale assays for monitoring ecto-5'-nucleotidase activity and inhibition in preparations of recombinant enzyme and melanoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ARL67156: A Comparative Guide to its Inhibition of Ectonucleotidase Activity
For researchers, scientists, and drug development professionals, understanding the nuances of ectonucleotidase inhibitors is critical for advancing therapeutic strategies in fields like oncology and immunology. This guide provides an objective comparison of ARL67156, a widely used ecto-ATPase inhibitor, with other alternatives, supported by experimental data and detailed protocols.
ARL67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate), originally known as FPL 67156, is a competitive inhibitor of certain ectonucleotidases, enzymes that play a crucial role in regulating extracellular nucleotide signaling.[1][2][3] By hindering the breakdown of ATP and ADP, ARL67156 can prolong the activation of P2 receptors, making it a valuable tool in studying purinergic signaling.[1][2][3] However, its efficacy and specificity vary across different ectonucleotidase family members.
Comparative Inhibitory Activity of ARL67156
ARL67156 has been characterized as a weak competitive inhibitor of several ectonucleotidases.[1][2][3] Its inhibitory constants (Ki) highlight its preferential, albeit moderate, activity towards specific enzymes. The following table summarizes the inhibitory potency of ARL67156 against various human and mouse ectonucleotidases.
| Ectonucleotidase | Species | Substrate(s) | ARL67156 Kᵢ (μM) | Reference |
| NTPDase1 (CD39) | Human | ATP, ADP | 11 ± 3 | [1][2][3] |
| NTPDase3 | Human | ATP, UTP | 18 ± 4 | [1][2][3] |
| NPP1 | Human | pnp-TMP, Ap₃A | 12 ± 3 | [1][2][3] |
| NTPDase2 | Human | ATP, UTP | Less Affected | [1][2][3] |
| NTPDase8 | Human | ATP, UTP | Less Affected | [1][2][3] |
| NPP3 | Human | pnp-TMP, Ap₃A | Less Affected | [1][2][3] |
| Ecto-5'-nucleotidase (CD73) | Human | AMP | Less Affected | [1][2][3] |
Table 1: Inhibitory constants (Ki) of ARL67156 for various ectonucleotidases. Data compiled from multiple studies.
It is important to note that while ARL67156 shows inhibitory activity towards NTPDase1, NTPDase3, and NPP1, it is considered a weak inhibitor.[1][2][3] At concentrations commonly used in research (50-100 μM), it only partially inhibits these enzymes.[1][2][3] Furthermore, its inhibitory effect is significantly reduced in the presence of high substrate concentrations.[1][2][3]
Comparison with Alternative Ectonucleotidase Inhibitors
Several other compounds have been identified as inhibitors of ectonucleotidases, some exhibiting greater potency and selectivity than ARL67156. A comparative overview is presented below.
| Inhibitor | Target(s) | Potency (Kᵢ or IC₅₀) | Mechanism | Reference(s) |
| ARL67156 | NTPDase1, NTPDase3, NPP1 | Weak (μM range) | Competitive | [1][2][3] |
| 8-BuS-ATP | NTPDase1 | Potent | Competitive | [4][5] |
| Suramin | Broad-spectrum NTPDase | Potent | Non-competitive | [4][5] |
| Reactive Blue 2 | NTPDase | Potent | Non-nucleotide | [4][6] |
| Polyoxometalates (e.g., POM-1) | NTPDase1, NTPDase2, NTPDase3 | Potent (nM to low μM range) | Non-competitive | [5][7] |
| AMP-CP | CD73 | Potent and selective | Competitive | [8] |
Table 2: Comparison of ARL67156 with other ectonucleotidase inhibitors.
Experimental Protocols
Accurate assessment of ectonucleotidase inhibition requires robust experimental protocols. The following are summaries of commonly employed methods.
Measurement of Ectonucleotidase Activity
a) Colorimetric and HPLC Assays: The activity of NTPDases and NPPs can be determined by measuring the hydrolysis of their respective substrates (e.g., ATP, ADP, UTP for NTPDases; p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) for NPPs).[1][3] The amount of product formed can be quantified using colorimetric methods or High-Performance Liquid Chromatography (HPLC).[1][3]
b) Malachite Green Assay: This assay is a sensitive method for measuring the inorganic phosphate released during ATP or AMP hydrolysis.[9] It is suitable for high-throughput screening of inhibitors. However, it is sensitive to phosphate contamination from buffers and media.[9]
c) Luminescent ATP Detection Assay: This method utilizes the luciferin/luciferase reaction to measure ATP levels.[9] The inhibition of ectonucleotidase activity results in higher ATP concentrations, leading to a stronger luminescent signal. This assay is well-suited for high-throughput screening.[9]
Determination of Inhibitory Potency (Kᵢ)
To determine the inhibitory constant (Kᵢ) for a competitive inhibitor like ARL67156, enzyme activity is measured at various substrate concentrations in the presence and absence of the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk or Dixon plots to calculate the Kᵢ value.
Visualizing the Mechanism of Action
The following diagrams illustrate the ectonucleotidase signaling pathway and the experimental workflow for assessing inhibitor activity.
Caption: Ectonucleotidase signaling pathway and the inhibitory action of ARL67156 on NTPDase1 (CD39).
Caption: General experimental workflow for determining the inhibitory effect of a compound on ectonucleotidase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
ARL67156: A Comparative Analysis of its Cross-Reactivity with Purinergic Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of ARL67156's activity across various purinergic receptors, supported by experimental data and detailed methodologies.
ARL67156, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is widely recognized as a competitive inhibitor of certain ectonucleotidases. Its primary role is to prevent the hydrolysis of extracellular ATP, thereby prolonging purinergic signaling. However, its potential for cross-reactivity with other purinergic receptors, namely the P2X and P2Y receptor families, is a critical consideration for the accurate interpretation of experimental results.
Quantitative Analysis of ARL67156 Inhibition
Experimental data indicates that ARL67156 is a weak competitive inhibitor of specific ectonucleotidases, particularly human NTPDase1, NTPDase3, and NPP1.[1][2] The inhibitory constants (Ki) for these enzymes are in the micromolar range. In contrast, its effect on other ectonucleotidases such as NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73) is less pronounced.[1]
A crucial aspect of ARL67156's profile is its general lack of significant activity on P2 receptors at concentrations typically used for ecto-ATPase inhibition.[2] This selectivity is attributed to the di-substitution of the exocyclic amino group in its chemical structure.[2] However, it is important to note that at substantially higher concentrations—reportedly 300-fold greater than those required to inhibit ecto-ATPase activity—ARL67156 has been observed to affect P2Y receptors in bovine chromaffin cells.[1] This suggests that while highly selective at its effective inhibitory concentrations for ectonucleotidases, the potential for off-target effects on P2Y receptors exists at elevated doses.
| Target Enzyme | Species | Inhibition Constant (Ki) | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | [1] |
| NTPDase3 | Human | 18 ± 4 µM | [1] |
| NPP1 | Human | 12 ± 3 µM | [1] |
Experimental Protocols
The determination of ARL67156's inhibitory activity and selectivity involves specific biochemical and cellular assays.
Ectonucleotidase Inhibition Assay
The inhibitory potency of ARL67156 against ectonucleotidases is commonly determined by measuring the hydrolysis of a substrate like ATP.
Principle: The enzymatic activity of ectonucleotidases results in the release of inorganic phosphate (Pi) from ATP. The amount of Pi produced is quantified, and the inhibition by ARL67156 is measured by the reduction in Pi formation.
Methodology:
-
Enzyme Preparation: Recombinant human or mouse ectonucleotidases (e.g., NTPDase1, NTPDase3, NPP1) are used.
-
Reaction Mixture: The reaction is typically carried out at 37°C in a buffered solution (e.g., 80 mM Tris, pH 7.4) containing CaCl₂ (5 mM).
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of ARL67156.
-
Substrate Addition: The reaction is initiated by adding the substrate (e.g., ATP, ADP, or UTP) at a specific concentration (e.g., 10–500 µM).
-
Reaction Termination and Detection: After a defined incubation period (e.g., 15 minutes), the reaction is stopped, and the amount of released inorganic phosphate is measured. This can be done using a colorimetric method, such as the malachite green assay, which detects the formation of a colored complex between the dye and inorganic phosphate, with absorbance read at 630 nm.[1] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the remaining substrate and its hydrolysis products.
-
Data Analysis: The type of inhibition (e.g., competitive) and the inhibitory constant (Ki) are determined using graphical methods like Dixon and Cornish-Bowden plots and nonlinear regression analysis.[1]
P2Y Receptor Activity Assay (Calcium Mobilization)
To assess the cross-reactivity of ARL67156 with P2Y receptors, a common method is to measure changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Principle: Many P2Y receptors are Gq-coupled, and their activation leads to the release of calcium from intracellular stores. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Culture: A cell line endogenously expressing or engineered to express the P2Y receptor subtype of interest is used (e.g., CHO-K1 or HEK293 cells).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye becomes fluorescent upon binding to free calcium.
-
Compound Incubation: The cells are pre-incubated with ARL67156 at various concentrations.
-
Agonist Stimulation: A known P2Y receptor agonist (e.g., 2-MeSADP for P2Y₁) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The ability of ARL67156 to either elicit a response on its own (agonist activity) or to inhibit the response to a known agonist (antagonist activity) is determined by analyzing the fluorescence data.
Signaling Pathways
ARL67156 primarily influences purinergic signaling by inhibiting the breakdown of ATP. This leads to an accumulation of extracellular ATP, which can then act on various P2 receptors.
References
ARL67156: A Comparative Guide to its Specificity and Limitations in Ectonucleotidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
ARL67156 (6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate), formerly known as FPL 67156, is a widely utilized ecto-ATPase inhibitor in biomedical research.[1][2] As an analog of ATP, it serves as a valuable tool for studying purinergic signaling by preventing the degradation of extracellular nucleotides.[3] However, a nuanced understanding of its specificity and limitations is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of ARL67156 with other ectonucleotidase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Inhibitory Activity
ARL67156 exhibits competitive inhibition of several key ectonucleotidases.[1][4] Its efficacy, however, varies significantly across different enzyme isoforms and species. The following table summarizes the inhibitory constants (Ki) and percentage of inhibition of ARL67156 and other commonly used inhibitors against various ectonucleotidases.
| Inhibitor | Target Enzyme | Species | Ki (μM) | % Inhibition (Concentration) | Reference |
| ARL67156 | NTPDase1 (CD39) | Human | 11 ± 3 | ~80% (100 μM) | [1][4] |
| NTPDase3 | Human | 18 ± 4 | ~80% (100 μM) | [1] | |
| NPP1 | Human | 12 ± 3 | - | [1][4] | |
| NTPDase1 (CD39) | Mouse | - | ~50% (100 μM) | [1] | |
| NTPDase3 | Mouse | - | ~50% (100 μM) | [1] | |
| NTPDase2 | Human | Weakly Inhibited | - | [1][4] | |
| NTPDase8 | Human | Not Effective Inhibitor | - | [1][4] | |
| NPP3 | Human | Weakly Inhibited | - | [1][4] | |
| Ecto-5'-nucleotidase (CD73) | Human | Weakly Inhibited | 28 ± 3% (100 μM) | [1] | |
| POM-1 | NTPDase1 | Rat | 2.58 | - | [5] |
| NTPDase2 | Rat | 28.8 | - | [5] | |
| NTPDase3 | Rat | 3.26 | - | [5] | |
| Suramin | Ecto-ATPase | Rat Parotid | IC50 ≈ 72 | - | [6] |
| Reactive Blue 2 | Ecto-ATPase | Rat Parotid | IC50 ≈ 28 | - | [6] |
Key Observations:
-
ARL67156 is a more potent inhibitor of human NTPDase1 and NTPDase3 compared to their mouse counterparts.[1]
-
It is a weak inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][4]
-
A significant limitation of ARL67156 is that it does not efficiently block ectonucleotidases in the presence of high concentrations of ATP, which is a crucial consideration in many experimental settings, such as those involving P2X7 receptor activation.[1][4]
-
In murine colonic muscles, ARL67156 was found to inhibit the degradation of ADP more effectively than ATP, while POM-1 showed the opposite effect, inhibiting ATP but not ADP degradation.[7] This highlights the importance of selecting the appropriate inhibitor based on the specific nucleotide of interest.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for assessing ectonucleotidase inhibition.
Protocol 1: Determination of Inhibitory Potency (Ki) using Recombinant Enzymes
This protocol outlines a general method for determining the Ki of an inhibitor against a specific ectonucleotidase using recombinant enzymes.
1. Enzyme Preparation:
- Transfect a suitable host cell line (e.g., COS-7) with a plasmid encoding the human or mouse ectonucleotidase of interest (e.g., NTPDase1, 2, 3, or 8).[8]
- Prepare cell lysates or membrane fractions containing the recombinant enzyme.
2. Ectonucleotidase Activity Assay:
- The assay can be performed using either a colorimetric method to detect inorganic phosphate released or an HPLC-based method to measure the change in nucleotide concentrations.[1][4]
- Reaction Mixture: Prepare a reaction buffer (e.g., 80 mM Tris, pH 7.4, containing 5 mM CaCl2).[1]
- Substrate: Use a relevant nucleotide substrate such as ATP, ADP, or UTP at various concentrations.[1]
- Inhibitor: Add ARL67156 or other inhibitors at a range of concentrations.
- Incubation: Initiate the reaction by adding the enzyme preparation and incubate for a set time (e.g., 15 minutes) at 37°C, ensuring less than 10% of the substrate is hydrolyzed.[1]
- Termination: Stop the reaction (e.g., by adding a quenching agent).
3. Data Analysis:
- Measure the product formation (inorganic phosphate or nucleotide metabolites).
- Plot the reaction velocity against the substrate concentration in the presence of different inhibitor concentrations.
- Determine the Ki value using appropriate kinetic models, such as Dixon or Cornish-Bowden plots.[1]
Protocol 2: Assessment of ATP and ADP Degradation in Tissue Preparations
This protocol, adapted from studies on murine colon, allows for the direct measurement of ATP and ADP degradation in a more physiologically relevant setting.[5]
1. Tissue Preparation:
- Isolate the tissue of interest (e.g., tunica muscularis from the mouse colon).[5]
2. Superfusion and Sample Collection:
- Superfuse the tissue with a buffer containing a known concentration of 1,N6-etheno-ATP (eATP) or 1,N6-etheno-ADP (eADP) as substrates.[5]
- Collect the superfusate at different time points.
- Perform parallel experiments in the presence and absence of the inhibitor (e.g., ARL67156 or POM-1).[5]
3. HPLC Analysis:
- Analyze the collected superfusate samples using high-performance liquid chromatography (HPLC) with fluorescence detection to measure the concentrations of eATP, eADP, eAMP, and e-adenosine.[5]
4. Data Analysis:
- Calculate the rate of degradation of the parent nucleotide and the rate of formation of its metabolites.
- Compare the degradation rates in the presence and absence of the inhibitor to determine its effect on ATP and ADP hydrolysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in purinergic signaling and the experimental steps involved in inhibitor characterization can aid in comprehension.
Caption: Purinergic signaling pathway illustrating the enzymatic degradation of ATP and the inhibitory action of ARL67156.
Caption: A generalized experimental workflow for characterizing the specificity and limitations of an ectonucleotidase inhibitor.
Limitations and Off-Target Effects
While a valuable tool, researchers must be aware of the limitations of ARL67156 to avoid misinterpretation of data.
-
Substrate Concentration Dependence: As previously mentioned, the inhibitory effect of ARL67156 is significantly diminished at high concentrations of ATP.[1][4] This makes it unsuitable for studies where ATP levels are expected to be high.
-
Species-Specific Differences: The potency of ARL67156 can vary between species, as demonstrated by the difference in inhibition of human versus mouse NTPDases.[1] This necessitates caution when extrapolating results from animal models to human systems.
-
P2 Receptor Interactions: Although initially considered to have minimal effects on P2 receptors, subsequent studies have shown that at higher concentrations, ARL67156 can act on P2Y receptors.[1] One study on bovine chromaffin cells reported an EC50 of 4.9 x 10^-5 M for ARL67156-induced inositol phosphate formation via P2Y receptors, indicating agonistic activity. It is important to note that the selectivity for ecto-ATPase over the P2Y receptor in this system was approximately 300-fold. The effects on the full spectrum of P2 receptors have not been exhaustively studied.[1]
-
Incomplete Inhibition: Even at concentrations commonly used in the literature (50-100 μM), ARL67156 only partially inhibits its target enzymes.[1][4] This incomplete inhibition should be considered when interpreting results where a complete blockade of ectonucleotidase activity is assumed.
Conclusion
ARL67156 remains a useful and accessible inhibitor for studying the roles of NTPDase1 and NTPDase3 in purinergic signaling. However, its limitations, including substrate concentration dependence, species-specific effects, potential off-target P2 receptor activity, and incomplete inhibition, must be carefully considered in experimental design and data interpretation. For studies requiring a more complete or specific blockade of ectonucleotidase activity, or when investigating ADP versus ATP degradation, alternative inhibitors such as POM-1 should be considered. A thorough understanding of the pharmacological profile of ARL67156, as outlined in this guide, is paramount for conducting rigorous and reproducible research in the field of purinergic signaling.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement-an in-depth review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating In Vitro Findings of ARL67156 in In Vivo Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo validation is a critical juncture in the therapeutic development pipeline. This guide provides a comprehensive comparison of in vitro findings with the ecto-ATPase inhibitor ARL67156 and their translation to in vivo models. We objectively assess its performance, compare it with alternatives, and provide supporting experimental data and detailed protocols to inform your research decisions.
ARL67156 is a widely used ecto-ATPase inhibitor in in vitro studies to investigate the role of extracellular nucleotides like ATP and ADP in various physiological and pathological processes. However, its application in in vivo models has been a subject of debate, primarily due to concerns about its metabolic stability. This guide aims to shed light on this by presenting evidence from studies that have successfully employed ARL67156 in vivo, alongside a discussion of its limitations and a comparison with the alternative ecto-nucleotidase inhibitor, POM-1.
Performance Comparison: ARL67156 vs. POM-1
A key consideration when using ARL67156 is its substrate specificity. While often used to prevent ATP degradation, studies have shown that it is a more potent inhibitor of ADP hydrolysis. This has significant implications for the interpretation of experimental results.
| Feature | ARL67156 | POM-1 | Reference |
| Primary Target | More potent inhibitor of ADP degradation than ATP degradation | More selective inhibitor of ATP degradation | [1][2] |
| Mechanism of Action | Weak competitive inhibitor of NTPDase1, NTPDase3, and NPP1 | Potent ecto-nucleotidase inhibitor | [2] |
| In Vivo Suitability | Used in several in vivo studies, but concerns about metabolic stability exist | Used in in vivo cancer and inflammation models | [3] |
In Vivo Validation of In Vitro Findings: A Case Study in Gastric Cancer
A recent study by Gong et al. (2023) demonstrated the successful validation of in vitro findings with ARL67156 in an in vivo nude mouse model of gastric cancer.
In Vitro Findings:
-
ARL67156 enhanced the cytotoxicity of natural killer (NK) cells against gastric cancer cells.
-
The compound was found to activate NK cells through the vav1-Syk signaling pathway.
In Vivo Validation:
-
Intraperitoneal administration of ARL67156 in a nude mouse xenograft model significantly enhanced the anti-tumor effect of NK cell transfusion.
This study provides a clear example of how in vitro observations with ARL67156 can be translated into a meaningful in vivo therapeutic effect.
Experimental Protocols
To facilitate the replication and adaptation of these findings, detailed experimental protocols are provided below.
In Vivo Gastric Cancer Model with ARL67156
Animal Model:
-
Nude mice.
Tumor Induction:
-
Subcutaneous injection of gastric cancer cells to establish xenografts.
Treatment Protocol:
-
Intravenous transfusion of NK cells.
-
Intraperitoneal injection of ARL67156. The study used a concentration of 100 µmol/L in vitro; the in vivo dosage would need to be calculated based on this and the animal's weight and volume of distribution. For reference, other in vivo studies have used doses of 1.1 µg/kg/day (via osmotic pump) in rats and 2 mg/kg (intraperitoneal) in mice.
Endpoint:
-
Measurement of tumor volume to assess therapeutic efficacy.
In Vivo Colon Cancer Model with POM-1
Animal Model:
-
Mice.
Tumor Induction:
-
Subcutaneous injection of colon cancer cells.
Treatment Protocol:
-
Daily intraperitoneal injection of POM-1 at a dose of 5 mg/kg for 2 weeks.[3]
Endpoint:
-
Measurement of tumor volume.[3]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Discussion and Conclusion
The presented data indicate that while ARL67156 has been successfully used to validate in vitro findings in in vivo models, researchers must be cautious in interpreting the results. Its preferential inhibition of ADP degradation means that observed in vivo effects may be attributable to the modulation of ADP-mediated signaling rather than ATP-mediated signaling.
For studies where the primary goal is to inhibit ATP degradation specifically, POM-1 presents a more selective alternative. The choice between ARL67156 and POM-1 should be guided by the specific scientific question and the relative importance of ATP versus ADP signaling in the biological system under investigation.
The conflicting reports on the in vivo metabolic stability of ARL67156 highlight the need for further pharmacokinetic studies to fully characterize its in vivo behavior. Despite these concerns, the existing literature provides valuable examples of its successful application in animal models, offering a foundation for future in vivo research. This guide provides the necessary information for researchers to make informed decisions about the use of ARL67156 and its alternatives in their preclinical studies.
References
- 1. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Preventive Effect of the Phenotype of Tumour-Associated Macrophages, Regulated by CD39, on Colon Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ARL67156 for Purinergic Signaling Research
For researchers, scientists, and drug development professionals investigating the intricate pathways of purinergic signaling, the selective inhibition of ectonucleotidases is paramount. ARL67156 has emerged as a widely utilized tool for this purpose. This guide provides an objective comparative analysis of ARL67156, including its performance against key alternatives, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
ARL67156 is a competitive and selective inhibitor of ecto-ATPases, enzymes responsible for the hydrolysis of extracellular adenosine triphosphate (ATP). By blocking this degradation, ARL67156 effectively prolongs the signaling of ATP at P2 receptors. Its primary targets are Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1/CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][2] This targeted action makes it an invaluable reagent for dissecting the roles of ATP in a multitude of physiological and pathological processes.
Performance and Purity from Different Suppliers
| Supplier | Stated Purity | Method |
| Tocris Bioscience | ≥98% | HPLC[3] |
| MedChemExpress | >98% | Not specified |
| Santa Cruz Biotechnology | ≥98% | Not specified[4] |
| BioCrick | >98% | HPLC, MS, NMR[5] |
| R&D Systems | ≥98% | HPLC[6] |
| Sigma-Aldrich | 98% | HPLC[7] |
Note: Purity data is based on information provided by the suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis for detailed quality control data.
The general consensus from available data sheets and product information is that researchers can expect to receive ARL67156 with a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC). For critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier, which will provide more detailed information on the purity and characterization of the specific batch.
ARL67156 in Action: A Look at the Alternatives
While ARL67156 is a staple in many labs, several alternative ecto-ATPase inhibitors are available, each with its own distinct profile of potency and selectivity. The choice of inhibitor can significantly impact experimental outcomes.
One of the most common alternatives is POM-1 (Sodium polyoxotungstate). Research indicates that in some systems, such as the murine colon, POM-1 is a more selective inhibitor of ATP degradation, whereas ARL67156 appears to be more effective at inhibiting the degradation of adenosine diphosphate (ADP).[8][9][10] This is a crucial distinction, as the accumulation of ADP versus ATP can lead to the activation of different P2Y receptor subtypes and, consequently, different downstream signaling events.
Another alternative is Suramin , a non-selective P2 receptor antagonist that also exhibits inhibitory activity against ecto-ATPases.[5] However, its broad spectrum of activity can complicate the interpretation of results.
The following table summarizes the inhibitory constants (Ki) of ARL67156 and POM-1 against various human ectonucleotidases, providing a quantitative basis for comparison.
| Inhibitor | NTPDase1 (CD39) | NTPDase2 | NTPDase3 | NPP1 |
| ARL67156 | 11 ± 3 µM[1][2] | Weakly active[1][2] | 18 ± 4 µM[1][2] | 12 ± 3 µM[1][2] |
| POM-1 | 2.58 µM[11] | 28.8 µM[11] | 3.26 µM[11] | Not reported |
Note: Lower Ki values indicate greater potency. Data is compiled from published studies and may vary depending on experimental conditions.
This data highlights that while ARL67156 is a potent inhibitor of NTPDase1, NTPDase3, and NPP1, POM-1 exhibits higher potency towards NTPDase1 and NTPDase3. The choice between these inhibitors should be guided by the specific ectonucleotidases expressed in the experimental system and the desired outcome of the study.
Visualizing the Mechanism of Action
To understand how ARL67156 modulates purinergic signaling, it is helpful to visualize the enzymatic cascade it inhibits.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATPase activity measurement (Malachite green phosphate assay) [bio-protocol.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 9. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
Safety Operating Guide
Proper Disposal of ARL67156 Trisodium Hydrate: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides detailed procedures for the safe disposal of ARL67156 trisodium hydrate, a selective ecto-ATPase inhibitor, in accordance with established safety protocols.
This compound is not classified as a hazardous substance or mixture.[1] However, adherence to proper disposal procedures is essential to maintain a safe laboratory environment and comply with regulations. The primary principle for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1]
Disposal Procedures
The following step-by-step process outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. For Uncontaminated, Unused Material:
-
If the material is in its original, uncontaminated state, it should be disposed of following institutional guidelines for non-hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
3. For Spills and Contaminated Materials: In the event of a spill, the following procedure should be followed:
-
Small Spills:
-
Absorb any solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Carefully sweep up the absorbed material and place it in a designated, sealed container for chemical waste.
-
Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[1]
-
-
Large Spills:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
Contain and absorb the spill as described for small spills.
-
-
Disposal of Contaminated Material:
-
All contaminated materials, including absorbent materials, gloves, and cleaning supplies, should be placed in a sealed, labeled container.
-
Dispose of the contaminated material in accordance with prevailing country, federal, state, and local regulations.[1]
-
4. Disposal of Solutions:
-
Aqueous solutions of this compound should not be poured down the drain unless explicitly permitted by local regulations and institutional policies.
-
It is best practice to collect all waste solutions in a designated, labeled waste container for chemical disposal by your institution's EHS department.
Material Properties and Storage
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₂₁Br₂N₅Na₃O₁₂P₃ |
| Molecular Weight | 785.05 g/mol [1] |
| Purity | ≥98% (HPLC)[2] |
| Appearance | White to off-white solid[3] |
| Storage Temperature | -20°C[1][3] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1][4] |
Mechanism of Action: Ecto-ATPase Inhibition
ARL67156 is a selective inhibitor of ecto-ATPases, such as NTPDase1 (also known as CD39).[4][5] These enzymes are located on the cell surface and are responsible for the hydrolysis of extracellular ATP to ADP and subsequently to AMP. By inhibiting these enzymes, ARL67156 prevents the degradation of extracellular ATP, thereby prolonging its signaling effects.
References
Personal protective equipment for handling ARL67156 trisodium hydrate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling ARL67156 trisodium hydrate. It includes detailed operational and disposal plans to ensure safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a selective NTPDase inhibitor. The following table summarizes its key quantitative data.
| Property | Value |
| Synonyms | FPL 67156 trisodium |
| Chemical Name | 6-N,N-Diethyl-D-β,γ-dibromomethyleneATP trisodium salt |
| Molecular Weight | 785.06 g/mol (anhydrous basis) |
| Purity | ≥98% (HPLC) |
| Solubility in Water | Soluble to 20 mM |
| Storage Temperature | -20°C |
| CAS Number | 1021868-83-6 |
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.
-
Eye Protection: Wear safety glasses or goggles. An eye wash station should be readily accessible.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat. A safety shower should be available.
-
Respiratory Protection: Avoid breathing dust. Ensure adequate ventilation in the work area.
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water.
-
Skin Contact: Rinse the affected area thoroughly with water and remove contaminated clothing.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
Operational Plan: Handling and Experimental Protocol
Storage and Stability
This compound should be stored at -20°C.[1][2][3] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to use freshly prepared solutions.
Preparation of Stock Solutions
The following is a general protocol for preparing stock solutions of this compound.
-
Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Reconstitution: Add the appropriate volume of solvent (e.g., water) to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (with a molecular weight of 785.06 g/mol ), you would add 12.74 µL of solvent.
-
Dissolution: Gently swirl or vortex the vial to ensure the powder is fully dissolved.
-
Sterilization (if required): For cell-based assays, filter-sterilize the stock solution through a 0.22 µm filter.
Illustrative Experimental Protocol: Inhibition of Ecto-ATPase Activity
This protocol is a representative example based on the use of ARL67156 as an ecto-ATPase inhibitor in published research.
-
Cell Culture: Culture cells of interest (e.g., HEK 293T cells) in an appropriate medium and conditions.
-
Preparation of Working Solutions: Dilute the this compound stock solution in the appropriate assay buffer to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Pre-incubation: Pre-incubate the cells with the ARL67156 working solutions for a specified period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Reaction: Add the substrate (e.g., ATP) to initiate the ecto-ATPase reaction.
-
Incubation: Incubate the reaction mixture for a defined time at 37°C.
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a solution that denatures the enzyme).
-
Measurement of Product: Quantify the product of the reaction (e.g., inorganic phosphate or ADP) using a suitable assay, such as a colorimetric or HPLC-based method.
-
Data Analysis: Calculate the percentage of inhibition of ecto-ATPase activity at different concentrations of ARL67156 and determine the IC50 value if required.
Disposal Plan
As this compound is not classified as a hazardous material, the following general guidelines for the disposal of non-hazardous laboratory waste should be followed. Always adhere to your institution's specific waste disposal policies.
-
Aqueous Waste: Dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water.[1][4]
-
Solid Waste: Unused or expired solid this compound should be disposed of in accordance with institutional guidelines for non-hazardous solid chemical waste.[4] This may involve placing it in a designated container for collection by the environmental health and safety office.
-
Contaminated Materials: Labware, gloves, and other materials lightly contaminated with this compound can generally be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.[1]
-
Empty Containers: Thoroughly rinse empty containers with water. The rinsate can be disposed of down the drain. Once clean, deface the label and dispose of the container with regular laboratory glass or plastic waste.[4]
Visual Workflow Guides
Caption: A flowchart illustrating the safe handling workflow for this compound.
Caption: A decision tree for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
